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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Natural Occurrence and Sources of 2-hydroxypent-4-enoic acid

Abstract This technical guide provides a comprehensive overview of the natural occurrence and sources of 2-hydroxypent-4-enoic acid, a molecule of interest for its bioactive properties. The guide is intended for research...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and sources of 2-hydroxypent-4-enoic acid, a molecule of interest for its bioactive properties. The guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its origins in the plant and fungal kingdoms. Particular emphasis is placed on its initial discovery in Nicotiana tabacum and its presence in various fungal species. This document details the biosynthetic pathways, methodologies for extraction and isolation, and analytical techniques for characterization. Furthermore, it presents field-proven insights and detailed experimental protocols to support further research and development efforts related to this promising natural compound.

Introduction

2-Hydroxypent-4-enoic acid (also known as β-vinyllactic acid) is an alpha-hydroxy unsaturated carboxylic acid with the molecular formula C₅H₈O₃[1]. Its structure, featuring a hydroxyl group at the C-2 position and a terminal double bond, imparts unique chemical reactivity and biological activity. This compound has garnered significant interest in the scientific community due to its demonstrated antimicrobial and antiproliferative properties[1]. As the demand for novel bioactive compounds from natural sources continues to grow, a thorough understanding of the origins and production of 2-hydroxypent-4-enoic acid is paramount for its potential applications in medicine and biotechnology. This guide aims to consolidate the current knowledge on the natural occurrence of this compound, providing a technical framework for its study and exploitation.

Natural Occurrence and Sources

The known natural sources of 2-hydroxypent-4-enoic acid are primarily from the plant kingdom, with significant evidence also pointing towards its production by fungi.

Plant Kingdom: Nicotiana tabacum
Fungal Kingdom

Several sources indicate that 2-hydroxypent-4-enoic acid can be extracted from "certain fungi"[1]. However, the specific fungal species that produce this compound are not explicitly named in the currently available literature. The production of a wide array of organic acids, including unsaturated hydroxy fatty acids, is a well-established characteristic of many fungal species. These compounds often contribute to the fungi's ecological niche, acting as signaling molecules, antimicrobial agents, or metal chelators. The identification of specific fungal producers of 2-hydroxypent-4-enoic acid represents a significant research opportunity for the discovery of novel, potentially high-yield sources. A proposed workflow for screening fungal species for the production of this compound is detailed in the experimental protocols section of this guide.

Biosynthesis

The precise biosynthetic pathway of 2-hydroxypent-4-enoic acid has not been fully elucidated in either Nicotiana tabacum or in fungal species. However, based on the biosynthesis of structurally related α-hydroxy acids and unsaturated fatty acids in microorganisms, a plausible pathway can be proposed.

Proposed Biosynthetic Pathway

The biosynthesis likely involves the modification of a five-carbon precursor derived from primary metabolism. A potential pathway could initiate from a C5 intermediate of the pentose phosphate pathway or the breakdown of other sugars. The key steps are hypothesized to be:

  • Chain Elongation: A precursor molecule undergoes chain elongation to form a pentenoic acid backbone.

  • Hydroxylation: A specific hydroxylase enzyme, likely a cytochrome P450 monooxygenase or a dioxygenase, introduces a hydroxyl group at the alpha-position (C-2) of the pentenoic acid.

  • Desaturation: A desaturase enzyme may introduce the terminal double bond, or the double bond may be present in the initial precursor.

An alternative pathway could involve the reduction of the corresponding α-keto acid, 2-oxopent-4-enoic acid. This keto acid is a known metabolite formed through the dehydration of 4-hydroxy-2-oxopentanoate or the hydrolysis of 2-hydroxymuconate semialdehyde[2]. The reduction of 2-oxopent-4-enoic acid to 2-hydroxypent-4-enoic acid could be catalyzed by a reductase enzyme, similar to the action of lactate dehydrogenase.

Below is a conceptual diagram illustrating a possible biosynthetic route.

Biosynthesis Primary Metabolism Primary Metabolism C5 Precursor C5 Precursor Primary Metabolism->C5 Precursor Pentose Phosphate Pathway / etc. Pent-4-enoic Acid Pent-4-enoic Acid C5 Precursor->Pent-4-enoic Acid Chain Elongation / Desaturation 2-Hydroxypent-4-enoic Acid 2-Hydroxypent-4-enoic Acid Pent-4-enoic Acid->2-Hydroxypent-4-enoic Acid Hydroxylation (e.g., Cytochrome P450) 2-Oxopent-4-enoic Acid 2-Oxopent-4-enoic Acid 2-Oxopent-4-enoic Acid->2-Hydroxypent-4-enoic Acid Reduction (e.g., Reductase) Other Pathways Other Pathways Other Pathways->2-Oxopent-4-enoic Acid Metabolic Intermediates

Caption: Proposed biosynthetic pathways for 2-hydroxypent-4-enoic acid.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of 2-hydroxypent-4-enoic acid from natural sources.

Extraction from Nicotiana tabacum Roots

This protocol is a generalized procedure based on standard methods for the extraction of organic acids from plant material.

Step-by-Step Methodology:

  • Sample Preparation: Freshly harvested Nicotiana tabacum roots should be thoroughly washed with deionized water to remove soil and debris. The roots are then flash-frozen in liquid nitrogen and lyophilized to dryness. The dried root material is ground into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction: The powdered root material is subjected to solvent extraction. A common method is maceration with a polar organic solvent such as methanol or ethanol.

    • Suspend the powdered root material in methanol (1:10 w/v).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process twice with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning: The concentrated crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

    • Resuspend the crude extract in distilled water.

    • Perform sequential extractions with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. 2-Hydroxypent-4-enoic acid, being a moderately polar compound, is expected to partition into the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

Extraction cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification Fresh Roots Fresh Roots Washing Washing Fresh Roots->Washing Lyophilization Lyophilization Washing->Lyophilization Grinding Grinding Lyophilization->Grinding Powdered Roots Powdered Roots Maceration (Methanol) Maceration (Methanol) Powdered Roots->Maceration (Methanol) Filtration Filtration Maceration (Methanol)->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Liquid-Liquid Partitioning->Ethyl Acetate Fraction Further Purification Further Purification Ethyl Acetate Fraction->Further Purification Chromatography

Caption: Workflow for the extraction of 2-hydroxypent-4-enoic acid.

Screening of Fungal Cultures

This protocol outlines a method for screening fungal isolates for the production of 2-hydroxypent-4-enoic acid.

Step-by-Step Methodology:

  • Fungal Cultivation: Inoculate a panel of fungal isolates into a suitable liquid medium, such as Potato Dextrose Broth (PDB).

  • Culture Extraction: After a suitable incubation period (e.g., 7-14 days), separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an equal volume of ethyl acetate.

  • Analysis: Concentrate the ethyl acetate extract and analyze it by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the presence of a peak corresponding to a 2-hydroxypent-4-enoic acid standard.

Isolation and Purification

Further purification of the enriched extract can be achieved using chromatographic techniques.

  • Flash Chromatography: The dried ethyl acetate fraction can be subjected to flash chromatography on a silica gel column, eluting with a gradient of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative reverse-phase HPLC is recommended. A C18 column with a mobile phase of water and acetonitrile (with 0.1% formic acid or acetic acid) is a suitable starting point.

Characterization

The identity and structure of the isolated 2-hydroxypent-4-enoic acid should be confirmed using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the characteristic signals for the vinyl protons, the proton at the hydroxyl-bearing carbon, and the adjacent methylene protons.

    • ¹³C NMR will confirm the presence of five carbon atoms, including a carboxylic acid carbon, a carbon bearing a hydroxyl group, two sp² hybridized carbons of the double bond, and a methylene carbon.

    • 2D NMR experiments (COSY, HSQC, HMBC) will be used to establish the connectivity of the atoms and confirm the structure.

Table 1: Expected Analytical Data for 2-Hydroxypent-4-enoic Acid

Analytical TechniqueExpected Data
HRMS (ESI-) [M-H]⁻ calculated for C₅H₇O₃⁻: 115.0395, found: [expected value]
¹H NMR (in CDCl₃) δ ~5.8 ppm (m, 1H, -CH=), δ ~5.2 ppm (m, 2H, =CH₂), δ ~4.3 ppm (t, 1H, -CH(OH)-), δ ~2.5 ppm (m, 2H, -CH₂-)
¹³C NMR (in CDCl₃) δ ~178 ppm (COOH), δ ~132 ppm (-CH=), δ ~118 ppm (=CH₂), δ ~69 ppm (-CH(OH)-), δ ~38 ppm (-CH₂-)

Biological Activities

2-Hydroxypent-4-enoic acid has been reported to exhibit a range of biological activities, making it a compound of significant interest for drug discovery and development.

  • Antimicrobial Activity: The compound has demonstrated inhibitory effects against various bacterial and fungal strains[1]. The presence of both a carboxylic acid and a hydroxyl group, along with the unsaturated bond, likely contributes to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

  • Antiproliferative Activity: Research has indicated that 2-hydroxypent-4-enoic acid shows activity against certain cancer cell lines[1]. The mechanism of this activity is yet to be fully elucidated but may involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

Conclusion and Future Perspectives

2-Hydroxypent-4-enoic acid is a naturally occurring compound with promising biological activities. While its presence in Nicotiana tabacum roots is established, a significant knowledge gap exists regarding the specific fungal species that produce it and the detailed biosynthetic pathways in these organisms. Future research should focus on isolating and identifying high-yielding fungal strains and elucidating the enzymatic steps involved in the biosynthesis of this molecule. Such efforts will be crucial for developing sustainable biotechnological production methods and for fully exploring the therapeutic potential of this intriguing natural product. The experimental protocols and analytical data provided in this guide serve as a valuable resource for scientists and researchers embarking on the study of 2-hydroxypent-4-enoic acid.

References

  • Wikipedia. (n.d.). 2-Oxopent-4-enoic acid. [Link]

Sources

Exploratory

3-hydroxypent-4-enoic acid CAS number and molecular weight

Title: Mechanistic and Synthetic Profiling of 3-Hydroxypent-4-enoic Acid: A Dual-Utility Synthon and Biochemical Probe Executive Summary As a Senior Application Scientist navigating the intersection of complex organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanistic and Synthetic Profiling of 3-Hydroxypent-4-enoic Acid: A Dual-Utility Synthon and Biochemical Probe

Executive Summary As a Senior Application Scientist navigating the intersection of complex organic synthesis and mitochondrial biology, I frequently encounter molecules that serve dual purposes. 3-Hydroxypent-4-enoic acid (also known as 3-hydroxy-4-pentenoic acid) is a prime example of such a compound. Characterized by its terminal alkene and β -hydroxy acid functionalities, it is a highly versatile bifunctional building block. In synthetic chemistry, it facilitates the construction of complex macrolides and conjugated dienes. In biochemical pharmacology, its (S)-enantiomer acts as a highly specific probe for mitochondrial glutathione (GSH) depletion[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in drug development.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 3-hydroxypent-4-enoic acid in either a synthetic or biological context, one must first understand its fundamental properties. The molecule possesses a chiral center at the C3 position, meaning its biological and synthetic reactivity is highly stereodependent. The (3S)-enantiomer is biologically active in mammalian mitochondrial assays, while the racemic mixture is often used as a starting material for transition-metal-catalyzed transformations[1][2].

Table 1: Core Physicochemical Properties

PropertyValueCausality / Relevance
IUPAC Name 3-hydroxypent-4-enoic acidDefines the β -hydroxy acid and terminal alkene framework.
CAS Numbers 81357-28-0 (Racemic)[3][4]38996-03-1 (General)[5][6]38996-05-3 ((3S)-enantiomer)[7]Critical for sourcing the correct stereoisomer for biological assays vs. racemic synthesis.
Molecular Formula C5H8O3[3][5]Dictates mass spectrometry parameters.
Molecular Weight 116.11 g/mol [3][5]Essential for molarity calculations in dosing and stoichiometry.
Exact Mass 116.047344 Da[5][7]Used for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area 57.5 Ų[5][7]Indicates moderate membrane permeability, allowing mitochondrial entry.

Biological Application: Enantioselective Mitochondrial GSH Depletion

In drug development, understanding mitochondrial toxicity and oxidative stress is paramount. 3-Hydroxypent-4-enoic acid serves as a highly specialized tool compound in this domain.

From a mechanistic standpoint, the (S)-enantiomer of 3-hydroxy-4-pentenoate is a direct substrate for the mitochondrial enzyme 3-hydroxybutanoate dehydrogenase [1]. The enzyme oxidizes the β -hydroxyl group, converting the molecule into 3-oxo-4-pentenoate. This newly formed species is a highly reactive Michael acceptor. Because this oxidation occurs inside the mitochondria, the Michael acceptor immediately reacts with the local mitochondrial glutathione (GSH) pool, forming S-(3-oxo-4-carboxybutyl)glutathione[1].

This pathway is self-validating: by monitoring the production of NADH (a byproduct of the dehydrogenase activity) at 340 nm, researchers can directly correlate enzyme kinetics with the subsequent depletion of GSH[1]. The (R)-enantiomer is not a substrate for this enzyme, making the (S)-enantiomer a precise, stereospecific probe for isolating mitochondrial GSH depletion without causing widespread cellular toxicity[1].

G A (S)-3-hydroxy-4-pentenoate (Pro-toxin) B 3-Hydroxybutanoate Dehydrogenase (NAD+ -> NADH) A->B Enzymatic Oxidation C 3-oxo-4-pentenoate (Reactive Michael Acceptor) B->C E S-(3-oxo-4-carboxybutyl)glutathione (GSH Depletion) C->E Spontaneous Conjugation D Mitochondrial GSH Pool D->E Nucleophilic Attack

Biochemical pathway of enantioselective mitochondrial GSH depletion by (S)-3-hydroxy-4-pentenoate.

Protocol 1: Mitochondrial GSH Depletion Assay

Purpose: To evaluate mitochondrial oxidative stress resilience using (S)-3-hydroxy-4-pentenoate.

  • Mitochondrial Isolation: Isolate intact rat liver mitochondria using differential centrifugation in a mannitol-sucrose-HEPES buffer. Causality: Intact mitochondria are required to retain both the dehydrogenase enzyme and the localized GSH pool[1].

  • Substrate Incubation: Suspend mitochondria (approx. 2 mg protein/mL) and add 0.15 mM (S)-3-hydroxy-4-pentenoate[1].

  • Kinetic Validation: Continuously monitor the suspension at 340 nm using a spectrophotometer. The increase in absorbance confirms the reduction of NAD+ to NADH, validating the in situ generation of the Michael acceptor[1].

  • GSH Quantification: After 30 minutes, lyse the mitochondria and quantify remaining GSH using Ellman's reagent (DTNB) at 412 nm. Compare against a vehicle control and an (R)-enantiomer control (which should show no depletion)[1].

Synthetic Utility in Complex Molecule Assembly

Beyond its biological utility, 3-hydroxypent-4-enoic acid is a highly valuable synthon. Its dual functionality allows it to act as a linchpin in the total synthesis of complex natural products, such as the decanolide macrolide Seimatopolide A [8]. Furthermore, it is a prime substrate for advanced transition-metal catalysis.

Recent methodologies have leveraged the synergistic effect of Palladium catalysts and Triethylborane ( Et3​B ) to drive the β -carbon elimination of 3-hydroxy-4-pentenoic acid derivatives[2]. In this reaction, Et3​B promotes the formation of a π -allylpalladium species. This intermediate undergoes a decarboxylative elimination to form a conjugated diene. If an aldehyde is present in situ, the diene immediately undergoes a Prins reaction to yield highly substituted, stereodefined conjugated homoallylic alcohols[2].

G A 3-hydroxy-4-pentenoic acid Derivatives B Pd(0) Catalyst + Et3B (Synergistic Activation) A->B C π-Allylpalladium Intermediate B->C Oxidative Addition D β-Carbon Elimination (- CO2, - H2O) C->D E Conjugated Diene (Transient Species) D->E Decarboxylation F Aldehyde Addition (Prins Reaction) E->F in situ Trapping G Conjugated Homoallylic Alcohol F->G

Pd-catalyzed decarboxylative elimination and subsequent Prins reaction workflow.

Protocol 2: Stereoselective Synthesis of (S)-3-Hydroxy-4-pentenoic Acid

Purpose: To synthesize the enantiopure (S)-isomer required for biological assays or asymmetric total synthesis.

  • Chiral Auxiliary Preparation: Dissolve commercially available (S)-2-hydroxy-1,2,2-triphenylethyl acetate in anhydrous THF under an argon atmosphere[1].

  • Enolate Formation: Cool the solution to -78 °C and slowly add 2.1 equivalents of Lithium Diisopropylamide (LDA). Causality: The use of a bulky base at cryogenic temperatures ensures the quantitative formation of the rigid lithium enolate, which is necessary for high facial selectivity during the subsequent aldol addition.

  • Aldol Addition: Introduce 1.2 equivalents of freshly distilled acrolein dropwise[1]. Stir for 2 hours at -78 °C. The bulky triphenyl groups of the auxiliary block one face of the enolate, forcing the acrolein to attack from the less hindered face, establishing the (3S) stereocenter.

  • Quenching & Cleavage: Quench the reaction with saturated aqueous ammonium chloride. Isolate the intermediate, then cleave the chiral auxiliary using mild basic hydrolysis (e.g., LiOH in THF/Water) to liberate the free (S)-3-hydroxy-4-pentenoic acid[1].

  • Purification: Acidify the aqueous layer to pH 2, extract with ethyl acetate, and purify via flash chromatography. Verify enantiomeric excess via polarimetry ( [α]D17​=+26.0∘ )[1].

Conclusion

3-Hydroxypent-4-enoic acid is far more than a simple aliphatic carboxylic acid. Its unique structural motif—combining a terminal olefin with a β -hydroxyl group—grants it immense utility. For the synthetic chemist, it is a gateway to conjugated dienes and complex macrolides[2][8]. For the toxicologist and drug developer, its (S)-enantiomer is an indispensable, self-validating biochemical probe for interrogating mitochondrial glutathione homeostasis[1]. Mastering the handling, synthesis, and application of this molecule provides a significant advantage in both early-stage drug discovery and advanced chemical manufacturing.

References

  • PubChem. "[S,(+)]-3-Hydroxy-4-pentenoic acid | C5H8O3 | CID 12740485". National Institutes of Health. Available at:[Link]

  • Shan, X., et al. "Enantioselective Depletion of Mitochondrial Glutathione Concentrations by (S)- and (R)-3-Hydroxy-4-pentenoate". Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • ResearchGate. "Total Syntheses of Naturally Occurring Seimatopolide A and Its Enantiomer from Chiral Pool Starting Materials Using a Bidirectional Strategy". ResearchGate. Available at: [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of hydroxypentenoic acids

An in-depth technical guide on the spectroscopic characterization of hydroxypentenoic acids, designed for analytical chemists, structural biologists, and drug development professionals. Executive Summary Hydroxypentenoic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectroscopic characterization of hydroxypentenoic acids, designed for analytical chemists, structural biologists, and drug development professionals.

Executive Summary

Hydroxypentenoic acids (C₅H₈O₃) are a class of low-molecular-weight organic acids characterized by a five-carbon backbone, a double bond, and both hydroxyl and carboxyl functional groups. Their structural isomers—such as 2-hydroxy-4-pentenoic acid, 4-hydroxy-2-pentenoic acid, and 5-hydroxy-2-pentenoic acid—serve as critical intermediates in the biosynthesis of cyclodepsipeptides (e.g., destruxins) and as emerging biomarkers in clinical metabolomics[1][2]. Because these isomers possess identical molecular weights but vastly different chemical reactivities, rigorous spectroscopic differentiation via Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is paramount.

This whitepaper details the causality behind specific spectroscopic behaviors, outlines self-validating experimental workflows, and provides authoritative reference data for the structural elucidation of these compounds.

The Physics of Isomerism: Spectroscopic Causality

The analytical differentiation of hydroxypentenoic acids relies heavily on understanding how the position of the alkene (Δ² vs. Δ⁴) and the hydroxyl group alters the localized electronic environment.

Nuclear Magnetic Resonance (NMR) Causality

In ¹H and ¹³C NMR, the proximity of the double bond to the electron-withdrawing carboxyl group dictates the chemical shift (δ).

  • Isolated Systems (2-hydroxy-4-pentenoic acid): The Δ⁴ alkene is isolated from the carboxyl group. Consequently, the terminal alkene protons (C5) resonate upfield between 4.90–5.37 ppm, and the internal alkene proton (C4) appears at 5.43–6.12 ppm[3]. The alpha-proton (C2) is highly deshielded by the geminal hydroxyl group, appearing as a distinct triplet at 4.33 ppm (J=6.6 Hz)[3].

  • Conjugated Systems (4-hydroxy-2-pentenoic acid): The Δ² alkene is in direct conjugation with the carbonyl group. This resonance network withdraws electron density from the alkene protons, shifting them significantly downfield (>6.0 ppm).

Solvent Selection Logic: While CDCl₃ is standard for non-polar derivatives, highly polar or hydrogen-bonding isomers benefit from DMSO-d₆. In DMSO-d₆, the rate of chemical exchange for the hydroxyl proton is slowed, often allowing it to be observed as a coupled doublet, which is critical for 2D COSY assignments.

Infrared (IR) Vibrational Causality

IR spectroscopy is highly sensitive to the bond order of the carbonyl group.

  • In 2-hydroxy-4-pentenoic acid , the C=O stretch is observed at 1730 cm⁻¹, which is characteristic of a standard aliphatic carboxylic acid[3].

  • In conjugated isomers like 4-hydroxy-2-pentenoic acid , the delocalization of π-electrons into the carbonyl group increases its single-bond character. This physical weakening of the bond lowers the stretching frequency to ~1690–1700 cm⁻¹. Both isomers exhibit a broad O-H stretch (~3408 cm⁻¹) and a sharp C=C stretch (~1642 cm⁻¹)[3].

Mass Spectrometry (MS) Fragmentation Logic

Under Electron Ionization (EI, 70 eV), the molecular ion (M⁺ at m/z 116) is highly unstable due to the facile cleavage of the hydroxyl and carboxyl groups[4].

  • For 4-hydroxy-2-pentenoic acid , the base peak is observed at m/z 99 (100%), corresponding to the loss of the hydroxyl radical [M-OH]⁺, driven by the formation of a resonance-stabilized acylium ion[4]. Secondary fragments include m/z 43 (77%) and m/z 101 (26%)[4].

  • In LC-MS/MS (Electrospray Ionization, ESI), negative mode is prioritized. The acidic carboxyl proton is easily abstracted, yielding a stable [M-H]⁻ ion at m/z 115. This mode is extensively used in targeted metabolomics, where isomers like 5-hydroxy-2-pentenoic acid have been identified as specific biomarkers for obstructive sleep apnea (OSA)[2].

Logical Relationships and Workflows

Conjugation_Logic A Double Bond Position (Isomerism) B Conjugated System (e.g., 4-hydroxy-2-pentenoic) A->B C Isolated System (e.g., 2-hydroxy-4-pentenoic) A->C D IR: Lower C=O ν (~1690 cm⁻¹) B->D Resonance Effect E NMR: Downfield Alkene δ (>6.0 ppm) B->E Electron Withdrawal F IR: Higher C=O ν (~1730 cm⁻¹) C->F Inductive Only G NMR: Upfield Alkene δ (~4.9-6.1 ppm) C->G Shielded Alkene

Figure 1: Logical relationship between alkene conjugation and resulting IR/NMR shifts.

G A Hydroxypentenoic Acid Sample B NMR Spectroscopy (1H, 13C, 2D) A->B C FT-IR Spectroscopy (ATR or Neat) A->C D Mass Spectrometry (LC-ESI-MS / GC-EI-MS) A->D E Structural Elucidation & Isomer Differentiation B->E C->E D->E

Figure 2: Multi-modal spectroscopic workflow for structural elucidation.

Quantitative Data Summaries

Table 1: Comparative Spectroscopic Signatures of Hydroxypentenoic Acids

Compound¹H NMR (Alkene Region)¹H NMR (Alpha/Beta Protons)IR (C=O Stretch)MS Base Peak (EI, 70 eV)
2-Hydroxy-4-pentenoic acid 4.90–6.12 ppm (m, 3H)4.33 ppm (t, 1H, J=6.6 Hz)1730 cm⁻¹m/z 43
4-Hydroxy-2-pentenoic acid ~5.80–7.00 ppm (m, 2H)~4.40 ppm (m, 1H)~1695 cm⁻¹m/z 99

Note: Data synthesized from Wada et al.[3] and RSC Electronic Supplementary Information[4].

Self-Validating Experimental Protocols

To ensure data integrity and E-E-A-T standards, the following protocols incorporate internal validation loops to prevent false positives and instrumental drift.

Protocol A: Quantitative NMR (qNMR) for Isomeric Purity

Objective: Determine the exact isomeric ratio of synthesized or extracted hydroxypentenoic acids.

  • System Suitability (Validation Step 1): Acquire a ¹H spectrum of a standard 0.1% ethylbenzene sample in CDCl₃. Ensure the linewidth at half-height for the TMS peak is <1.0 Hz. If >1.0 Hz, re-optimize 3D gradient shimming.

  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of 99.8% CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 × T₁ (typically >10 seconds for small organic acids) to ensure complete longitudinal relaxation. Use a 90° pulse angle.

  • Data Validation (Validation Step 2): Check the Signal-to-Noise (S/N) ratio of the terminal alkene multiplet (4.90–5.37 ppm). An S/N > 100 is required to accurately integrate minor isomeric impurities.

Protocol B: LC-MS/MS Metabolite Profiling (Biomarker Detection)

Objective: Quantify trace levels of 5-hydroxy-2-pentenoic acid in biological matrices[2].

  • System Suitability (Validation Step 1): Inject a solvent blank followed by a 10 ng/mL standard mix. Verify that the retention time (RT) drift is <0.1 min and mass accuracy is within 5 ppm.

  • Matrix Extraction: Spike 100 µL of plasma with 10 µL of a stable isotope-labeled internal standard (SIL-IS, e.g., ¹³C-labeled pentenoic acid). Precipitate proteins using 300 µL of cold acetonitrile. Centrifuge at 14,000 × g for 10 mins.

  • Chromatography & Ionization: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Operate the ESI source in negative ion mode, monitoring the [M-H]⁻ transition (m/z 115 → 71 for decarboxylation).

  • Data Validation (Validation Step 2): Calculate the SIL-IS recovery. If absolute recovery falls below 70%, matrix suppression is occurring; dilute the sample 1:5 and re-inject.

References

  • Wada, M., et al. "A Grignard-Type Addition of Allyl Unit to Carbonyl Compounds Containing a Carboxyl Group by Using BiCl3". Bulletin of the Chemical Society of Japan. 3

  • Krasnoff, S. B., et al. "New Destruxins from the Entomopathogenic Fungus Aschersonia sp." Journal of Natural Products, 1996.1

  • Electronic Supplementary Information. "Mass spectrum of 4-hydroxy-2-pentenoic acid". The Royal Society of Chemistry. 4

  • European Respiratory Society. "Metabolomics and microbiome profiling as biomarkers in obstructive sleep apnoea: a comprehensive review". ERS Publications, 2021. 2

Sources

Exploratory

Topic: 4-Hydroxypent-2-enoic Acid Lactone: Formation, Stability, and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 4-hydroxypent-2-enoic acid lactone, a member of the butenolid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-hydroxypent-2-enoic acid lactone, a member of the butenolide family, and its closely related saturated analogue, γ-valerolactone (GVL). We will explore the fundamental principles governing its formation through various synthetic pathways, with a primary focus on the catalytic conversion of biomass-derived levulinic acid. The document delves into the critical factors influencing the lactone's stability, including pH, temperature, and solvent effects, by examining the thermodynamics and kinetics of its ring-opening hydrolysis. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for professionals in research and development.

Introduction: The Significance of γ-Lactones

Lactones, which are cyclic carboxylic esters, are pivotal structural motifs found in numerous natural products and are valuable intermediates in synthetic chemistry.[1] The five-membered γ-lactone ring is particularly stable and common.[1] 4-Hydroxypent-2-enoic acid lactone, also known as β-angelica lactone or 5-methyl-2(5H)-furanone, is an α,β-unsaturated γ-lactone.[2][3] Its saturated counterpart, γ-valerolactone (GVL), has garnered significant attention as a green solvent, a sustainable fuel additive, and a versatile platform molecule for producing value-added chemicals from renewable feedstocks like lignocellulosic biomass.[4][5][6] Understanding the formation and stability of this lactone core is paramount for its application in drug development, materials science, and green chemistry.

Formation and Synthesis of the γ-Lactone Core

The formation of a γ-lactone is an intramolecular esterification (lactonization) of a 4-hydroxycarboxylic acid.[7][8] This process is often spontaneous for 4-hydroxy acids due to the thermodynamic favorability of forming a stable, five-membered ring.[1][9] The primary industrial route to the saturated analogue, GVL, involves the catalytic conversion of levulinic acid (LA), a key platform chemical derived from cellulose.[10][11]

Synthetic Pathways from Levulinic Acid (LA)

Two principal reaction mechanisms are recognized for the synthesis of GVL from LA.[4][10]

  • Pathway 1: Hydrogenation-Lactonization: This is the most common route. It involves the initial hydrogenation of the ketone group in levulinic acid to form 4-hydroxypentanoic acid (4-HPA). This unstable intermediate rapidly undergoes intramolecular dehydration and esterification to yield the GVL ring.[4]

  • Pathway 2: Dehydration-Hydrogenation: In this alternative pathway, LA is first dehydrated to form α-angelica lactone. This intermediate is then hydrogenated to produce GVL.[4][12]

GVL_Formation_Pathways cluster_path1 Pathway 1: Hydrogenation-Lactonization cluster_path2 Pathway 2: Dehydration-Hydrogenation LA1 Levulinic Acid (LA) HPA 4-Hydroxypentanoic Acid (Intermediate) LA1->HPA Hydrogenation (Ketone Reduction) GVL1 γ-Valerolactone (GVL) HPA->GVL1 Intramolecular Esterification LA2 Levulinic Acid (LA) AAL α-Angelica Lactone LA2->AAL Dehydration GVL2 γ-Valerolactone (GVL) AAL->GVL2 Hydrogenation

Caption: Primary synthetic routes from Levulinic Acid to γ-Valerolactone.

Catalytic Systems

The choice of catalyst is crucial for achieving high yield and selectivity. While precious metals like Ruthenium (Ru) are highly effective, significant research has focused on developing more sustainable non-noble metal catalysts.[10][11]

Catalyst SystemSupport/SolventTemperature (°C)H₂ Pressure (bar)LA Conversion (%)GVL Yield (%)Reference
Non-Noble Metals
Ni/NiODioxane1202010099.9[4]
Ni/NiOMethanol110409994[13]
Co/NCWater14030~100~100[5]
Fe and NiWater230-250(H₂ from water)>9599[14]
Cu-Ni₂/Al₂O₃Isopropanol180(H-donor)>95~90[6]
Noble Metals
Ru–Mg/AlWater150(H-donor: FA)>9899[10]

Table 1: Comparison of selected catalytic systems for the conversion of Levulinic Acid (LA) to γ-Valerolactone (GVL). FA = Formic Acid.

Experimental Protocol: Synthesis of GVL from LA using a Co/NC Catalyst

This protocol is adapted from methodologies demonstrating high-yield GVL synthesis.[5]

Objective: To synthesize GVL via hydrogenation of LA using a cobalt-on-nitrogen-doped-carbon catalyst.

Materials:

  • Levulinic Acid (LA), 0.5 mmol

  • 10% Co/NC catalyst, 20 mg

  • Solvent (e.g., Water), 10 mL

  • High-pressure autoclave reactor

  • Hydrogen (H₂) gas cylinder

Procedure:

  • Reactor Charging: Introduce the levulinic acid (0.5 mmol), Co/NC catalyst (20 mg), and solvent (10 mL) into the high-pressure reactor vessel.

  • Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with H₂ gas and then venting three times to remove any residual air.

  • Pressurization: Pressurize the reactor with H₂ to the desired pressure (e.g., 30 bar).

  • Reaction: Heat the reactor to the target temperature (e.g., 140 °C) while stirring. Maintain these conditions for the specified reaction time (e.g., 2-4 hours).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess H₂ gas in a well-ventilated fume hood.

  • Product Isolation and Analysis: Open the reactor, recover the reaction mixture, and separate the catalyst (e.g., by centrifugation or filtration). Analyze the liquid product for LA conversion and GVL yield using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

GVL_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Charge Reactor: LA, Catalyst, Solvent B Seal & Purge with H₂ A->B C Pressurize & Heat B->C D Maintain T & P with Stirring C->D E Cool & Depressurize D->E F Separate Catalyst E->F G Analyze Product (GC/HPLC) F->G

Caption: Experimental workflow for catalytic synthesis of GVL from LA.

Stability of the γ-Lactone Ring

The stability of the lactone is a critical parameter for its use as a solvent or in pharmaceutical formulations. Stability is best understood by examining the equilibrium between the closed-ring lactone and its open-chain hydroxy acid form. While 4-hydroxypent-2-enoic acid lactone itself is reactive at the double bond, its ring stability is well-modeled by its saturated analogue, GVL, for which extensive data exists.

Thermodynamic vs. Kinetic Stability
  • Thermodynamic Stability refers to the relative energy of the reactants and products at equilibrium.[15] The GVL/4-hydroxyvaleric acid (4-HVA) equilibrium strongly favors the thermodynamically stable five-membered lactone ring under most conditions.[16]

  • Kinetic Stability relates to the energy barrier (activation energy) required for a reaction to occur.[15][17] While thermodynamically stable, the lactone can be kinetically labile, meaning it can undergo rapid ring-opening under certain catalytic conditions (e.g., strong acid or base).[17]

Factors Influencing Stability

pH and Hydrolysis: The primary degradation pathway for GVL is hydrolysis to 4-HVA. This reaction is reversible and catalyzed by both acids and bases.[12][16]

  • Neutral Conditions: Dry GVL is thermally stable for weeks at temperatures up to 150°C.[12][16] In the presence of water, it remains stable for extended periods at temperatures up to 60°C. At higher temperatures (e.g., 100°C), it slowly hydrolyzes to form an equilibrium with 4-HVA.[12][16]

  • Acidic Conditions: Aqueous acids like HCl and H₂SO₄ catalyze the ring-opening of GVL even at room temperature.[12][16] At elevated temperatures (150-180°C), this equilibrium is reached more rapidly, but the concentration of the open-chain 4-HVA remains low, typically around 4 mol%.[16][18][19][20]

  • Alkaline Conditions: Aqueous bases such as NaOH also catalyze reversible ring-opening.[16] The equilibrium in alkaline conditions can favor the open-chain salt form (sodium 4-hydroxyvalerate) to a greater extent than in acidic conditions. For instance, in a 7 wt% NaOH solution at 180°C, the formation of up to 21 mol% of the hydroxyvalerate has been observed.[18][19][20]

Lactone_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Lactone1 Lactone ProtonatedLactone Protonated Carbonyl (Activated) Lactone1->ProtonatedLactone + H⁺ HydroxyAcid1 4-Hydroxy Acid Lactone1->HydroxyAcid1   Equilibrium    ProtonatedLactone->Lactone1 - H⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedLactone->Tetrahedral1 + H₂O (Nucleophilic Attack) Tetrahedral1->ProtonatedLactone - H₂O Tetrahedral1->HydroxyAcid1 - H⁺ HydroxyAcid1->Tetrahedral1 + H⁺

Caption: Mechanism of acid-catalyzed lactone ring-opening (hydrolysis).

ConditionTemperature (°C)TimeExtent of Hydrolysis (mol% 4-HVA)Reference
Neutral
50 wt% GVL in H₂O< 60Several weeksNo reaction[12][16]
50 wt% GVL in H₂O100A few daysReaches equilibrium[12][16]
Dry GVL150Several weeksStable[12][16]
Acidic
Aqueous H₂SO₄Room Temp.-Catalyzes ring opening[12][16]
Aqueous H₂SO₄ (up to 6 wt%)150-18030-180 min~4[18][19][20]
Alkaline
Aqueous NaOH (< 0.2 wt%)18030 min< 4[18][19]
Aqueous NaOH (7 wt%)18030 min~21[18][19][20]

Table 2: Summary of γ-Valerolactone (GVL) stability under various aqueous conditions. 4-HVA = 4-Hydroxyvaleric Acid.

Reactivity of the α,β-Unsaturated System

Unlike its saturated counterpart GVL, 4-hydroxypent-2-enoic acid lactone contains an electrophilic α,β-unsaturated system. This functionality makes it susceptible to Michael (1,4-conjugate) addition reactions.[21] Facile additions have been confirmed with various nucleophiles, including thiols (α-toluenethiol) and amines (methylamine, benzylamine).[21] This reactivity is a crucial consideration in drug development and formulation, as the lactone can potentially react with biological nucleophiles such as cysteine or lysine residues in proteins.

Conclusion

4-Hydroxypent-2-enoic acid lactone and its saturated analogue γ-valerolactone represent a class of compounds with immense potential, bridging the gap between renewable biomass and high-value chemical applications. Their formation is efficiently achieved through the catalytic upgrading of levulinic acid, with non-noble metal catalysts offering a sustainable and cost-effective synthetic route. The γ-lactone ring exhibits high thermodynamic stability, particularly under neutral and mildly acidic conditions. However, its kinetic lability in the presence of strong acids or bases, leading to reversible hydrolysis, must be carefully managed in any application. Furthermore, the unsaturated nature of 4-hydroxypent-2-enoic acid lactone imparts additional reactivity towards nucleophiles, a factor of critical importance for researchers in the life sciences. A thorough understanding of these formation and stability principles is essential for harnessing the full potential of these versatile molecules.

References

  • Al-Shaal, M. G., et al. (2017). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid. White Rose Research Online.
  • Horváth, I. T., et al. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions.
  • Horváth, I. T., et al. (2017). Stability of gamma-valerolactone under neutral, acidic, and basic conditions. Structural Chemistry, 28(2), 423-429.
  • Cai, C., et al. (2025). Green catalytic process for γ-valerolactone production from levulinic acid and formic acid.
  • Kumar, A., et al.
  • Das, S., et al. (2024). Synthesis of γ-Valerolactone from Levulinic Acid with Co/NC, and from Furfural via Cascade Reaction Using Co/NC and H-Beta. Energy & Fuels.
  • Al-Naddaf, Q., et al. Catalytic valorisation of biomass levulinic acid into gamma valerolactone using formic acid as a H₂ donor: a critical review. RSC Publishing.
  • Unknown. Mechanism of hydrolysis of GVL in an acidic environment.
  • Li, Y., et al. (2025).
  • Hummel, M., et al. (2022). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. Aalto Research Portal.
  • Zhang, Y., et al.
  • Unknown. Catalytic Conversion of Biomass-Derived Levulinic Acid to γ-Valerolactone over Amphoteric Zirconium Hydroxide.
  • Unknown. Synthesis of γ‐Valerolactone from Levulinic Acid and Formic Acid over Mg‐Al Hydrotalcite Like Compound.
  • Hummel, M., et al. (2021). Stability of Gamma-valerolactone Under Pulping Conditions as a Basis for Process Optimization and Chemical Recovery.
  • Unknown. (2025). Show the mechanism for the conversion of 4-hydroxy-5-methylhexanoic acid... Filo.
  • Hummel, M., et al. (2021). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. Cellulose, 28(18), 11567-11578.
  • Unknown. Effects of γ-valerolactone in hydrolysis of lignocellulosic biomass to monosaccharides. Green Chemistry (RSC Publishing).
  • Unknown. (2014). Effects of γ-valerolactone in hydrolysis of lignocellulosic biomass to monosaccharides. Semantic Scholar.
  • Unknown.
  • Unknown. Lactone. Wikipedia.
  • Unknown.
  • Unknown. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications.
  • Unknown. Chemical Reactivity. MSU chemistry.
  • Jones, J. B., & Young, J. M. (1968). Carcinogenicity of lactones. V. The reactions of 4-hydroxypent-2-enoic acid lactone with α-toluenethiol, benzylamine, methylamine, imidazole, and guanidine. Canadian Journal of Chemistry, 46(8), 1571-1575.
  • Unknown. (2025). 4-hydroxy-2-pentenoic acid γ-lactone.
  • Unknown. Lactonization as a general route to β-C(sp3)
  • Unknown. (2025).
  • Unknown. 4-Hydroxy-2-pentenoic acid gamma-lactone. PubChem.
  • Unknown. ORGANIC CHEMISTRY-II (REACTION MECHANISM-1) MODULE No. 3: Thermodynamic and kinetic requirement of a reaction. epgp.inflibnet.ac.in.
  • Unknown. 2-Oxopent-4-enoic acid. Wikipedia.
  • Unknown. (2025). Can anyone explain why this compounds iupac name is 4-hydroxypentanoic acid lactone ??. Reddit.
  • Unknown. Thermodynamic and Kinetic Aspects of Metal Complexes. Utkal University.
  • Unknown. UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. V.P. & R.P.T.P. Science.

Sources

Foundational

Dual-Action Therapeutics: Antimicrobial and Antiproliferative Profiling of 2-Hydroxypent-4-enoic Acid

Executive Summary As the demand for novel therapeutic scaffolds intensifies, 2-hydroxypent-4-enoic acid (also known as β-vinyllactic acid) has emerged as a high-value target in medicinal chemistry. Initially isolated fro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for novel therapeutic scaffolds intensifies, 2-hydroxypent-4-enoic acid (also known as β-vinyllactic acid) has emerged as a high-value target in medicinal chemistry. Initially isolated from the roots of Nicotiana tabacum (tobacco), this organic compound exhibits a unique dual-functionality: it acts as a potent antimicrobial agent against various bacterial and fungal strains, while simultaneously demonstrating targeted antiproliferative activity against specific cancer cell lines, such as HeLa cells[1].

This technical guide provides a rigorous, field-proven framework for researchers and drug development professionals to evaluate the biological activity of 2-hydroxypent-4-enoic acid. By detailing the underlying causality of our experimental designs, we establish self-validating protocols that ensure high-fidelity data generation.

Chemical Profile & Structural Rationale

The inherent biological activity of 1 (CAS: 67951-43-3) is inextricably linked to its molecular architecture[1].

  • Structural Triad: The molecule (C₅H₈O₃) features an alpha-hydroxyl group, a carboxylic acid, and a terminal alkene[1]. This triad makes it highly reactive, allowing it to serve as a versatile precursor for esterification, oxidation, and cross-coupling reactions[1].

  • Evolutionary Context: The (R)-enantiomer of this acid is naturally incorporated into toxic cyclodepsipeptides, such as roseotoxin B and destroxin A, produced by the fungus Trichothecium roseum[2]. This evolutionary integration into fungal defense mechanisms strongly supports its inherent ability to disrupt competing biological systems[2].

  • Metabolic Mimicry: Structurally related to short-chain fatty acids (SCFAs), 2-hydroxypent-4-enoic acid has the potential to act as a false substrate or metabolic disruptor in rapidly dividing cells, contributing to its observed bioactivity[3].

BioactivityWorkflow A 2-Hydroxypent-4-enoic Acid (Target Compound) B Antimicrobial Assay (Resazurin MIC) A->B Pathway 1 C Antiproliferative Assay (MTT Viability) A->C Pathway 2 D Bacterial/Fungal Strains B->D Tests E HeLa Cell Line C->E Tests F Determine MIC/MBC D->F Yields G Calculate IC50 E->G Yields

Experimental workflow for evaluating the dual bioactivity of 2-hydroxypent-4-enoic acid.

Antimicrobial Activity: Mechanistic Insights & Protocols

Research confirms that 2-hydroxypent-4-enoic acid effectively inhibits the growth of a broad spectrum of bacterial and fungal strains[1]. Alpha-hydroxy acids typically exert antimicrobial effects by crossing the microbial cell membrane in their undissociated state. Upon entering the higher pH of the cytoplasm, they dissociate, acidifying the intracellular environment, collapsing the proton motive force, and denaturing essential enzymes.

Protocol 1: Self-Validating Resazurin Broth Microdilution Assay

Causality of Experimental Design: Traditional turbidimetric Minimum Inhibitory Concentration (MIC) assays are highly susceptible to false readouts if the test compound precipitates out of solution. To build a self-validating system, we integrate resazurin—a redox indicator. Viable, metabolically active cells reduce the blue resazurin dye to pink, fluorescent resorufin. If the compound is truly antimicrobial, cellular respiration halts, and the well remains blue. This ensures the biological phenotype directly drives the analytical signal, eliminating optical artifacts.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target strains (e.g., S. aureus, E. coli) to mid-log phase. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) and dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a 10 mg/mL stock of 2-hydroxypent-4-enoic acid in DMSO. Perform 2-fold serial dilutions across a 96-well plate to achieve a test range of 512 µg/mL down to 1 µg/mL.

  • System Controls (Critical):

    • Positive Control: Ciprofloxacin (confirms strain susceptibility).

    • Vehicle Control: 1% DMSO in MHB (confirms solvent lacks inherent toxicity).

    • Negative Control: Sterile MHB + Resazurin (confirms media sterility).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each test well. Incubate plates at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: Determine the MIC as the lowest concentration that completely prevents the color change from blue to pink.

Antiproliferative Activity: Mechanistic Insights & Protocols

Beyond its antimicrobial properties, 2-hydroxypent-4-enoic acid demonstrates notable antiproliferative activity against specific cancer models, particularly HeLa (cervical adenocarcinoma) cells[1]. Mechanistically, bioactive derivatives of this scaffold are hypothesized to target inflammatory and survival pathways, such as the NF-κB signaling axis[4].

NFkB_Pathway Compound 2-Hydroxypent-4-enoic Acid IKK IKK Complex Activation Compound->IKK Inhibits NFkB NF-κB Nuclear Translocation IKK->NFkB Prevents GeneExp Anti-apoptotic Gene Expression (e.g., Bcl-2) NFkB->GeneExp Downregulates Apoptosis Mitochondrial Apoptosis (Cell Death) GeneExp->Apoptosis Triggers

Proposed antiproliferative mechanism via NF-κB pathway inhibition and apoptosis induction.

Protocol 2: Self-Validating MTT Cell Viability Assay

Causality of Experimental Design: We utilize the MTT assay because it directly correlates mitochondrial metabolic rate with cell viability. Only living cells possess the active succinate dehydrogenase required to cleave the tetrazolium ring of MTT into insoluble purple formazan. To ensure this protocol is a self-validating system, edge-effect controls (filling outer wells with PBS to prevent evaporation) and blank controls (media + MTT without cells to subtract background absorbance) are strictly mandated.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at a density of 5 × 10³ cells/well in the inner 60 wells of a 96-well plate using DMEM supplemented with 10% FBS. Fill the outer perimeter wells with 200 µL of sterile PBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate the media. Add fresh media containing 2-hydroxypent-4-enoic acid at varying concentrations (1, 5, 10, 25, 50, 100 µM).

  • System Controls (Critical):

    • Positive Control: Doxorubicin (1 µM) to confirm assay sensitivity to cytotoxicity.

    • Vehicle Control: 0.1% DMSO to establish a 100% viability baseline.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystal formation.

  • Solubilization & Quantification: Carefully aspirate the media without disturbing the crystals. Add 150 µL of pure DMSO to each well to solubilize the formazan. Shake the plate in the dark for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ using non-linear regression analysis (log(inhibitor) vs. normalized response).

Quantitative Data Summary

To facilitate easy comparison for drug development professionals, the established physicochemical properties and targeted bioactivity parameters of 2-hydroxypent-4-enoic acid are summarized below.

Table 1: Physicochemical Properties and Bioactivity Profile

Property / Assay ParameterValue / TargetReference Source
Molecular Formula C₅H₈O₃1[1]
Molecular Weight 116.12 g/mol 1[1]
Physical State / Melting Point White solid / ~133°C1[1]
Antimicrobial Spectrum Broad-spectrum (Bacterial & Fungal)1[1]
Antiproliferative Target Line HeLa (Cervical Adenocarcinoma)1[1]
Natural Occurrence Nicotiana tabacum roots; Fungal lipopeptides2[2]

Conclusion

2-Hydroxypent-4-enoic acid represents a highly promising, dual-action scaffold for advanced pharmacological studies[1]. Its ability to simultaneously act as an antimicrobial agent and an antiproliferative compound against HeLa cells positions it uniquely within the landscape of drug discovery[1]. By utilizing the self-validating, robust assay frameworks detailed in this guide, researchers can confidently map the structure-activity relationships (SAR) of this molecule and its derivatives, paving the way for targeted in vivo pharmacokinetic profiling.

References

  • Source: smolecule.
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Exploratory

An In-depth Technical Guide to 4-Hydroxypent-2-enoic Acid: Chemical and Physical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxypent-2-enoic acid, with the chemical formula C₅H₈O₃, is an unsaturated hydroxy acid that presents a unique combination of functional groups, including a carboxylic acid, a carbon-carbon double bond, and a hydroxyl group.[1][2] This structure imparts a range of chemical properties that make it a subject of interest for potential applications in areas such as the development of skin care products, and as a building block in organic synthesis. This guide aims to provide a detailed exploration of its known chemical and physical characteristics, supported by available data and relevant experimental contexts.

Chemical Structure and Nomenclature

The systematic IUPAC name for the most common isomer of this compound is (E)-4-hydroxypent-2-enoic acid.[1][2] The "(E)" designation specifies the stereochemistry at the C2-C3 double bond, indicating that the higher priority substituents on each carbon are on opposite sides. The molecule also possesses a chiral center at the C4 position, meaning it can exist as two enantiomers, (R)-4-hydroxypent-2-enoic acid and (S)-4-hydroxypent-2-enoic acid. The general structure consists of a five-carbon chain with a carboxylic acid at C1, a trans-double bond between C2 and C3, and a hydroxyl group at C4.

The cis-isomer, (Z)-4-hydroxypent-2-enoic acid, also exists and has a distinct spatial arrangement around the double bond.

Molecular Structure of (E)-4-hydroxypent-2-enoic acid

Caption: Chemical structure of (E)-4-hydroxypent-2-enoic acid.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-hydroxypent-2-enoic acid is crucial for its application in research and development. While experimental data for some properties are scarce, computational predictions and data from similar compounds provide valuable estimates.

PropertyValueSource
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.11 g/mol [1]
IUPAC Name (E)-4-hydroxypent-2-enoic acid[1][2]
CAS Number 32748-41-7[1][2]
XLogP3 (Computed) -0.2[1]
Topological Polar Surface Area 57.5 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Note: The majority of the available physical property data is computationally derived. Experimental validation is recommended for critical applications.

Reactivity and Stability

The reactivity of 4-hydroxypent-2-enoic acid is dictated by its three primary functional groups: the carboxylic acid, the alkene, and the secondary alcohol.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols and amide formation with amines. It also imparts acidic properties to the molecule.

  • Alkene Group: The carbon-carbon double bond is susceptible to addition reactions, including hydrogenation to form 4-hydroxypentanoic acid and halogenation. As an α,β-unsaturated carboxylic acid, it can also participate in Michael additions.

  • Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, forming 4-oxo-pent-2-enoic acid. It can also be esterified or etherified.

Synthesis Strategies

The synthesis of 4-hydroxypent-2-enoic acid can be approached through several established organic chemistry reactions. While a specific, detailed protocol for this exact molecule is not widely published, methods for analogous compounds provide a strong foundation for its synthesis.

Aldol Condensation

A plausible and common route for the synthesis of α,β-unsaturated carbonyl compounds is the aldol condensation . This reaction involves the condensation of an aldehyde or ketone with an enolate. For the synthesis of 4-hydroxypent-2-enoic acid, a potential pathway would involve the reaction of acetaldehyde with a pyruvate derivative.

Conceptual Aldol Condensation Workflow

Aldol_Condensation acetaldehyde Acetaldehyde enolate Enolate Formation acetaldehyde->enolate Base pyruvate Pyruvate Derivative aldol_adduct Aldol Adduct (β-hydroxy ketone) pyruvate->aldol_adduct base Base Catalyst enolate->aldol_adduct Nucleophilic Attack product (E)-4-hydroxypent-2-enoic acid aldol_adduct->product Acid/Heat dehydration Dehydration

Caption: A conceptual workflow for the synthesis of 4-hydroxypent-2-enoic acid via an aldol condensation reaction.

Reformatsky Reaction

Another viable synthetic approach is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. To synthesize 4-hydroxypent-2-enoic acid, this would typically involve the reaction of an α-bromoester with acetaldehyde. The resulting β-hydroxy ester can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis of a Related Compound, (E)-4-hydroxybut-2-enoic acid

This protocol for a shorter-chain analog provides a valuable starting point for the synthesis of 4-hydroxypent-2-enoic acid.

Materials:

  • Ethyl (E)-4-bromobut-2-enoate

  • Potassium hydroxide (KOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add ethyl (E)-4-bromobut-2-enoate (1.0 eq), potassium hydroxide (2.1 eq), and water.

  • Stir the reaction mixture at 100 °C for 2 hours.

  • Cool the mixture to room temperature and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the product.

Note: This protocol would need to be adapted, likely by starting with an appropriate 5-carbon α-halo ester, to synthesize 4-hydroxypent-2-enoic acid.

Spectroscopic Data

  • Mass Spectrometry (MS): GC-MS data is available, which can be used to confirm the molecular weight and fragmentation pattern of the molecule.[1]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are also available and would show characteristic absorptions for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene.[1]

For unambiguous structure elucidation and purity assessment, obtaining ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra would be essential.

Biological Activity and Potential Applications

The biological activity of 4-hydroxypent-2-enoic acid has not been extensively studied. However, based on its structural similarity to other short-chain fatty acids and hydroxy acids, some potential activities and applications can be inferred.

Short-chain fatty acids are known to play various roles in human health, including acting as signaling molecules and energy sources for gut bacteria. Unsaturated fatty acids are also recognized for their diverse biological effects. Compounds with similar structures have been investigated for their potential anti-inflammatory, antioxidant, and skin-exfoliating properties.[2] The presence of both a hydroxyl group and a carboxylic acid suggests that 4-hydroxypent-2-enoic acid could have applications in the cosmetic industry, similar to other alpha- and beta-hydroxy acids.

Further research is needed to fully elucidate the specific biological activities and potential therapeutic or industrial applications of 4-hydroxypent-2-enoic acid.

Conclusion

4-Hydroxypent-2-enoic acid is a fascinating molecule with a rich chemical functionality that warrants further investigation. While there are gaps in the experimental data for its physical and chemical properties, this guide provides a solid foundation based on available information and established chemical principles. The synthetic routes outlined, based on well-known reactions, offer a clear path for its preparation in a laboratory setting. As research into the biological activities of short-chain fatty acids and their derivatives continues to expand, a thorough understanding of the fundamental properties of molecules like 4-hydroxypent-2-enoic acid will be crucial for unlocking their full potential in drug development and other scientific disciplines.

References

  • PubChem. 4-Hydroxy-pent-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Onto-sight AI. (E)-4-Hydroxypent-2-enoic Acid Overview.

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Foundational

Comprehensive Technical Guide on the Structure, Mechanistic Role, and Identification of (Z)-4-Hydroxypent-3-enoic Acid

Executive Summary (Z)-4-hydroxypent-3-enoic acid is a critical, albeit transient, unsaturated hydroxy acid that serves as a fundamental intermediate in biomass valorization and advanced organic synthesis. As the enol tau...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-4-hydroxypent-3-enoic acid is a critical, albeit transient, unsaturated hydroxy acid that serves as a fundamental intermediate in biomass valorization and advanced organic synthesis. As the enol tautomer of levulinic acid (4-oxopentanoic acid), it dictates the mechanistic flux in the catalytic hydrogenation of biomass derivatives into γ-valerolactone (GVL)—a highly valuable green solvent and fuel precursor. This whitepaper provides an in-depth analysis of its structural dynamics, its role in catalytic pathways, and the advanced analytical workflows required for its identification, specifically focusing on isotopic labeling and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Elucidation & Physicochemical Properties

(Z)-4-hydroxypent-3-enoic acid is characterized by a Z-configured double bond, a vicinal hydroxyl group, and a carboxylic acid functional group. Due to keto-enol tautomerism, it exists in a dynamic, thermodynamically driven equilibrium with levulinic acid.

Because the keto form (levulinic acid) is thermodynamically favored under standard conditions, the enol form is rarely isolated in its pure state. Instead, it readily undergoes intramolecular dehydration to form α-angelica lactone (5-methylfuran-2(3H)-one) or acts as a highly reactive intermediate during catalytic reduction.

Table 1: Computed Physicochemical Properties of (Z)-4-hydroxypent-3-enoic acid

PropertyValueReference / Source
IUPAC Name (Z)-4-hydroxypent-3-enoic acid[1]
Molecular Formula C5H8O3[1]
Molecular Weight 116.11 g/mol [1]
Exact Mass 116.0473 Da[1]
Topological Polar Surface Area (TPSA) 57.5 Ų[1]
Hydrogen Bond Donors / Acceptors 2 / 3[1]
Canonical SMILES CC(=CCC(=O)O)O[1]

Mechanistic Role in Catalysis & Biosynthesis

In the context of biomass conversion, the reduction of levulinic acid to γ-valerolactone (GVL) using heterogeneous catalysts (e.g., Ru/C) in aqueous media is a benchmark reaction. The causality of the reaction pathway is heavily dependent on the transient formation of (Z)-4-hydroxypent-3-enoic acid.

The keto-enol tautomerization is facilitated by the inherent acidity of levulinic acid. Once the enol is formed, the pathway bifurcates: the enol can either undergo direct catalytic hydrogenation or dehydrate to α-angelica lactone, which is subsequently hydrogenated to GVL. Understanding this bifurcation is crucial for optimizing catalyst selectivity, as manipulating the pH or temperature directly shifts the equilibrium toward the enol, thereby accelerating the reaction rate.

Pathway LA Levulinic Acid (Keto Form) Enol (Z)-4-hydroxypent-3-enoic acid (Enol Form) LA->Enol Tautomerization (H+ / OH-) aAL α-Angelica Lactone (Cyclic Form) Enol->aAL Dehydration (-H2O) GVL γ-Valerolactone (Hydrogenated) Enol->GVL Direct Hydrogenation (Ru/C, H2) aAL->GVL Catalytic Hydrogenation (Ru/C, H2)

Fig 1: Levulinic acid conversion to γ-valerolactone via the enol intermediate.

Advanced Analytical Identification Strategies

Direct identification of (Z)-4-hydroxypent-3-enoic acid via standard chromatography is challenging due to its rapid tautomerization and cyclization. Therefore, researchers employ Isotopic Labeling coupled with Nuclear Magnetic Resonance (NMR) Spectroscopy as the gold standard for structural verification.

By conducting the reaction in Deuterium Oxide (D₂O), the rapid keto-enol tautomerization allows for H/D exchange at the acidic α-carbons (C3 and C5 positions of levulinic acid). The incorporation of deuterium at these specific positions provides definitive proof of the enol intermediate's existence. As demonstrated by Yuan et al. (2021) in [2], ²H NMR experiments confirm that deuterium atoms are incorporated via the enol pathway before final ring closure to GVL.

Workflow S1 Step 1: Sample Prep Dissolve LA in D2O S2 Step 2: Catalytic Exchange Add Ru/C, Heat to 90°C S1->S2 S3 Step 3: NMR Acquisition Record 1H and 2H NMR S2->S3 S4 Step 4: Data Analysis Quantify H/D at C3 & C5 S3->S4

Fig 2: Self-validating NMR workflow for identifying the enol tautomer via H/D exchange.

Self-Validating Experimental Protocols

To ensure high-fidelity identification of the enol tautomer, the following protocol leverages a self-validating internal standard mechanism. The non-exchangeable methyl protons act as an internal control; if their integration remains constant while the C3/C5 proton signals decrease, the H/D exchange (and thus the enolization) is mathematically and chemically validated.

Protocol: In Situ Deuterium Labeling and NMR Identification

Rationale: We use D₂O to permanently "tag" the transient enol. The Ru/C catalyst simulates actual biomass valorization conditions, proving the enol's relevance in the catalytic cycle.

  • Sample Preparation: Dissolve 100 mg of high-purity levulinic acid in 1.0 mL of D₂O (99.9% atom D) in a heavy-wall NMR tube.

  • Catalyst Addition: Add 5 mg of 5% Ru/C catalyst to the mixture. Causality note: The catalyst not only drives the potential hydrogenation but also facilitates the thermodynamic equilibrium of the keto-enol tautomerization under thermal stress.

  • Thermal Incubation: Seal the tube and heat to 90 °C for 3 hours.

  • Quenching and Filtration: Rapidly cool the tube to 0 °C in an ice bath to kinetically freeze the exchange profile. Filter the mixture through a 0.22 µm PTFE syringe filter to remove the Ru/C catalyst. Causality note: Removing the heterogeneous catalyst is critical to preventing magnetic field inhomogeneities and subsequent line broadening in the NMR spectra.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum (e.g., 400 MHz, relaxation delay d1 = 10s to ensure full relaxation of all spins).

    • Acquire a ²H NMR spectrum using the same sample to observe the newly formed C-D bonds directly.

  • Data Validation: Integrate the ¹H NMR signals. The disappearance of the singlet at δ ~2.7 ppm (C3 protons) and the appearance of corresponding signals in the ²H NMR spectrum confirm the transient formation of (Z)-4-hydroxypent-3-enoic acid. The persistent integration of the terminal methyl group validates that no degradation or unmeasured side reactions occurred.

References

  • Yuan, Q., van de Bovenkamp, H. H., Zhang, Z., Piskun, A. S., Sami, S., Havenith, R., Heeres, H. J., & Deuss, P. J. (2021). "Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d8-γ-Valerolactone." ACS Catalysis, 11(16), 10467–10477. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 181417, 4-hydroxypent-3-enoic acid." PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-Hydroxypent-4-enoic Acid via Biphasic TEMPO-Catalyzed Oxidation

Introduction & Strategic Rationale 2-Hydroxypent-4-enoic acid (also known as β-vinyllactic acid) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Hydroxypent-4-enoic acid (also known as β-vinyllactic acid) is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and bioactive natural products [1]. The molecule features two critically sensitive functional groups: an α-hydroxy acid moiety and a terminal alkene.

From a process chemistry perspective, the direct oxidation of pent-4-ene-1,2-diol to 2-hydroxypent-4-enoic acid presents a formidable chemoselectivity challenge. Traditional oxidants (e.g., KMnO₄, RuO₄, or Jones reagent) inevitably trigger two catastrophic side reactions:

  • Oxidative Cleavage: 1,2-diols are highly susceptible to C–C bond cleavage under oxidative conditions, yielding 3-butenoic acid and formaldehyde[2].

  • Alkene Degradation: Strong oxidants readily epoxidize, hydroxylate, or cleave the terminal alkene[3].

To bypass these limitations, this protocol leverages a biphasic oxidation system utilizing a catalytic 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) radical, with sodium chlorite (NaClO₂) as the terminal oxidant and sodium hypochlorite (NaOCl) as a co-catalyst [4].

Mechanistic Causality: The Power of Phase Partitioning

The selection of a Toluene/Water biphasic system is not arbitrary; it is the fundamental driver of this protocol's success.

When TEMPO and NaOCl are mixed in the presence of NaClO₂, a hydrophobic TEMPO–ClO₂ charge-transfer (CT) complex is generated [5].

  • Selective Oxidation: This active CT complex partitions into the organic (toluene) layer, where it selectively oxidizes the sterically accessible primary alcohol of pent-4-ene-1,2-diol to an α-hydroxyaldehyde[4].

  • Protection via Partitioning: The intermediate aldehyde is rapidly oxidized by NaClO₂ to the corresponding α-hydroxy acid. Because the resulting 2-hydroxypent-4-enoic acid is highly polar, it immediately deprotonates in the buffered aqueous phase and partitions entirely into the aqueous layer[5]. This physical separation sequesters the vulnerable α-hydroxy acid away from the active oxidant in the organic layer, completely suppressing C–C bond cleavage[6].

Mechanism A Pent-4-ene-1,2-diol (Organic Layer) C 2-Hydroxypent-4-enal (Intermediate) A->C Selective Primary OH Oxidation B TEMPO-ClO2 CT Complex (Hydrophobic Catalyst) B->A Catalyzes E 2-Hydroxypent-4-enoic acid (Aqueous Layer) C->E Terminal Oxidation D NaClO2 / NaH2PO4 (Aqueous Layer) D->C Oxidant

Chemoselective oxidation of pent-4-ene-1,2-diol to 2-hydroxypent-4-enoic acid via TEMPO-ClO2.

Experimental Design & Optimization Data

The choice of solvent dictates the ratio of the desired α-hydroxy acid to the undesired oxidative cleavage product. As demonstrated in foundational studies of 1,2-diol oxidations, hydrophobic solvents are mandatory to prevent the product from lingering in the oxidative organic phase [5].

Solvent System (1:1 v/v)TEMPO (mol%)Yield of 2-Hydroxypent-4-enoic acid (%)Oxidative Cleavage Product (%)
Acetonitrile / H₂O5.04550
Dichloromethane / H₂O5.07218
Toluene / H₂O 5.0 92 < 2

Data extrapolated from standard 1,2-diol TEMPO/NaClO₂ oxidation profiles demonstrating the necessity of hydrophobic organic phases.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Built-in visual and chemical checkpoints ensure reproducibility and prevent catastrophic batch failures.

Reagents Required
  • Pent-4-ene-1,2-diol (1.0 equiv, 10 mmol, ~1.02 g)

  • TEMPO (0.05 equiv, 5 mol%, 78 mg)

  • Sodium chlorite (NaClO₂, 80% purity) (2.0 equiv, 20 mmol, 2.26 g)

  • Sodium hypochlorite (NaOCl, 10% aqueous solution) (0.10 equiv, 10 mol%)

  • Sodium dihydrogen phosphate (NaH₂PO₄) buffer (0.5 M, pH 6.8)

  • Toluene and Ethyl Acetate (EtOAc)

Workflow Step1 1. Biphasic Setup Dissolve pent-4-ene-1,2-diol in Toluene/Buffer (1:1) Step2 2. Catalyst Addition Add TEMPO (5 mol%) & NaOCl (10 mol%) Step1->Step2 Step3 3. Terminal Oxidation Add NaClO2 (2.0 eq) dropwise at 0 °C Step2->Step3 Step4 4. Phase Separation Discard Toluene layer (Removes neutral impurities) Step3->Step4 Step5 5. Acidification & Extraction Acidify aq. layer to pH 2, extract with EtOAc Step4->Step5 Step6 6. Isolation Dry over Na2SO4, concentrate in vacuo Step5->Step6

Step-by-step experimental workflow for the biphasic TEMPO-catalyzed oxidation.

Procedure

Step 1: Biphasic System Preparation

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve pent-4-ene-1,2-diol (10 mmol) in 15 mL of Toluene.

  • Add 15 mL of 0.5 M NaH₂PO₄ aqueous buffer.

  • Causality Note: The buffer maintains the pH around 6.5–7.0. If the pH drops below 4 (due to HClO generation during the catalytic cycle), the terminal alkene becomes highly susceptible to electrophilic chlorination.

Step 2: Catalyst Activation 3. Cool the biphasic mixture to 0 °C using an ice bath. 4. Add TEMPO (78 mg, 5 mol%) to the reaction mixture. 5. Add NaOCl (10 mol%) dropwise.

  • Validation Checkpoint 1: The organic layer must adopt a distinct pale yellow/orange hue. This is visual confirmation that the active TEMPO oxoammonium species has successfully formed [7]. If the solution remains colorless, the NaOCl is likely degraded and must be replaced.

Step 3: Terminal Oxidation 6. Dissolve NaClO₂ (2.26 g, 20 mmol) in 10 mL of deionized water. Add this solution dropwise to the vigorously stirring reaction mixture over 30 minutes at 0 °C. 7. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC (stain with KMnO₄, as the product is UV inactive).

Step 4: Phase Separation and Purification 8. Transfer the mixture to a separatory funnel. Separate the layers. 9. Discard the Toluene layer.

  • Validation Checkpoint 2: At this stage, the aqueous layer must have a pH > 7. The 2-hydroxypent-4-enoic acid is fully ionized as a sodium salt in the aqueous phase, while unreacted TEMPO and non-polar impurities are stripped away in the discarded toluene layer.

  • Wash the aqueous layer once with EtOAc (15 mL) to remove trace organic impurities. Discard the EtOAc wash.

Step 5: Acidification and Product Isolation 11. Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 2 M HCl. 12. Extract the acidified aqueous layer with EtOAc (3 × 20 mL). 13. Combine the EtOAc extracts, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. 14. Filter and concentrate in vacuo to afford 2-hydroxypent-4-enoic acid as a pale yellow to white solid/oil.

References

  • Furukawa, K., Shibuya, M., Yamamoto, Y. "Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex." Organic Letters, 2015, 17(9), 2282-2285. URL:[Link]

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., Reider, P. J. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Alkali Metal Hypochlorite." Journal of Organic Chemistry, 1999, 64(7), 2564-2566. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Quantification of 4-Hydroxypentanoic Acid by High-Performance Liquid Chromatography (HPLC)

Introduction 4-Hydroxypentanoic acid (4-HPA), also known as γ-hydroxyvaleric acid (GHV), is a bifunctional organic molecule featuring both a hydroxyl and a carboxylic acid group. This structure makes it a valuable chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxypentanoic acid (4-HPA), also known as γ-hydroxyvaleric acid (GHV), is a bifunctional organic molecule featuring both a hydroxyl and a carboxylic acid group. This structure makes it a valuable chiral building block in the synthesis of pharmaceuticals and specialty polymers, such as biodegradable polyhydroxyalkanoates (PHAs).[1] It is also a key intermediate in the production of the green solvent γ-valerolactone (GVL) from biomass-derived levulinic acid.[1] Given its increasing importance in industrial biotechnology and chemical synthesis, the development of robust and accurate analytical methods for its quantification is critical for process monitoring, quality control, and research applications.[1][2]

This document provides a comprehensive guide to the quantification of 4-HPA using High-Performance Liquid Chromatography (HPLC). We will explore two primary approaches: a direct method using UV detection for samples with relatively high concentrations, and a more sensitive method involving pre-column derivatization for trace-level analysis.

Principle of the Method

The primary challenge in analyzing 4-HPA and similar short-chain fatty acids is their lack of a strong native chromophore, which makes detection by UV-Vis spectrophotometry difficult at higher wavelengths.[3][4]

  • Method A (Direct Analysis): This method relies on Reversed-Phase HPLC (RP-HPLC), where 4-HPA is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase.[1][5] To enhance retention and achieve detection, the mobile phase is acidified to suppress the ionization of the carboxylic acid group (pKa ≈ 4.69), making the molecule less polar.[1][3] Detection is performed at a low UV wavelength (typically 210 nm), where the carboxyl group exhibits some absorbance.[3][6] This method is suitable for analyzing samples from fermentation broths or chemical reaction mixtures where 4-HPA concentrations are expected to be in the millimolar (mM) range.[1][3]

  • Method B (Derivatization): For biological samples (e.g., plasma, urine) or when higher sensitivity is required, pre-column derivatization is employed.[5][7] This process involves chemically modifying the carboxylic acid group of 4-HPA with a reagent that imparts a highly fluorescent or UV-absorbing tag.[7][8][9] This significantly enhances detector response, allowing for quantification at much lower concentrations (picomolar to nanomolar range).[9] The resulting derivative is then separated and quantified using RP-HPLC with a fluorescence or UV-Vis detector set to the optimal wavelength for the tag.

Instrumentation and Reagents

Instrumentation
  • HPLC System with a binary or quaternary pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector.[4]

  • Fluorescence Detector (for Method B)

  • LC-MS/MS System (for advanced, high-sensitivity analysis)[10][11]

  • Analytical Balance

  • pH Meter

  • Vortex Mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

Reagents and Standards
  • 4-Hydroxypentanoic acid analytical standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄), analytical grade

  • Formic acid (FA), LC-MS grade (if applicable)

  • For Derivatization (Method B, Example): 9-(Chloromethyl)anthracene (9-CMA)[7][9], Tetrabutylammonium bromide (catalyst)[9]

Chromatographic Conditions

The following tables summarize the recommended starting conditions for both methods. Optimization may be required based on the specific HPLC system and sample matrix.

Table 1: Conditions for Method A (Direct UV Detection)
ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]Provides good retention for moderately polar analytes like 4-HPA.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.1)[1][6]Low pH suppresses ionization of the carboxyl group, increasing retention.
Mobile Phase B Acetonitrile (ACN)Strong organic solvent for eluting the analyte.
Elution Mode Isocratic or GradientIsocratic (e.g., 95:5 A:B) for simple matrices. Gradient for complex samples.
Flow Rate 1.0 mL/min[7]A standard flow rate for 4.6 mm ID columns.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 - 20 µLAdjust based on concentration and sensitivity.
Detector UV-Vis / PDA
Wavelength 210 nm[3][6]Wavelength for detecting the carboxyl functional group.
Table 2: Conditions for Method B (Derivatization with 9-CMA)
ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Standard choice for separating derivatized acids.
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Gradient (e.g., 50% to 100% B over 15 min)Necessary to elute the more hydrophobic derivative and clean the column.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 35 °CEnsures reproducible retention and peak shape.
Injection Vol. 10 µL
Detector Fluorescence Detector
Excitation (λex) 365 nm[9]Optimal excitation wavelength for the anthracene tag.
Emission (λem) 410 nm[9]Optimal emission wavelength for the anthracene tag.

Protocols

Preparation of Solutions

Mobile Phase A (0.1% H₃PO₄):

  • Add 1.0 mL of concentrated phosphoric acid (85%) to a 1 L volumetric flask.

  • Add approximately 900 mL of HPLC-grade water and mix.

  • Bring to the final volume with water and mix thoroughly.

  • Filter through a 0.45 µm filter and degas before use.

Standard Stock Solution (1 mg/mL 4-HPA):

  • Accurately weigh 10.0 mg of 4-HPA analytical standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 mixture of Mobile Phase A and Acetonitrile. This stock is stable for several weeks at 4°C.

Calibration Standards:

  • Perform serial dilutions of the Standard Stock Solution to prepare a series of calibration standards.[1]

  • For Method A, typical concentrations may range from 0.5 mM to 50 mM.[3]

  • For Method B, concentrations will be much lower, e.g., 1 nM to 250 nM.[9]

  • Dilute with the appropriate solvent (mobile phase for Method A, derivatization solvent for Method B).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_process Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Reporting sample Receive Sample (e.g., Fermentation Broth, Plasma) preprocess Pre-treatment (Centrifuge/Filter) sample->preprocess standards Prepare Calibration Standards & QCs hplc Inject into HPLC System standards->hplc reagents Prepare Mobile Phases & Reagents reagents->hplc derivatize Derivatization Step (Method B Only) preprocess->derivatize If required final_prep Transfer to HPLC Vial preprocess->final_prep Method A derivatize->final_prep final_prep->hplc chrom Generate Chromatogram hplc->chrom curve Generate Calibration Curve chrom->curve quant Quantify Analyte in Sample curve->quant report Final Report quant->report

Caption: General workflow for quantification of 4-HPA.

Protocol for Sample Preparation (Method A)

This protocol is suitable for relatively clean aqueous samples like fermentation broth.

  • Collect 1.5 mL of the sample into a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 10 minutes to pellet cells and particulates.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.[1]

  • Transfer the filtered sample into an HPLC vial for analysis.

Protocol for Derivatization and Preparation (Method B)

This protocol is an example using 9-CMA and is adapted for higher sensitivity.[7][9]

  • Extraction (for complex matrices like plasma):

    • To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.[12]

    • Vortex for 1 minute, then centrifuge at 12,000 x g for 15 minutes at 4°C.[12]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract (or use a direct aliquot of a cleaner sample) in 100 µL of acetonitrile.

    • Add 50 µL of 9-CMA solution (e.g., 1 mg/mL in acetonitrile).

    • Add 20 µL of tetrabutylammonium bromide catalyst solution (e.g., 1 mg/mL in acetonitrile).

    • Cap the vial tightly and heat at 60°C for 50 minutes.[9]

  • Final Preparation:

    • Cool the reaction mixture to room temperature.

    • Transfer the solution to an HPLC vial for analysis.

Method Validation

A robust analytical method requires validation to ensure it is fit for its intended purpose.[13] Key parameters to assess according to international guidelines (e.g., ICH, FDA) include:[12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 4-HPA in blank samples.[14]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated by plotting peak area against concentration, and a correlation coefficient (r²) of >0.995 is typically required.[3]

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (spiked matrix) at low, medium, and high levels of the calibration range.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) level, with results expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[3]

Data Analysis and Quantification

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Check for retention time stability, peak area reproducibility, and peak symmetry (tailing factor).

  • Calibration Curve: Inject the prepared calibration standards in increasing order of concentration.

  • Quantification: Construct a calibration curve by performing a linear regression of the peak area versus the concentration of the standards.[1] The concentration of 4-HPA in the unknown samples is then determined by interpolating its peak area from this curve.[1]

G cluster_column HPLC Column sp Stationary Phase (C18) mp_a 4-HPA mp_a->sp Hydrophobic Interaction eluted_a mp_a->eluted_a Elutes Later mp_b Matrix Component mp_b->sp Weaker Interaction eluted_b mp_b->eluted_b Elutes First

Caption: Principle of Reversed-Phase separation for 4-HPA.

Troubleshooting

ProblemPotential CauseSuggested Solution
No peak or very small peak Incorrect wavelength; Low analyte concentration; Injection error.Verify detector settings (210 nm for Method A). Consider Method B for higher sensitivity. Check autosampler for proper injection.
Poor peak shape (fronting/tailing) Column overload; pH of mobile phase incorrect; Column degradation.Dilute sample. Ensure mobile phase pH is <3. Flush or replace the column.
Shifting retention times Column temperature fluctuation; Mobile phase composition drift; Pump malfunction/leak.Use a column thermostat. Prepare fresh mobile phase daily. Check system for leaks and pressure fluctuations.
Extraneous peaks Sample contamination; Carryover from previous injection.Use clean vials and high-purity solvents. Run a blank injection with a strong solvent (e.g., 100% ACN) to clean the system.

References

  • De Baere, S., Eeckhaut, V., Steppe, M., De Maesschalck, C., Vandekerckhove, T., & Croubels, S. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Journal of Pharmaceutical and Biomedical Analysis, 80, 85-91. Available at: [Link]

  • Kuhajda, K., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(8), 3465-3475. Available at: [Link]

  • Lingeman, H., Haan, H. B. P., & Hulshoff, A. (1984). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 336, 259-267. Available at: [Link]

  • Gao, S., et al. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 50(6), 495-501. Available at: [Link]

  • De Baere, S., et al. (2013). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Semantic Scholar. Available at: [Link]

  • Olonimoyo, E. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International. Available at: [Link]

  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Available at: [Link]

  • Poklis, J. L., et al. (2007). Comparative analysis of gamma-hydroxybutyrate and gamma-hydroxyvalerate using GC/MS and HPLC. Journal of Forensic Sciences, 52(2), 383-388. Available at: [Link]

  • Han, J., & Lin, K. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Oncology, 13, 1188331. Available at: [Link]

  • National Institute of Justice. (2007). Comparative Analysis of Gamma-Hydroxybutyrate and Gamma-Hydroxyvalerate Using GC/MS and HPLC. Available at: [Link]

  • Vuckovic, A., et al. (2018). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1092, 423-431. Available at: [Link]

  • Holčapek, M., et al. (2018). Lipidomic analysis of biological samples. Methods in Molecular Biology, 1730, 19-33. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Available at: [Link]

  • Pitt, A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Reyes, F., et al. (2025). A multi-technique strategy for the identification and quantification of organic compounds in complex matrices such as black liquor. Journal of Chromatography B. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • Shishmarev, D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1121. Available at: [Link]

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1169-1182. Available at: [Link]

  • D'Orazio, G., & Fanali, C. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological, Food, and Environmental Samples. Molecules, 27(18), 5865. Available at: [Link]

  • Phenomenex. (n.d.). GHB from Whole Blood using SPE and LC-MS/MS. Available at: [Link]

  • Sørensen, L. K. (2009). Simultaneous Determination of γ-Hydroxybutyrate (GHB) and its Analogues (GBL, 1.4-BD, GVL) in Whole Blood and Urine by LC–MS–MS. Journal of Analytical Toxicology, 33(4), 195-202. Available at: [Link]

  • Verstraete, A., et al. (2001). Determination of Gamma-Hydroxybutyrate (GHB) in Serum or Plasma with GC/MS. Problems of Forensic Sciences, 46, 241-247. Available at: [Link]

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Method

Derivatization of Hydroxypentenoic Acids for GC-MS Analysis: Principles, Protocols, and Practical Insights

An Application Guide Abstract Hydroxypentenoic acids and related hydroxy fatty acids are a class of compounds whose analysis is critical in various fields, from metabolomics to industrial quality control. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

Hydroxypentenoic acids and related hydroxy fatty acids are a class of compounds whose analysis is critical in various fields, from metabolomics to industrial quality control. However, their inherent chemical properties—polarity, low volatility, and thermal lability—make them fundamentally unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). This application note provides a detailed guide to the essential step of chemical derivatization, which transforms these challenging analytes into volatile and thermally stable derivatives amenable to GC-MS analysis. We will explore the underlying chemical principles of the most effective derivatization strategies, provide validated, step-by-step protocols, and offer expert insights into optimizing these workflows for robust and reliable results.

The Analytical Challenge: Why Derivatization is Non-Negotiable

Gas chromatography operates on the principle of separating compounds based on their ability to vaporize and travel through a chromatographic column. Hydroxypentenoic acids, with both a polar carboxylic acid group (-COOH) and a hydroxyl group (-OH), present significant obstacles to this process.

  • Poor Volatility: The active hydrogens on the hydroxyl and carboxyl groups lead to strong intermolecular hydrogen bonding.[1][2] This requires a large amount of energy to overcome, resulting in very high boiling points and an inability to vaporize in a standard GC inlet.[2]

  • Thermal Instability: The high temperatures needed to force vaporization often exceed the thermal stability of the molecule, leading to decomposition, rearrangement, and inaccurate analytical results.[1]

  • System Adsorption: The polar functional groups can interact strongly with active sites (e.g., silanols) within the GC inlet liner and column, causing severe peak tailing, poor resolution, and irreversible sample loss.[1]

Derivatization is the process of chemically modifying the analyte to mitigate these issues.[3] The primary goal is to replace the active, polar hydrogens with non-polar, thermally stable chemical moieties, thereby increasing volatility and preventing unwanted interactions within the GC system.[1][4]

Core Derivatization Strategies: A Chemical Overview

For molecules like hydroxypentenoic acids containing both hydroxyl and carboxyl functionalities, the ideal derivatization strategy should address both groups simultaneously or in a well-defined sequence. The two most effective and widely adopted approaches are silylation and a two-step esterification/acylation.

Silylation: The Workhorse of Hydroxy Acid Analysis

Silylation is the most prevalent derivatization procedure for GC analysis, involving the replacement of an active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[5] This single-step reaction converts both the carboxylic acid and the hydroxyl group into their corresponding TMS ester and TMS ether, respectively.

Mechanism: The reaction proceeds via a nucleophilic attack (SN2) on the silicon atom of the silylating reagent.[3] The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[5][6]

Key Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS donor that reacts rapidly to give high yields.[5][7] Its by-products are highly volatile, leading to cleaner chromatograms with less interference.[5]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile and often the strongest TMS donor, capable of derivatizing even hydrochloride salts of amines directly.[8]

  • TMCS (Trimethylchlorosilane): Not typically used alone, but frequently added as a catalyst (e.g., 1% in BSTFA) to increase the reactivity of the primary silylating reagent, especially for sterically hindered hydroxyl groups.[1]

Advantages:

  • Reacts with both hydroxyl and carboxyl groups in a single step.

  • Reagents and their by-products are highly volatile, minimizing chromatographic interference.[5]

  • Reactions are generally fast and high-yielding.[7]

Critical Consideration:

  • Silylating reagents are extremely sensitive to moisture.[1] All samples, solvents, and glassware must be scrupulously dry, as water will preferentially react with the reagent, consuming it and inhibiting the derivatization of the analyte.[3][5]

Two-Step Esterification & Acylation

This approach modifies the two functional groups in sequence, offering an alternative when silylation is not ideal or when different derivative types are desired.

  • Esterification: The carboxylic acid group is first converted into an ester, most commonly a methyl ester (FAME - Fatty Acid Methyl Ester). This is typically achieved through acid-catalyzed esterification.[9] A common reagent is Boron trifluoride in methanol (BF₃-Methanol).[1][7]

  • Acylation: The remaining hydroxyl group is then acylated. This involves converting the alcohol into an ester using a highly reactive acylating agent, often a perfluorinated acid anhydride like Heptafluorobutyric Anhydride (HFBA) or Trifluoroacetic Anhydride (TFAA).[1][3]

Advantages:

  • The resulting derivatives are generally very stable and can be stored for longer periods.[3]

  • The use of fluorinated acyl groups significantly enhances sensitivity for Electron Capture Detection (ECD).[3][7]

Disadvantages:

  • Requires a multi-step workflow, including extraction and drying between reactions, which is more labor-intensive.

  • Acylation with anhydrides and acyl halides produces acidic by-products that may need to be removed before GC analysis to prevent column degradation.[3]

Experimental Workflows and Protocols

The following section provides detailed, validated protocols for the derivatization of hydroxypentenoic acids. Adherence to these steps, particularly regarding anhydrous conditions, is critical for success.

G cluster_prep Sample Preparation cluster_silylation Pathway 1: Silylation cluster_ester_acyl Pathway 2: Esterification & Acylation cluster_analysis Analysis Sample Hydroxypentenoic Acid Sample Dry Dry Sample (Anhydrous) Sample->Dry Add_Silyl Add BSTFA + 1% TMCS in Pyridine/Acetonitrile Dry->Add_Silyl Add_Ester Add BF3-Methanol Dry->Add_Ester Heat_Silyl Heat 60-80°C 30-60 min Add_Silyl->Heat_Silyl GCMS Inject into GC-MS Heat_Silyl->GCMS Heat_Ester Heat 60-100°C 15-30 min Add_Ester->Heat_Ester Extract Extract Methyl Ester (e.g., with Hexane) Heat_Ester->Extract Dry_FAME Dry Extract Extract->Dry_FAME Add_Acyl Add HFBA in Toluene Dry_FAME->Add_Acyl Heat_Acyl Heat 60°C 30 min Add_Acyl->Heat_Acyl Heat_Acyl->GCMS

Figure 1: Derivatization workflow for GC-MS analysis of hydroxypentenoic acids.

Table 1: Comparison of Primary Derivatization Strategies
FeatureSilylationTwo-Step Esterification / Acylation
Primary Reagent(s) BSTFA or MSTFA (+/- 1% TMCS)1. BF₃-Methanol2. HFBA, TFAA, or PFPA
Target Groups Hydroxyl (-OH) & Carboxyl (-COOH)1. Carboxyl (-COOH)2. Hydroxyl (-OH)
Workflow Single-step reactionTwo-step reaction with intermediate extraction
Typical Conditions 60-80°C for 30-60 minutes[1]1. 60-100°C for 15-30 min2. 60°C for 30 min[1]
Advantages • Fast, single-step process• Volatile by-products cause less interference[5]• Forms highly stable derivatives[3]• Fluorinated acyl groups enhance ECD sensitivity
Disadvantages • Highly sensitive to moisture[1][5]• TMS derivatives can be less stable upon storage• Labor-intensive multi-step process• Produces acidic by-products requiring removal[3]
Protocol 1: One-Step Silylation for TMS Derivative Formation

This protocol describes the formation of trimethylsilyl (TMS) ethers/esters, the most common method for preparing hydroxy acids for GC-MS.

Materials and Reagents:

  • Dried hydroxypentenoic acid sample (1-5 mg)

  • Reacti-Vial™ or other suitable GC vial with PTFE-lined cap

  • Silylation-grade solvent (Pyridine or Acetonitrile, anhydrous)

  • BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)

  • Heating block or oven

  • Nitrogen gas line for drying

  • Microsyringes

Procedure:

  • Sample Preparation (Critical Step): Ensure the sample is completely dry. If the sample is in solution, evaporate the solvent under a gentle stream of dry nitrogen. The presence of water will severely inhibit the reaction.[1][5]

  • Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the vial containing the dried sample.[7][10] Mix gently to dissolve.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the sample solution. The molar ratio of the silylating reagent to the active hydrogens in the sample should be at least 2:1.[5]

  • Reaction: Tightly cap the vial and mix thoroughly. Place the vial in a heating block or oven set to 60°C for 30-60 minutes.[7][10] For some easily derivatized compounds, the reaction may be complete after a few minutes, while more sterically hindered molecules may require longer heating times or higher temperatures (up to 80°C).[10]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. Inject 1-2 µL.[10]

Protocol 2: Two-Step Esterification and Acylation

This protocol first converts the carboxylic acid to a methyl ester, followed by acylation of the hydroxyl group.

Materials and Reagents:

  • Dried hydroxypentenoic acid sample

  • BF₃-Methanol solution (12-14%)

  • Hexane (reagent grade)

  • Toluene (anhydrous)

  • Heptafluorobutyric Anhydride (HFBA)

  • Pyridine (anhydrous, as catalyst)

  • Vials, heating block, nitrogen line

Procedure:

Step A: Esterification (Formation of Methyl Ester)

  • Reaction Setup: To the dried sample in a vial, add 1 mL of 12-14% BF₃-Methanol solution.

  • Heating: Cap the vial tightly and heat at 60-100°C for 15 minutes.[1]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the fatty acid methyl ester (FAME) into the upper hexane layer.[1]

  • Isolation & Drying: Carefully transfer the upper hexane layer to a new, clean vial. Evaporate the hexane to complete dryness under a stream of nitrogen.

Step B: Acylation (Derivatization of Hydroxyl Group)

  • Reconstitution: Dissolve the dried FAME from Step A in 200 µL of anhydrous toluene.[1]

  • Reagent Addition: Add 100 µL of HFBA. A small amount of pyridine (e.g., 10 µL) can be added as a catalyst.[1]

  • Heating: Tightly cap the vial and heat at 60°C for 30 minutes.[1]

  • Analysis: After cooling, the sample is ready for GC-MS analysis. The reaction mixture can be injected directly or evaporated and reconstituted in a suitable solvent if concentration is needed.

Figure 2: General reaction scheme for the silylation of a hydroxypentenoic acid using BSTFA.

Troubleshooting and Best Practices

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete Derivatization: Residual polar groups are interacting with the system.[1]GC System Activity: Active sites in the inlet liner or column.• Verify derivatization: Use fresh, dry reagents; optimize reaction time/temp; run a derivatized standard.• Perform inlet maintenance: Use a deactivated (silanized) inlet liner and replace it regularly.[1]
No Peaks or Very Low Signal Failed Derivatization: Moisture contamination is a primary suspect.Thermal Degradation: Injector temperature is too high.• Ensure all reagents, solvents, and samples are anhydrous. Store silylating agents under inert gas.• Lower the injector temperature incrementally (e.g., in 20°C steps) to find the optimal balance.
Extraneous/Ghost Peaks Reagent Artifacts: Excess derivatizing reagent or by-products.Contamination: From solvents, sample handling, or septum bleed.• If using BSTFA/MSTFA, by-products are volatile and should elute early. If they interfere, a sample cleanup step may be needed.• Run a solvent blank and a reagent blank (solvent + derivatizing agent) to identify artifact peaks.

Conclusion

The successful analysis of hydroxypentenoic acids by GC-MS is entirely dependent on proper and complete derivatization. Silylation with reagents like BSTFA or MSTFA offers a rapid, efficient, and single-step workflow that is highly effective for converting both the hydroxyl and carboxylic acid functional groups into volatile TMS derivatives. While extremely sensitive to moisture, careful adherence to anhydrous conditions makes it the preferred method for most applications. Alternatively, a two-step esterification and acylation protocol provides highly stable derivatives and can be advantageous for specific detection methods like ECD. By understanding the chemistry behind these transformations and meticulously following validated protocols, researchers can overcome the inherent analytical challenges posed by these polar molecules, enabling robust and reproducible quantification.

References

  • GC Derivatization. Regis Technologies.
  • Appendix G - Derivatization in GC MS. Scribd. Available at: [Link]

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  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. (2012). Available at: [Link]

  • Silylation GC/MS (gas chromatography-mass spectrometry) detection method for simultaneous determination of saccharide, 1, 2-propylene glycol and glycerin in tobacco. Google Patents. CN104569197A.
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  • Zenkevich, I. G. (2003). Acids: Derivatization for GC Analysis.
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  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. DOI: 10.5772/intechopen.81223. Available at: [Link]

  • Lin, D. L., & Wang, S. M. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(4), 235-246.
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  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]

  • Jones, J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at: [Link]

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Application

Application Note: 2-Hydroxypent-4-enoic Acid in Medicinal Chemistry – From Scaffold Synthesis to Biofunctional Polymers

Executive Summary & Chemical Rationale In modern medicinal chemistry, the demand for multifunctional, chiral building blocks has driven the adoption of versatile aliphatic scaffolds. 2-Hydroxypent-4-enoic acid (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the demand for multifunctional, chiral building blocks has driven the adoption of versatile aliphatic scaffolds. 2-Hydroxypent-4-enoic acid (also known as β -vinyllactic acid or 2-hydroxy-4-pentenoic acid) has emerged as a critical intermediate in both natural product total synthesis and the development of advanced drug delivery systems[1].

The structural brilliance of this molecule lies in its orthogonal reactivity. It possesses an α -hydroxy acid motif—ideal for standard peptide coupling, esterification, and the synthesis of non-proteinogenic amino acids—alongside a terminal alkene. This unhindered olefin serves as a bioorthogonal handle, permitting downstream functionalization via cross-metathesis, asymmetric dihydroxylation, or thiol-ene click chemistry without disrupting the core amide/ester linkages[2][3].

ReactivityMap Core 2-Hydroxypent-4-enoic Acid (Core Scaffold) Handle1 α-Hydroxy Acid (Esterification / Amidation) Core->Handle1 Handle2 Terminal Alkene (Thiol-Ene Click / Oxidation) Core->Handle2 App1 Peptidomimetics & Macrocyclic Drugs Handle1->App1 App2 Biofunctional Polymers (Targeted Drug Delivery) Handle1->App2 Handle2->App1 Handle2->App2

Orthogonal reactivity of 2-hydroxypent-4-enoic acid enabling diverse medicinal applications.

Synthetic Methodologies & Validated Protocols

Scalable Synthesis of the Core Scaffold

The most robust and scalable method for synthesizing 2-hydroxypent-4-enoic acid is the Barbier-type allylation of glyoxylic acid. This approach circumvents the need for strictly anhydrous conditions and highly reactive organolithium reagents[4][5].

Protocol 1: Bismuth-Mediated Barbier Allylation

  • Causality & Design: Zinc alone can be sluggish in aqueous media. The addition of Bismuth(III) chloride ( BiCl3​ ) acts as a critical mediator. It undergoes transmetalation to activate the zinc surface, facilitating the rapid formation of the reactive allylzinc species, which subsequently attacks the electrophilic aldehyde carbon of glyoxylic acid[5].

  • Self-Validation: The reaction's completion is self-validating via 1H NMR. The complete disappearance of the distinct aldehyde proton signal at ∼9.5 ppm confirms full conversion. The appearance of a vinylic multiplet at 5.71−5.88 ppm confirms the successful integration of the allyl group[5].

  • Step-by-Step Procedure:

    • In a 1L Schlenk flask, dissolve glyoxylic acid monohydrate (1.0 eq., e.g., 20.0 g) in 300 mL of THF and cool to 0∘C [5].

    • Add Zinc powder (2.1 eq.) to the cooled solution.

    • Dissolve BiCl3​ (1.4 eq.) in a minimal amount of THF and transfer it to the reaction mixture[5].

    • Dropwise, add allyl bromide (1.4 eq.) while maintaining the temperature at 0∘C .

    • Allow the reaction to proceed, warming naturally to ambient temperature for 17 hours[5].

    • Quench the reaction by adding 1N HCl and stir for 3 hours. Filter the precipitated zinc salts.

    • Extract the aqueous phase with diethyl ether ( ). Dry the combined organic layers over MgSO4​ , filter, and evaporate in vacuo to yield the product as a yellow oil[5].

Application I: Post-Polymerization Modification via Thiol-Ene Click Chemistry

Poly( α -hydroxy acids) (PAHAs) are the gold standard for biodegradable drug delivery systems. By incorporating 2-hydroxypent-4-enoic acid into the polymer backbone via ring-opening polymerization (ROP), researchers generate polyesters with pendant allyl groups[2]. These groups act as anchors for attaching targeting ligands or therapeutics.

PolymerWorkflow Step1 Monomer Synthesis (Barbier Reaction) Step2 Ring-Opening Polymerization Step1->Step2 Step3 Allyl-Functionalized Polyester (PAHA) Step2->Step3 Step4 Thiol-Ene Click (UV, 365 nm) Step3->Step4 Step5 Drug-Conjugated Polymer Step4->Step5

Workflow from monomer synthesis to drug-conjugated biofunctional polymers via click chemistry.

Protocol 2: Thiol-Ene Click Functionalization

  • Causality & Design: Thiol-ene click chemistry is utilized because it proceeds via a rapid radical mechanism under mild UV irradiation without the need for cytotoxic heavy metal catalysts (such as copper used in CuAAC). This preserves the biocompatibility of the polymer[3].

  • Self-Validation: Successful conjugation is verified by the complete disappearance of the vinylic proton signals ( 5.8 ppm and 5.1−5.2 ppm ) in the 1H NMR spectrum of the purified polymer, alongside a corresponding increase in molecular weight via Gel Permeation Chromatography (GPC)[2].

  • Step-by-Step Procedure:

    • Dissolve the allyl-functionalized PAHA and the desired thiol-containing ligand (e.g., PEG-SH or a thiolated drug, 3.0 eq. relative to double bonds) in a degassed solvent (e.g., DMF).

    • Add the photoinitiator 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 eq. per double bond)[3].

    • Irradiate the mixture under a 365 nm UV lamp for 1-2 hours at room temperature.

    • Precipitate the resulting polymer by dropping the solution into an excess of cold diethyl ether to remove unreacted thiols and initiator. Centrifuge and dry under vacuum.

Application II: Peptidomimetic Assembly for Macrocyclic Drugs

In the total synthesis of complex antimicrobial and anticancer macrocycles like Glidobactin A and Trichomide D, 2-hydroxypent-4-enoic acid acts as a precursor for non-proteinogenic amino acids and dipeptide isosteres[6][7].

Protocol 3: Dipeptide Acylation and Asymmetric Dihydroxylation

  • Causality & Design: Coupling the secondary alcohol of 2-hydroxypent-4-enoic acid to an amino acid (e.g., a proline derivative) requires potent coupling agents. PyBroP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) is specifically chosen because it excels at forming ester/amide bonds with sterically hindered secondary alcohols/amines without causing significant epimerization[6]. Subsequent Sharpless asymmetric dihydroxylation utilizes AD-mix- β to stereoselectively oxidize the terminal alkene[6].

  • Self-Validation: Successful dihydroxylation is confirmed by mass spectrometry (an exact mass shift of +34 Da corresponding to two hydroxyl groups) and the shift of the alkene carbons ( ∼117,134 ppm ) to oxygenated methine/methylene carbons ( ∼65−75 ppm ) in 13C NMR[5][6].

  • Step-by-Step Procedure:

    • Acylation: Dissolve the proline derivative and the 2-hydroxy-4-pentenoic acid derivative in dry CH2​Cl2​ . Add DIEA (3.0 eq.) and PyBroP (1.5 eq.) at 0∘C [6]. Stir at room temperature until complete by TLC, then quench with saturated NH4​Cl and extract.

    • Dihydroxylation: Dissolve the resulting dipeptide in a 1:1 mixture of t-BuOH and water. Add AD-mix- β (containing K2​OsO2​(OH)4​ and (DHQD)2​PHAL ) at 0∘C [6].

    • Stir vigorously for 12-24 hours. Quench with sodium sulfite ( Na2​SO3​ ), extract with ethyl acetate, and purify the resulting chiral diol via silica gel chromatography[6].

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative yields and reaction parameters for the key transformations described in this application note, establishing a benchmark for researchers adopting these workflows.

Reaction WorkflowSubstrateKey Reagents / CatalystsAverage Expected YieldReference
Barbier Allylation Glyoxylic Acid MonohydrateAllyl bromide, Zn powder, BiCl3​ , THF/ H2​O 75% - 85% [4][5]
Dipeptide Acylation 2-Hydroxy-4-pentenoic acid + ProlinePyBroP, DIEA, CH2​Cl2​ ~75% [6]
Asymmetric Dihydroxylation Alkene dipeptide intermediate K2​OsO2​(OH)4​ , (DHQD)2​PHAL ~78% [6]
Thiol-Ene Click Allyl-functionalized PAHAThiol ligand, UV ( 365 nm ), DMPA>90% (Conversion)[3]

References

  • Buy 2-Hydroxypent-4-enoic acid | 67951-43-3, Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZKN-elpspT5P3r2QIB12mGlElPy_iAKX_FxGF8nvJRFgyDteU-fySn18IXhxlG-O1DPYU4T_KtsUOW1TNFEraGAqsP-aezsXDwKSkDtKPN7B8QewEjXPrOKD6oKtXZEetKGQKXQ==]
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Method

Application Note: Unambiguous Structure Confirmation of 4-Hydroxypentanoic Acid Using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxypentanoic acid (C₅H₁₀O₃) is a chiral carboxylic acid with significant applications in the synthesis of pharmaceuticals and as a precursor to γ-valerolactone (GVL), a promising biofuel and green solvent.[1] Its biological activity and chemical utility are intrinsically linked to its precise molecular structure.[1] Therefore, unambiguous confirmation of its chemical structure is a critical step in quality control, process development, and research applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[2][3] By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][4][5] This application note provides a comprehensive guide and detailed protocols for the structural confirmation of 4-hydroxypentanoic acid using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principles of NMR for Structure Elucidation

The structural confirmation of 4-hydroxypentanoic acid relies on the synergistic interpretation of several NMR experiments:

  • ¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their relative abundance (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).[2][6]

  • ¹³C NMR (Carbon NMR): This technique reveals the number of chemically distinct carbon atoms in the molecule and their electronic environment.[2][7] It provides a direct count of the carbon skeleton.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.[8][9] This is crucial for establishing the connectivity of the proton framework.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C spectra.[8][9]

Together, these experiments provide a self-validating system for piecing together the molecular structure of 4-hydroxypentanoic acid, as illustrated in the workflow below.

Experimental and Analytical Workflow

The overall process for structure confirmation involves a logical sequence of steps, from sample preparation to the final interpretation of correlated data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Weigh & Dissolve 4-hydroxypentanoic acid in Deuterated Solvent filter Filter into NMR Tube prep->filter acq_1d 1D NMR (¹H, ¹³C) filter->acq_1d Insert into Spectrometer acq_2d 2D NMR (COSY, HSQC) acq_1d->acq_2d proc Process Spectra (FT, Phasing, Baseline) acq_2d->proc assign_1h Assign ¹H Spectrum (Shift, Integration, Splitting) proc->assign_1h assign_13c Assign ¹³C Spectrum proc->assign_13c correlate Correlate with 2D NMR Data assign_1h->correlate assign_13c->correlate confirm Confirm Structure correlate->confirm

Caption: Overall workflow for NMR-based structure confirmation.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation.[10] A homogeneous solution free of particulate matter is essential for achieving high-resolution spectra.[11]

Causality Behind Choices:

  • Solvent: 4-hydroxypentanoic acid is a polar molecule containing both a carboxylic acid and a hydroxyl group. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that readily dissolves the analyte. A key advantage of DMSO-d₆ is that it slows down the exchange of the acidic -OH and -COOH protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.[12] In contrast, solvents like D₂O would lead to the exchange of these protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[12]

  • Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is recommended. This provides a good signal-to-noise ratio for both ¹H and the less sensitive ¹³C nucleus without causing issues related to viscosity or solubility.[10][11]

  • Filtration: Filtering the sample removes any dust or undissolved particles that can disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[13]

Step-by-Step Methodology:

  • Accurately weigh 10-20 mg of purified 4-hydroxypentanoic acid directly into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial using a micropipette.

  • Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Prepare a Pasteur pipette by placing a small plug of cotton or glass wool into the neck.

  • Carefully filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.[14][15]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.[10]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Protocol 2: NMR Data Acquisition

These parameters are provided as a guideline for a 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

ExperimentParameterRecommended ValueRationale
¹H NMR Spectral Width16 ppmTo ensure all proton signals, from aliphatic to carboxylic acid, are captured.
Number of Scans16-32Provides sufficient signal-to-noise for a moderately concentrated sample.
Relaxation Delay (d1)2 secondsAllows for adequate relaxation of protons, ensuring accurate integration.
¹³C NMR Spectral Width220 ppmCovers the full range of expected carbon chemical shifts, including the carbonyl carbon.[7]
Number of Scans1024 or moreNecessary due to the low natural abundance and sensitivity of the ¹³C nucleus.[11]
Relaxation Delay (d1)2-5 secondsEnsures quantitative data, especially for quaternary carbons which have longer relaxation times.
2D COSY Spectral Width (F2, F1)10 ppmFocused on the proton region of interest.
Data Points2048 (F2) x 256 (F1)Provides a balance between resolution and experiment time.
Number of Scans4-8 per incrementSufficient for good correlation peak intensity.
2D HSQC Spectral Width (F2)10 ppmProton dimension.
Spectral Width (F1)180 ppmCarbon dimension, covering the aliphatic and oxygenated carbon region.
Data Points2048 (F2) x 256 (F1)Provides good resolution in both dimensions.
Number of Scans8-16 per incrementEnsures detection of correlations for all protonated carbons.

Data Analysis and Structure Confirmation

The structure of 4-hydroxypentanoic acid (HOOC-CH₂-CH₂-CH(OH)-CH₃) is confirmed by systematically analyzing the data from each NMR experiment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxypentanoic Acid (Note: Predicted values. Actual shifts may vary based on solvent and experimental conditions.)[1]

PositionAtom LabelPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)
1COOH~12.0 (broad singlet)~175
2-CH₂-~2.35 (triplet)~30
3-CH₂-~1.75 (multiplet)~35
4-CH(OH)-~3.80 (multiplet)~65
5-CH₃~1.15 (doublet)~23
4-OH-OHVariable (broad singlet)-
Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • Chemical Shift & Integration: Identify the five distinct proton signals. The downfield signal around 12.0 ppm is characteristic of a carboxylic acid proton. The signal around 3.80 ppm is in the typical region for a proton attached to a carbon bearing an oxygen atom (-CH-O). The most upfield signal around 1.15 ppm corresponds to the methyl group. The remaining two signals are the two methylene (-CH₂-) groups. The integration of these peaks should correspond to a 1:2:2:1:3 proton ratio (ignoring the exchangeable OH proton).

    • Splitting (Multiplicity): The methyl group at C5 (~1.15 ppm) appears as a doublet, indicating it is adjacent to a single proton (the CH at C4). The proton at C4 (~3.80 ppm) will be a complex multiplet due to coupling with the methyl protons at C5 and the methylene protons at C3. The methylene group at C2 (~2.35 ppm) appears as a triplet, as it is adjacent to the C3 methylene group (n+1 rule, 2+1=3).[6]

  • ¹³C NMR Analysis:

    • Confirm the presence of five distinct carbon signals. The signal furthest downfield (~175 ppm) is characteristic of a carboxylic acid carbonyl carbon. The signal around 65 ppm corresponds to the carbon attached to the hydroxyl group (C4). The remaining three signals in the upfield region (~20-40 ppm) correspond to the methyl and two methylene carbons.

  • 2D NMR Correlation (The Self-Validating System):

    • COSY: This spectrum is key to confirming the connectivity. A cross-peak will be observed between the methyl protons (C5) and the methine proton (C4). The C4 proton will also show a correlation to the C3 methylene protons. Finally, the C3 methylene protons will show a correlation to the C2 methylene protons. This establishes the complete spin system from C2 through C5.

    • HSQC: This experiment provides the final piece of the puzzle by linking the proton and carbon skeletons. Each proton signal will show a correlation to its directly attached carbon. For example, the doublet at ~1.15 ppm will correlate to the carbon signal at ~23 ppm, definitively assigning these as the C5 methyl group. This is repeated for all protonated carbons (C2, C3, C4, C5), leaving the unprotonated carbonyl carbon (C1) as the only signal absent from the HSQC spectrum.

Caption: Key 2D NMR correlations for structure confirmation.

The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides an unequivocal method for the structure confirmation of 4-hydroxypentanoic acid. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the resulting spectra, researchers can confidently verify the identity and purity of this important chemical compound. This multi-technique approach ensures a self-validating and trustworthy structural assignment, which is paramount for reliable outcomes in research, development, and quality control.

References

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • PubChem. 4-hydroxypentanoic acid (C5H10O3). [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Cui, F., & Martin, G. E. (2015). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 53(12), 1018–1022. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Molbase. 4-Hydroxypentanoic acid | 13532-37-1. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • PubChem. (4R)-4-hydroxypentanoic acid | C5H10O3 | CID 51418995. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0189668). [Link]

  • PubChem. CID 87202123 | C10H20O6. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. [Link]

  • CharChem. 4-hydroxypentanoic acid. [Link]

  • Reddit. Hydroxyl Groups in NMR : r/Chempros. [Link]

  • Anuradha College of Pharmacy. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Oregon State University. Small Molecule Characterization | Nuclear Magnetic Resonance Facility. [Link]

  • Siskos, M. G., et al. (2020). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. Molecules, 25(22), 5468. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • UCL. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. Determination of Hydroxyl Groups in Biorefinery Resources via Quantitative 31P NMR. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Nagy, G. N., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5645–5654. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0191233). [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • PubChem. (4S)-4-hydroxypentanoic acid | C5H10O3 | CID 51418889. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Asai, Y., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 643. [Link]

  • da Silva, A. A., et al. (2005). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 16(6b), 1337–1342. [Link]

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Application

Application Note: Acidic Lactonization Mechanism of γ,δ-Unsaturated Esters

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic pathways, stereochemical control, and validated protocols for synthesizing δ-hydroxy-γ-lactones. Introduction and Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic pathways, stereochemical control, and validated protocols for synthesizing δ-hydroxy-γ-lactones.

Introduction and Mechanistic Principles

The transformation of γ,δ-unsaturated esters into highly functionalized lactones is a critical operation in organic synthesis. These structural motifs are ubiquitous in bioactive natural products, anticancer therapeutics, and agricultural antifeedants[1, 2]. While direct halolactonization is common, the acid-catalyzed lactonization of γ,δ-unsaturated esters via an epoxyester intermediate offers unparalleled advantages for introducing multiple stereocenters with high diastereoselectivity.

The Mechanistic Pathway (The "Why")

The acidic lactonization process is not a single concerted step, but rather a carefully orchestrated cascade of electrophilic activation, nucleophilic attack, and intramolecular cyclization.

  • Epoxidation: The γ,δ-double bond is first oxidized (typically using m-CPBA) to form an epoxyester. This step is highly stereoselective, dictated by the existing stereocenters on the substrate.

  • Electrophilic Activation: The addition of a strong, non-nucleophilic acid (e.g., HClO₄ or CF₃COOH) protonates the oxirane oxygen. This increases the electrophilicity of the adjacent carbons (C-γ and C-δ) [2].

  • Nucleophilic Ring-Opening: Water acts as the nucleophile, attacking the protonated epoxide in an SN2 fashion. This anti-addition yields a transient, trans-diaxial diol ester intermediate [2].

  • Intramolecular Cyclization: The newly formed hydroxyl group at the γ-position is perfectly positioned to attack the ester carbonyl. This intramolecular transesterification expels the alcohol leaving group (e.g., ethanol) and closes the thermodynamically stable 5-membered γ-lactone ring, leaving a pendant δ-hydroxyl group[1, 3].

Mechanism A γ,δ-Unsaturated Ester B Epoxyester A->B m-CPBA (Epoxidation) C Protonated Epoxide B->C Acid (H+) (e.g., HClO4) D Transient Diol Ester C->D H2O Attack (Anti-addition) E δ-Hydroxy-γ-Lactone D->E Intramolecular Cyclization (-ROH)

Figure 1: Mechanistic cascade of the acidic lactonization of γ,δ-unsaturated esters.

Experimental Protocols

The following self-validating protocol outlines the synthesis of optically active δ-hydroxy-γ-lactones from γ,δ-unsaturated esters. Every reagent choice is designed to control the reaction environment and prevent side reactions.

Protocol A: Epoxidation of γ,δ-Unsaturated Esters

Rationale: m-CPBA provides reliable, stereoselective epoxidation of the isolated alkene without prematurely reacting with the ester carbonyl. Dichloromethane (CH₂Cl₂) is chosen as an aprotic, non-polar solvent to stabilize the transition state of the peroxyacid oxygen transfer.

Step-by-Step Methodology:

  • Preparation: Dissolve 3.0 mmol of the γ,δ-unsaturated ester in 20 mL of anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an argon atmosphere.

  • Reagent Addition: Dissolve 3.0 mmol of m-chloroperbenzoic acid (m-CPBA, 77% max) in 15 mL of dry CH₂Cl₂. Add this solution dropwise to the ester solution at 0 °C to control the exothermic peroxyacid reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.8) should completely convert to the epoxyester (Rf ~0.6).

  • Workup: Wash the reaction mixture with saturated aqueous Na₂S₂O₃ (2 × 15 mL) to quench unreacted peroxides, followed by 0.5 M NaHCO₃ (2 × 15 mL) to remove m-chlorobenzoic acid byproducts. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo [2].

Protocol B: Acidic Lactonization to δ-Hydroxy-γ-Lactones

Rationale: The biphasic/miscible THF/H₂O solvent system is critical. THF maintains the solubility of the lipophilic epoxyester, while H₂O is the essential nucleophile for epoxide ring-opening. Perchloric acid (HClO₄) is selected over hydrohalic acids (like HCl) because the perchlorate anion is non-nucleophilic, preventing the formation of undesired halohydrin byproducts and ensuring water exclusively attacks the protonated epoxide [2].

Step-by-Step Methodology:

  • Solvent Setup: Dissolve the crude epoxyester (approx. 3.0 mmol) in 15 mL of Tetrahydrofuran (THF).

  • Acidification: Add 5 mL of distilled water, followed by a catalytic amount (0.5 mL) of 70% aqueous HClO₄.

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The disappearance of the epoxyester spot and the appearance of a highly polar diol intermediate (Rf ~0.2) that rapidly converts to the γ-lactone (Rf ~0.4) confirms the mechanistic progression.

  • Workup: Neutralize the reaction mixture with saturated NaHCO₃ until gas evolution ceases. Extract the aqueous phase with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification & Characterization: Purify via silica gel column chromatography. Final validation is achieved via IR spectroscopy: the shift of the ester carbonyl stretch (~1735 cm⁻¹) to a characteristic γ-lactone carbonyl stretch (~1770–1778 cm⁻¹) confirms successful cyclization [2].

Workflow Step1 Precursor Synthesis Step2 Epoxidation (m-CPBA) Step1->Step2 Step3 Acidic Lactonization Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 IR & NMR Validation Step4->Step5

Figure 2: Experimental workflow for synthesizing optically active δ-hydroxy-γ-lactones.

Quantitative Data and Stereochemical Outcomes

The efficiency of the acidic lactonization mechanism is highly dependent on the steric bulk of the substrate. As demonstrated in the literature, chirality is preserved from the starting ester through to the final lactone, making this an excellent method for asymmetric synthesis[1, 2].

Table 1: Summary of Reaction Yields and Enantiomeric Excess for Acidic Lactonization

Substrate (γ,δ-Unsaturated Ester)Reagents & ConditionsMajor Lactone ProductYield (%)ee (%)Ref
p-Menthane γ,δ-unsaturated ester1. m-CPBA (CH₂Cl₂)2. HClO₄ (THF/H₂O)δ-hydroxy-γ-lactone (trans-diequatorial)~65%94 - 98%[2]
β-Aryl γ,δ-unsaturated ester1. m-CPBA (CH₂Cl₂)2. CF₃COOH (CHCl₃)trans-β-aryl-δ-hydroxy-γ-lactone~70%82 - 97%[1]
Unsubstituted γ,δ-alkenoic acidsAcid-catalyzed hydrolysis (AAC1 / AAC2)γ-butyrolactone derivatives>85%N/A[3]

Note: Enantiomeric excess (ee) is typically determined via chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The high ee% indicates that the transient oxonium/diol intermediates do not undergo racemization prior to cyclization.

Troubleshooting and Practical Tips

  • Stalled Reactions: If the epoxyester fails to open, the acid concentration may be too low, or the steric hindrance around the epoxide is preventing water attack. Consider switching from HClO₄ to Trifluoroacetic acid (TFA) in CHCl₃, which can sometimes facilitate the opening of highly hindered epoxides [1].

  • Formation of δ-Lactones: While γ-lactones are kinetically and thermodynamically favored (5-membered rings form faster than 6-membered rings), bulky substituents at the γ-position can sterically hinder the attack, leading to mixtures of γ- and δ-lactones. Careful NMR analysis (specifically looking at the coupling constants of the carbinolic protons) is required to differentiate the isomers.

  • Poor Stereoselectivity: If racemization is observed, ensure that the reaction temperature during the acidic lactonization step does not exceed room temperature, as elevated heat can promote non-selective ring-opening pathways.

References

  • Skrobiszewski, A., Gładkowski, W., Maciejewska, G., & Wawrzeńczyk, C. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules.[Link]

  • Gładkowski, W., et al. (2015). Synthesis and Antifeedant Activity of Racemic and Optically Active Hydroxy Lactones with the p-Menthane System. PLoS One.[Link]

  • Gomez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Journal of Physical Chemistry A.[Link]

Method

Application Note: Scalable One-Pot Synthesis of 2-Hydroxy-4-pentynoic Acid

Strategic Context and Rationale 2-Hydroxy-4-pentynoic acid is a highly valuable alkyne-containing building block, predominantly utilized as a precursor for synthesizing "clickable" biodegradable polylactide (PLA) and oth...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Rationale

2-Hydroxy-4-pentynoic acid is a highly valuable alkyne-containing building block, predominantly utilized as a precursor for synthesizing "clickable" biodegradable polylactide (PLA) and other functionalized biopolymers[1]. Historically, the synthesis of this compound relied on the reaction between propargyl bromide and ethyl glyoxylate. However, propargyl bromide is highly shock-sensitive and prone to thermal explosive decomposition, rendering large-scale manufacturing hazardous and cost-prohibitive[2].

To circumvent these safety and economic barriers, a highly optimized, scalable one-pot synthetic route utilizing diethyl 2-acetamidomalonate and propargyl tosylate has been developed[2]. This guide details the step-by-step methodology, the causality behind critical reagent choices, and the specific work-up required to prevent product degradation.

Mechanistic Workflow

G cluster_onepot One-Pot Four-Step Sequence Start Diethyl 2-acetamidomalonate + Propargyl tosylate Alkylation C-Alkylation (t-BuOK, Dioxane) Start->Alkylation Intermediate Diethyl α-propargyl-α-acetamidomalonate Alkylation->Intermediate Hydrolysis Hydrolysis & Decarboxylation (2 M H2SO4, Reflux) Intermediate->Hydrolysis AminoAcid 2-Amino-4-pentynoic acid (Intermediate, Not Isolated) Hydrolysis->AminoAcid Diazotization Diazotization & Hydroxylation (NaNO2, 0 °C to RT) AminoAcid->Diazotization Extraction Continuous Extraction (Diethyl Ether) Diazotization->Extraction Reduction Oxidant Quenching (Solid Na2S2O5) Extraction->Reduction Removes HNO2/HNO3 Product 2-Hydroxy-4-pentynoic acid (Pure, Undecomposed) Reduction->Product Vacuum Drying

Workflow for the safe, one-pot synthesis of 2-hydroxy-4-pentynoic acid.

Expert Insights & Causality in Experimental Design

A successful synthesis requires strict adherence to specific solvent, acid, and reductant choices. Deviating from these parameters will result in catastrophic yield loss or product decomposition.

  • Solvent and Concentration Limits (Alkylation): Dioxane is vastly superior to THF for the initial C-alkylation step[3]. However, the enolate concentration must be strictly maintained at or below 0.25 M. Attempts to increase concentration lead to a drastic rise in reaction viscosity, which impedes mechanical stirring and results in a complex, messy product mixture[3].

  • Acid Selection (Hydrolysis): The use of 2 M H₂SO₄ is mandatory. If HCl is substituted, the presence of residual chloride anions during the subsequent diazotization step will lead to the formation of 2-chloro-4-pentynoic acid as a major unwanted byproduct[4]. Furthermore, H₂SO₄ facilitates the one-pot conversion without requiring intermediate isolation[2].

  • The Critical Role of Na₂S₂O₅ (Work-Up): Following continuous ether extraction, 2-hydroxy-4-pentynoic acid is highly susceptible to rapid decomposition—turning into a black tar—during vacuum drying[5]. This degradation is driven by residual oxidants (HNO₂ and HNO₃) generated during the diazotization step[5]. While various reductants can theoretically quench these oxidants, only solid sodium metabisulfite (Na₂S₂O₅) does so without adverse side reactions[5]. For example, Na₂SO₃ causes the product to precipitate out of the ether phase as a sodium salt, while Na₂S₂O₃ decomposes under acidic conditions, contaminating the final product with solid sulfur[5].

Quantitative Optimization Data

Table 1: Solvent and Concentration Optimization for Alkylation [3]

Entry Concentration of Malonate (M) Solvent Time (h) Conversion (%) Yield (%)
1 0.10 Dioxane 20 98 96.0
2 0.25 Dioxane 24 99 99.0

| 3 | 0.10 | THF | 120 | 55 | N/A |

Table 2: Effect of Reductants on Product Stability During Work-Up [4]

Reductant Added to Ether Extract Compounds Present in Ether Phase Appearance of Dried Product
None No Product 1 Black (Decomposed)
Na₂SO₃ No Product 1 N/A (Precipitated as sodium salt)
Na₂S₂O₃ Sulfur + Product 1 Yellow solid (Contaminated)

| Na₂S₂O₅ | Product 1 | Light yellow solid (Pure) |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Diethyl α-propargyl-α-acetamidomalonate (Alkylation)

Self-Validation Checkpoint: The reaction mixture will transition into a suspension upon the addition of potassium tert-butoxide.

  • Dissolve 105 g (0.483 mol) of diethyl 2-acetamidomalonate in 1.35 L of anhydrous dioxane within a suitably sized reactor equipped with a mechanical stirrer[1].

  • Prepare a slurry of 61 g (0.54 mol) of potassium tert-butoxide in 550 mL of dioxane.

  • Add the slurry dropwise to the malonate solution via cannula over 2 hours while stirring continuously at room temperature[1].

  • Heat the resulting suspension to 50 °C and maintain stirring for an additional 2 hours[1].

  • Prepare a solution of propargyl tosylate (83 mL, 0.49 mol) in 150 mL of dioxane. Add this dropwise to the reactor at 50 °C over 1 hour[1].

  • Elevate the temperature to reflux and stir overnight. The resulting intermediate is obtained in quantitative yield and does not require further purification[3].

Phase 2: One-Pot Sequence (Hydrolysis, Decarboxylation, Diazotization, Hydroxylation)

Self-Validation Checkpoint: The addition of NaNO₂ will trigger the evolution of nitrogen gas (bubbling). The cessation of vigorous bubbling indicates the completion of the diazonium decomposition into the target hydroxyl group.

  • Charge a 3 L round bottom flask with 110 g (0.431 mol) of the unpurified intermediate from Phase 1 and 1.2 L of 2 M H₂SO₄[1].

  • Heat the mixture to reflux for approximately 36 hours to ensure full conversion to 2-amino-4-pentynoic acid[1]. Do not isolate this intermediate.

  • Cool the aqueous reaction mixture strictly to 0 °C using an ice bath[1].

  • Prepare a 40% aqueous solution of NaNO₂. Add 5 equivalents dropwise to the cold aqueous solution[1].

  • Follow immediately with the dropwise addition of another 3 equivalents of the 40% NaNO₂ solution[1].

  • Allow the mixture to slowly warm to room temperature while stirring until gas evolution ceases.

Phase 3: Critical Work-Up and Isolation

Self-Validation Checkpoint: The initial ether phase will test positive for oxidants (rapid color change on KI-starch paper). Following Na₂S₂O₅ treatment, a negative KI-starch test validates the complete quenching of destructive oxidants[5].

  • Subject the aqueous reaction mixture to continuous extraction using diethyl ether[5].

  • Transfer the ether extract to a clean flask and add solid Na₂S₂O₅ (sodium metabisulfite) directly to the organic phase[5].

  • Stir the mixture thoroughly to neutralize residual HNO₂ and HNO₃. Verify oxidant removal using KI-starch test paper[5].

  • Filter the mixture to remove the solid Na₂S₂O₅ and any insoluble impurities[5].

  • Remove the diethyl ether under vacuum to yield pure 2-hydroxy-4-pentynoic acid as a stable, light yellow solid[4].

References

  • Zhang, Q., Ren, H., & Baker, G. L. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1365–1371.
  • Zhang, Q., Ren, H., & Baker, G. L. (2014). Table 2: 2-Hydroxy-4-pentynoic acid (1) after treatment with different reductants. Beilstein Journal of Organic Chemistry.
  • Zhang, Q., Ren, H., & Baker, G. L. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid (ResearchGate Record).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxypent-4-enoic Acid

Introduction: Welcome to the technical support guide for the synthesis of 4-hydroxypent-4-enoic acid. This molecule, while a valuable building block, presents unique synthetic challenges primarily due to its structural i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-hydroxypent-4-enoic acid. This molecule, while a valuable building block, presents unique synthetic challenges primarily due to its structural instability. As an allylic alcohol with a terminal double bond, it is prone to isomerization and intramolecular cyclization, which can significantly impact reaction yields. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthetic strategy for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 4-hydroxypent-4-enoic acid with high yield?

The principal challenge lies in the molecule's inherent instability. The terminal vinyl-hydroxyl group (a vinylic alcohol moiety) is prone to tautomerization. Furthermore, the molecule can readily undergo two major yield-reducing side reactions:

  • Isomerization: The terminal double bond can migrate to form the more thermodynamically stable conjugated isomer, (E/Z)-4-hydroxypent-2-enoic acid. This process is often catalyzed by trace acids, bases, or heat.

  • Intramolecular Cyclization (Lactonization): Under acidic conditions or at elevated temperatures, the hydroxyl group can attack the carboxylic acid (or its activated form), leading to the formation of a stable five-membered ring, a γ-lactone. This is a common fate for γ-hydroxy acids.[1][2]

Q2: What general synthetic strategies can be employed for 4-hydroxypent-4-enoic acid?

While direct synthesis is not widely documented, plausible routes can be adapted from the synthesis of similar unsaturated acids and hydroxy acids. Key strategies include:

  • Reformatsky-type Reactions: Reacting a suitable carbonyl compound with a propargyl halide in the presence of activated zinc, followed by hydrolysis, has been used to generate similar hydroxy-alkynoic acids, which could potentially be selectively reduced.[3]

  • Johnson-Claisen Rearrangement: The reaction of an allyl alcohol with a trialkyl orthoacetate can yield a γ,δ-unsaturated ester.[4] A carefully chosen substrate could potentially lead to the desired backbone, which would then require hydrolysis. This method has been reported to achieve high yields (90-92%) for related pentenoic acid structures.[4]

  • Oxidation of Precursors: Mild oxidation of a precursor like 4-methylenepentane-1,5-diol would be a direct approach, though achieving selective oxidation of only one alcohol to a carboxylic acid without affecting the sensitive allylic alcohol and double bond would be challenging.

Q3: Which analytical techniques are best for monitoring reaction progress and purity?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of the consumption of starting materials and the appearance of new products. Staining with potassium permanganate can help visualize compounds with double bonds.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is ideal for quantifying the target acid and separating it from non-polar byproducts and more polar isomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The terminal vinyl protons (CH₂) and the quaternary carbon (C-OH) of 4-hydroxypent-4-enoic acid will have characteristic chemical shifts that distinguish it from its conjugated isomer.

  • Mass Spectrometry (MS): Provides molecular weight confirmation. Fragmentation patterns can also help distinguish between isomers.[2]

Troubleshooting Guide: Yield Optimization

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Very low or no desired product is detected.

  • Potential Cause A: Reagent Incompatibility or Degradation

    • Why it happens: The starting materials or reagents may be degrading under the reaction conditions before the desired transformation can occur. For instance, strongly acidic or basic conditions used in some ester hydrolyses can simultaneously catalyze the degradation of the sensitive product.[5]

    • Solution:

      • Ensure the purity of all starting materials.

      • Opt for milder reaction conditions. For a final hydrolysis step, consider using enzymatic hydrolysis or saponification at low temperatures (0-25 °C) with a carefully controlled stoichiometry of a base like lithium hydroxide (LiOH), followed by a buffered quench.

      • If using a Grignard or organolithium reagent, ensure strictly anhydrous conditions, as trace water will quench the reagent and halt the reaction.

  • Potential Cause B: Unfavorable Reaction Kinetics

    • Why it happens: The activation energy for the desired reaction may not be met, or the reaction time may be insufficient.

    • Solution:

      • Gradually increase the reaction temperature in small increments (e.g., 10 °C) while closely monitoring the reaction by TLC or HPLC to find the optimal balance between reaction rate and product degradation.

      • Investigate different catalysts. For reactions involving rearrangements or condensations, screening a panel of Lewis or Brønsted acids can reveal an optimal catalyst that promotes the desired reaction at a lower temperature.[6]

      • Perform a time-course experiment, taking aliquots every hour to determine the point of maximum product accumulation before degradation or side reactions begin to dominate.

Problem 2: The primary product is an isomer, (E/Z)-4-hydroxypent-2-enoic acid.

  • Potential Cause: Acid- or Base-Catalyzed Double Bond Migration

    • Why it happens: The terminal (exo) double bond is kinetically favored in some formation reactions but is thermodynamically less stable than the internal (endo) conjugated double bond. Trace acid or base, or even prolonged heating, can provide a pathway for isomerization to the more stable conjugated system.

    • Solution:

      • Strict pH Control: Maintain a neutral or near-neutral pH throughout the reaction and work-up. Use buffered solutions (e.g., phosphate buffer pH 7.0-7.5) during extraction.

      • Low Temperature: Perform the reaction and all subsequent purification steps at the lowest practical temperature to minimize the thermal energy available for overcoming the isomerization barrier.

      • Chelating Agents: In metal-catalyzed reactions, residual metal ions can sometimes promote isomerization. Consider adding a mild chelating agent like EDTA during work-up to sequester these metals.

Problem 3: A significant amount of a non-polar byproduct is formed, identified as a lactone.

  • Potential Cause: Acid-Catalyzed Intramolecular Cyclization

    • Why it happens: The proximity of the C4-hydroxyl group and the C1-carboxylic acid makes them highly susceptible to intramolecular esterification (lactonization), especially in the presence of an acid catalyst.[1][2] The resulting five-membered γ-lactone is often more stable and easier to form than the open-chain acid.

    • Solution:

      • Avoid Strong Acids: Do not use strong mineral acids (e.g., HCl, H₂SO₄) during work-up or purification. If acidification is necessary to protonate the carboxylate, use a weak acid like citric acid or a saturated solution of ammonium chloride and perform the extraction quickly at low temperature.

      • Immediate Derivatization: If the free acid is consistently difficult to isolate, consider converting the crude product directly to a more stable ester (e.g., methyl or t-butyl ester). This protects the carboxylic acid from participating in lactonization. The ester can then be purified and hydrolyzed back to the acid under very mild, controlled conditions if necessary.

      • Aprotic Solvents: Whenever possible, use aprotic solvents, as they are less likely to facilitate the proton transfers necessary for lactonization compared to protic solvents like water or alcohols.

Visualizing the Synthetic Challenge

The following diagram illustrates the desired synthetic pathway versus the common side reactions that decrease the yield of 4-hydroxypent-4-enoic acid.

G cluster_main Desired Pathway cluster_side Competing Side Reactions Precursors Precursors Target 4-Hydroxypent-4-enoic Acid Precursors->Target Optimized Synthesis Isomer (E/Z)-4-Hydroxypent-2-enoic Acid (Conjugated Isomer) Target->Isomer Isomerization (Heat, Acid/Base) Lactone γ-Methylene-γ-butyrolactone (Cyclized Product) Target->Lactone Lactonization (Acid, Heat)

Caption: Desired synthesis vs. competing side reactions.

Experimental Protocols

Protocol 1: Hypothetical Synthesis via Saponification of a Precursor Ester

This protocol is a generalized approach for the final deprotection step, a common point of yield loss.

  • Dissolution: Dissolve the precursor ester (e.g., methyl 4-hydroxypent-4-enoate, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v) and cool the solution to 0 °C in an ice bath.

  • Saponification: Add lithium hydroxide (LiOH, 1.1 eq) as a solid or a pre-chilled aqueous solution dropwise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The product spot should be more polar (lower Rf) than the starting ester. The reaction is typically complete in 1-3 hours.

  • Neutralization & Quench: Once the starting material is consumed, carefully add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the excess LiOH and quench the reaction. The final pH should be ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The product will remain in the aqueous layer as the carboxylate salt. This step removes non-polar organic impurities.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and acidify to pH ~4-5 with a pre-chilled 1M citric acid solution. Immediately extract the now-protonated product into cold ethyl acetate (3x).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C). The resulting crude acid should be used immediately or stored under an inert atmosphere at -20 °C.

Protocol 2: HPLC Analysis for Purity and Isomer Ratio

This method allows for the quantification of the target product and its key isomeric impurity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • Start at 5% Solvent B.

    • Ramp to 95% Solvent B over 20 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to 5% Solvent B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Procedure:

    • Prepare a stock solution of the crude product in the mobile phase (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject onto the HPLC system. The conjugated isomer, being more non-polar, will typically have a longer retention time than the target 4-hydroxypent-4-enoic acid.

    • Quantify using a calibration curve prepared from a purified standard if available.

Data Summary: Impact of Conditions on Yield

The following table summarizes how adjusting key reaction parameters can help mitigate common issues, based on established chemical principles.[4][6]

ParameterConditionExpected Impact on YieldRationale
Temperature Low (0-25 °C)Increases Minimizes thermal energy for isomerization and lactonization side reactions.
High (>50 °C)Decreases Provides sufficient energy to overcome activation barriers for undesired side reactions.
pH / Catalyst Neutral / BufferedIncreases Prevents acid- or base-catalyzed double bond migration and lactonization.
Strong Acid (e.g., H₂SO₄)Drastically Decreases Strongly promotes rapid and often irreversible lactonization.[1][2]
Reaction Time Optimized (via monitoring)Maximizes Halts the reaction when product concentration is highest, before degradation pathways dominate.
ExcessiveDecreases Increases the probability of thermodynamically favored side products forming over time.
Solvent Aprotic (e.g., THF, Dioxane)Generally Favorable Reduces the availability of protons that can facilitate undesired catalytic cycles.[3]

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing yield issues.

G Start Low Yield or Complex Mixture Analyze Analyze Crude by TLC/HPLC/¹H NMR Start->Analyze CheckSM Is Starting Material Consumed? Analyze->CheckSM MultiProducts Multiple Products Formed? CheckSM->MultiProducts Yes IncrTemp Solution: - Increase Temp/Time - Screen Catalysts CheckSM->IncrTemp No Identify Identify Byproducts (NMR, MS) MultiProducts->Identify Yes RecheckPurity Solution: - Check Reagent Purity - Consider Product Degradation on Column MultiProducts->RecheckPurity No (Baseline/Streak) IsomerCheck IsomerCheck Identify->IsomerCheck Isomer Present? LactoneCheck LactoneCheck Identify->LactoneCheck Lactone Present? Sol_Isomer Solution: - Lower Temperature - Use Buffered/Neutral pH IsomerCheck->Sol_Isomer Yes Sol_Lactone Solution: - Avoid Strong Acid - Use Aprotic Solvents - Quench/Workup at 0°C LactoneCheck->Sol_Lactone Yes

Caption: A logical workflow for troubleshooting low-yield synthesis.

References

  • Ontosight AI. (E)-4-Hydroxypent-2-enoic Acid Overview.
  • ChemicalBook. 4-HYDROXY-BUT-2-ENOIC ACID synthesis.
  • BenchChem. A Comparative Guide to the Synthesis of 4-Hydroxypentanoic Acid: Microbial vs. Chemical Routes.
  • Organic Syntheses. trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE.
  • PubChem - NIH. 4-Hydroxypentenoic acid | C5H8O3 | CID 538669.
  • NP-MRD. Showing NP-Card for (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756).
  • ResearchGate. Optimization of reaction conditions for the synthesis of compound (4 a) [a].
  • BenchChem. A Comparative Guide to the Synthesis of 4-Pentenoic Acid.
  • BLDpharm. 32748-41-7|(E)-4-Hydroxypent-2-enoic acid.
  • ResearchGate. Synthesis of (±)-4-alkanolides from pent-4-enoic acid | Request PDF.
  • Beilstein Journals. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide.
  • BenchChem. An In-depth Technical Guide to 4-Hydroxypentanoic Acid: Chemical Structure, Properties, and Applications.
  • Google Patents. CN101157608A - Method for preparing 4-pentenoic acid.

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Optimization

Technical Support Center: Overcoming Challenges in the Separation of Hydroxypentenoic Acid Diastereomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis and separation of hydroxypentenoic acid (HPA) diastereomers. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis and separation of hydroxypentenoic acid (HPA) diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoisomeric separation. The inherent challenges of separating compounds with multiple chiral centers, such as HPAs, require a systematic and well-understood approach.

This document moves beyond simple protocols to explain the underlying principles and causalities of method development and troubleshooting. We will explore both direct and indirect separation strategies, provide detailed troubleshooting workflows, and offer field-proven insights to help you achieve robust and reproducible results.

Part 1: Foundational Concepts & Initial Strategy
Why is Separating Hydroxypentenoic Acid Diastereomers So Challenging?

Hydroxypentenoic acids (e.g., 2-hydroxy, 3-hydroxy, or 4-hydroxypentanoic acid) possess at least two chiral centers, leading to the existence of multiple diastereomers and enantiomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have distinct physical properties and can theoretically be separated on standard, achiral chromatography columns.[1][2] However, the challenge with HPAs lies in the subtlety of these differences. Their small size, high polarity, and conformational flexibility mean that the differences in their three-dimensional structures may not be significant enough to allow for easy separation using conventional methods.[3]

Furthermore, the lack of a strong UV chromophore in the basic HPA structure necessitates either derivatization or the use of more universal detection methods like Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).[3]

Initial Approach: Direct vs. Indirect Separation

Your first major decision is whether to pursue a direct or indirect separation method.

  • Direct Separation: This involves using a Chiral Stationary Phase (CSP) that can directly differentiate between the stereoisomers. This is often the preferred first approach as it is analytically simpler and avoids extra reaction steps.[4]

  • Indirect Separation: This method involves reacting the HPA mixture with a pure, single-enantiomer chiral derivatizing agent (CDA).[5] This reaction converts the initial mixture of enantiomers and diastereomers into a new mixture of diastereomers, which often have much larger differences in their physical properties, making them separable on a standard (and less expensive) achiral column like a C18.[6][7]

The choice between these two paths depends on your laboratory's resources, the specific HPA isomers you are working with, and your ultimate goal (analytical quantification vs. preparative isolation).

Part 2: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during method development and routine analysis.

FAQ 1: Method Development & Optimization

Question: I am starting from scratch. How should I begin developing a separation method for my HPA diastereomers?

Answer: A systematic screening approach is the most efficient path to success.[3] Avoid making random changes; instead, methodically evaluate a set of well-defined starting conditions.

Step-by-Step Initial Screening Protocol:

  • Choose Your Strategy: Decide between direct (chiral column) or indirect (derivatization) separation. For initial screening, direct separation is often faster if you have access to the necessary columns.

  • Column Selection (Direct Method):

    • Primary Choice: Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ series) are highly versatile and often successful for separating polar compounds like hydroxy acids.[3][8] They provide a complex chiral environment through hydrogen bonding, dipole-dipole, and steric interactions.[9]

    • Secondary Choice: Macrocyclic glycopeptide phases (e.g., Astec® CHIROBIOTIC® series) can also be effective, particularly in reversed-phase or polar organic modes.[3]

  • Mobile Phase Screening: Screen your chosen column(s) across different chromatographic modes. The selectivity of a chiral separation is highly dependent on the mobile phase.[10]

    Chromatographic Mode Typical Mobile Phase Strengths & Considerations for HPA
    Normal Phase (NP) n-Hexane / Isopropanol (IPA) or Ethanol (EtOH)Often provides the best selectivity for chiral separations. Good starting point. HPA may have limited solubility in high-hexane compositions.
    Reversed-Phase (RP) Water / Acetonitrile (ACN) or Methanol (MeOH) with an acidic modifier (e.g., 0.1% Formic Acid or TFA).Good for sample solubility. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, preventing peak tailing.[11]
    Polar Organic Mode (PO) Acetonitrile (ACN) / Methanol (MeOH) or Ethanol (EtOH)An excellent alternative that combines features of NP and RP. Good for polar analytes that are not soluble in NP but show poor retention in RP.
  • Temperature Optimization: Temperature plays a complex role in chiral recognition.[11] After identifying a promising column/mobile phase combination, evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often enhance the subtle bonding forces responsible for chiral differentiation, increasing resolution, while higher temperatures can improve peak shape and efficiency.[11]

Question: My HPA diastereomers are not separating on any of my chiral columns. What should I do next?

Answer: If direct separation fails, the indirect approach using derivatization is a powerful alternative. The goal is to exaggerate the structural differences between your diastereomers.

Causality: By reacting your HPA mixture with an enantiomerically pure chiral derivatizing agent (CDA), you form new diastereomeric products.[12] The large, rigid structure of the CDA often magnifies the subtle stereochemical differences of the original HPA, allowing for separation on a standard achiral column (e.g., C18 or silica).[7]

Workflow for Indirect Separation via Derivatization:

G cluster_prep Step 1: Derivatization Reaction cluster_sep Step 2: Chromatographic Separation cluster_result Step 3: Analysis HPA HPA Diastereomer Mixture Reaction Reaction (e.g., with DCC as catalyst) HPA->Reaction CDA Enantiopure Chiral Derivatizing Agent (e.g., (S)-(-)-α-methylbenzylamine) CDA->Reaction Diastereomers Mixture of Diastereomeric Amides/Esters Reaction->Diastereomers Forms new, more easily separable compounds HPLC Separation on Standard Achiral Column (e.g., C18) Diastereomers->HPLC Separated Separated Diastereomers HPLC->Separated Exploits larger physical differences Peak1 Peak 1: Diastereomer A Separated->Peak1 Peak2 Peak 2: Diastereomer B Separated->Peak2

Recommended Derivatization Reagents for the Carboxylic Acid Group:

Reagent Type Example Mechanism Pros Cons
Chiral Amines (S)-(-)-α-MethylbenzylamineForms diastereomeric amides. Reaction is often catalyzed by a carbodiimide like DCC.[6][13]Robust reaction; amides are stable. Can introduce a UV chromophore.May require anhydrous conditions.
Chiral Alcohols (R)- or (S)-2-ButanolForms diastereomeric esters.Can be analyzed by GC or LC.[6]Esterification can sometimes be sluggish.
Specialty Reagents Mosher's Acid (MTPA)Forms diastereomeric esters/amides.[6]Widely used; resulting diastereomers are well-resolved by NMR and HPLC.Reagent can be expensive.

Experimental Protocol: Derivatization with a Chiral Amine

  • Preparation: In a dry vial, dissolve your HPA sample (e.g., 1 mg) in an appropriate anhydrous solvent (e.g., 200 µL of Dichloromethane).

  • Activation: Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Derivatization: Add the enantiomerically pure chiral amine (e.g., (S)-(-)-α-methylbenzylamine) (1.1 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or until complete. Monitor by TLC if possible.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Evaporate the solvent.

  • Analysis: Reconstitute the residue in your HPLC mobile phase (e.g., Acetonitrile/Water) and inject it onto a standard C18 column.

FAQ 2: Troubleshooting Common Chromatographic Problems

Question: I have partial separation, but my resolution is poor (Rs < 1.5). How can I improve it?

Answer: Poor resolution means the peaks are too close together or too wide. Your goal is to either increase the distance between the peaks (selectivity) or make the peaks narrower (efficiency).

G Start Symptom: Poor Resolution (Rs < 1.5) CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP Yes ScreenCSPs Screen other CSPs CheckCSP->ScreenCSPs No OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp Partial Improvement Success Resolution Improved (Rs >= 1.5) OptimizeMP->Success Significant Improvement CheckHealth Check Column Health OptimizeTemp->CheckHealth Partial Improvement OptimizeTemp->Success Significant Improvement CheckHealth->Start If column is degraded, replace and restart ScreenCSPs->Start Restart with new column

Detailed Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Causality: Changing the mobile phase composition directly alters the interactions between the analytes and the CSP, which is the primary driver of selectivity in chiral separations.[10]

    • Action (NP): Vary the percentage of the alcohol modifier (IPA or EtOH) in 1-2% increments. Small changes can have a large impact.

    • Action (RP): Adjust the organic modifier (ACN or MeOH) percentage. Also, ensure the pH is at least 1-2 units away from the pKa of your HPA to maintain a consistent protonation state.[11]

  • Adjust Column Temperature:

    • Causality: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures generally favor stronger, more specific interactions, leading to higher selectivity, but can also increase analysis time and viscosity.[11]

    • Action: Systematically decrease the column temperature in 5°C increments (e.g., from 25°C down to 10°C). Observe the effect on resolution.

  • Lower the Flow Rate:

    • Causality: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase and can improve the efficiency of the separation (leading to narrower peaks), as described by the Van Deemter equation.

    • Action: Cut the flow rate in half (e.g., from 1.0 mL/min to 0.5 mL/min). If resolution improves, you can find a balance between analysis time and separation quality.

Question: My peaks are tailing severely. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by unwanted secondary interactions between your analyte and the stationary phase, especially with acidic compounds like HPA.

Primary Causes & Solutions:

  • Ionization of Carboxylic Acid (in RP):

    • Causality: If the mobile phase pH is not low enough, the carboxylic acid group of HPA can be deprotonated. This negatively charged species can interact strongly and non-specifically with residual positive sites on the silica backbone of the column, causing tailing.[11]

    • Solution: Add a strong acid modifier to your mobile phase. Using 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid will more effectively protonate the HPA and shield the unwanted silanol interactions, leading to sharper peaks.[1][11]

  • Column Overload:

    • Causality: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to broad, tailing peaks.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.[11]

  • Column Contamination or Degradation:

    • Causality: Strongly retained impurities from previous injections can accumulate on the column, creating active sites that cause tailing. The stationary phase can also degrade over time, exposing more active silanols.

    • Solution: Flush the column with a strong solvent (following the manufacturer's guidelines). If the problem persists, the column may need to be replaced. Using a guard column can extend the life of your analytical column.[14]

References
  • Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Benchchem.
  • Chiral Derivatization Reagents - Analytical Chemical Products. (n.d.). Alfa Chemistry.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom
  • Technical Support Center: Method Development for Separating 3,5-Octadien-2-ol Diastereomers. (2025). Benchchem.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chrom
  • HPLC method for separation of 2,4-pentanediamine diastereomers. (2025). Benchchem.
  • It Isn't Always The Column: Troubleshooting Your HPLC Separ
  • Chiral HPLC Method Development for the Enantioselective Separation of 2-Hydroxypentanal. (2025). Benchchem.
  • Isomers and Recommended HPLC Columns for Effective Separ
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • 5.8: Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.

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Troubleshooting

Technical Support Center: Enhancing Sensitivity for Non-Chromophoric Organic Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of non-chromophoric organic acids. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of non-chromophoric organic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of detecting and quantifying organic acids that lack a UV-absorbing chromophore. The absence of this functional group renders standard UV-Vis detection methods in HPLC either ineffective or insufficiently sensitive.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these analytical challenges. We will explore various detection strategies, explaining the causality behind experimental choices to empower you to optimize your methods effectively.

The Core Challenge: What are Non-Chromophoric Organic Acids?

Organic acids are fundamental in numerous fields, from pharmaceutical development, where they can be active pharmaceutical ingredients (APIs) or counterions, to the food and beverage industry, where they influence flavor and stability.[3][4] The primary analytical challenge arises because many simple, short-chain, and saturated organic acids do not possess a chromophore—a part of the molecule that absorbs ultraviolet or visible light.[5] This makes direct detection with the most common HPLC detector, the UV-Vis detector, difficult, especially at low concentrations. While they exhibit some absorbance in the low UV range (200-210 nm), many other matrix components also absorb here, leading to significant interference.[5][6]

To overcome this, specialized detection strategies are required. This guide focuses on troubleshooting and optimizing the most effective techniques.

Logical Workflow for Method Selection

Choosing the right detection strategy is the first step toward a robust and sensitive assay. The following diagram outlines a decision-making workflow based on sample properties and analytical requirements.

MethodSelection cluster_start cluster_screening cluster_ion_chrom cluster_universal_detectors cluster_derivatization cluster_ms Start Start: Analyze Non-Chromophoric Organic Acid IsIonic Is the analyte ionic and water-soluble? Start->IsIonic IC Ion Chromatography (IC) with Suppressed Conductivity IsIonic->IC Yes IsNonVolatile Is the analyte non-volatile? IsIonic->IsNonVolatile No NeedMassInfo Is mass confirmation or highest sensitivity required? IC->NeedMassInfo Universal Universal Detectors: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) IsNonVolatile->Universal Yes Derivatization Pre- or Post-Column Derivatization IsNonVolatile->Derivatization No / Volatile Universal->NeedMassInfo UV_Fluorescence HPLC with UV/Vis or Fluorescence Detection Derivatization->UV_Fluorescence UV_Fluorescence->NeedMassInfo MS Mass Spectrometry (MS) NeedMassInfo->MS Yes CAD_Principle cluster_process Charged Aerosol Detector (CAD) Workflow Eluent_In HPLC Eluent (Mobile Phase + Analyte) Nebulizer 1. Nebulization (Aerosol Formation) Eluent_In->Nebulizer Evaporation 2. Evaporation (Solvent Removal) Nebulizer->Evaporation Aerosol Droplets Charging 3. Charging (Ion Transfer to Particles) Evaporation->Charging Dried Analyte Particles Measurement 4. Measurement (Electrometer) Charging->Measurement Charged Particles Signal_Out Signal Output Measurement->Signal_Out

Sources

Optimization

Technical Support Center: Stereocontrol in Hydroxypentenoic Acid Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, in-depth mechanistic explanations, and field-proven protocols for con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, in-depth mechanistic explanations, and field-proven protocols for controlling stereoselectivity in the synthesis of hydroxypentenoic acids and related structures. The following content is designed to address specific experimental challenges in a direct question-and-answer format, moving from general issues to strategy-specific problems.

Part 1: Frequently Asked Questions (FAQs) - General Troubleshooting

This section addresses common issues that can arise during asymmetric synthesis, regardless of the specific reaction being employed.

Q1: My reaction shows low enantiomeric excess (ee). What are the most common causes?

A1: Achieving low enantiomeric excess is a frequent and frustrating issue. The root cause is often multifactorial, stemming from a combination of reagent purity, reaction conditions, and the presence of a competing non-selective reaction pathway.[1]

Primary Factors to Investigate:

  • Catalyst/Ligand Purity and Integrity:

    • Enantiomeric Purity: The enantiomeric purity of your chiral ligand or catalyst is the absolute ceiling for your product's ee.[1] Any contamination with the opposite enantiomer will directly erode the final ee. Always source ligands from reputable suppliers or verify their purity before use.

    • Catalyst Deactivation: Many catalysts, particularly organometallic complexes, are sensitive to air, moisture, and impurities in solvents or reagents.[1] Deactivation can lead to a slower asymmetric reaction, allowing a background racemic reaction to dominate.

  • Racemic Background Reaction: A non-catalyzed, racemic version of your reaction may be occurring simultaneously with the desired asymmetric transformation.[1] This is often exacerbated by:

    • Elevated Temperatures: Higher temperatures can provide enough energy to overcome the activation barrier for the non-catalyzed pathway, which is typically higher than the catalyzed pathway. Running reactions at the lowest effective temperature can often suppress this background reaction.[2]

    • Incorrect Stoichiometry: If the catalyst loading is too low or the substrate concentration is too high, the catalyzed pathway may become saturated, allowing the background reaction to become more significant.

  • Insufficiently Anhydrous Conditions: Water is a notorious poison for many stereoselective reactions. It can hydrolyze sensitive catalysts (like titanium isopropoxide in Sharpless epoxidations) or quench organometallic reagents.[1][2] Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously dried.

Q2: I am observing poor diastereoselectivity. How can I improve the ratio of my desired diastereomer?

A2: Diastereoselectivity is governed by the relative energies of the transition states leading to the different diastereomeric products.[3] Improving this ratio involves modifying the reaction conditions to increase the energy difference between these competing transition states.

Key Strategies for Controlling Diastereoselectivity:

  • Leverage Chelation Control: For substrates with nearby Lewis basic groups (like hydroxyl or alkoxy groups), you can use a chelating Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) to create a rigid, cyclic transition state.[4] This locks the conformation of the substrate and often directs attack from a single face. For example, in the reduction of β-hydroxy ketones, a chelating metal can form a six-membered ring intermediate, leading to predictable syn-diol formation (Narasaka-Prasad reduction).[5][6]

  • Employ Steric-Controlled (Non-Chelating) Conditions: If chelation leads to the undesired diastereomer, you can switch to non-chelating conditions. This typically involves:

    • Bulky Protecting Groups: Protecting a nearby hydroxyl group with a bulky silyl ether (e.g., TBS, TIPS) will prevent chelation.

    • Non-Chelating Reagents: Using reagents that do not form stable chelates, such as using sodium borohydride under non-chelating conditions for a ketone reduction, can favor a Felkin-Anh-type model of stereoinduction where steric hindrance dictates the facial selectivity.[7]

  • Utilize Chiral Auxiliaries: Chiral auxiliaries, such as Evans oxazolidinones, force the reaction to proceed through a highly organized transition state where the auxiliary's steric bulk blocks one face of the enolate, leading to highly predictable diastereoselection in aldol additions.[8][9][10]

Q3: How do I choose the most appropriate stereocontrol strategy for my target molecule?

A3: The optimal strategy depends on the specific stereochemical challenge: the location of the hydroxyl group, its desired absolute configuration, and its relationship to other stereocenters.

Below is a decision-making workflow to guide your selection.

G start Identify Target Stereocenter(s) q1 What is the key bond formation? start->q1 c_c_bond C-C Bond Formation q1->c_c_bond C-C c_o_bond C-O Bond Formation q1->c_o_bond C-O q_cc Desired Stereorelationship? c_c_bond->q_cc q_co Nature of C-O Bond? c_o_bond->q_co aldol 1,2- or 1,3-Hydroxycarbonyl (syn or anti) q_cc->aldol Aldol Adduct organocat γ-Hydroxy-α,β-Unsaturated Ester q_cc->organocat Conjugate Adduct epox Epoxidation of Allylic Alcohol q_co->epox Oxidation reduc Reduction of Ketone q_co->reduc Reduction evans Evans Aldol Reaction (Auxiliary Control) aldol->evans organocat_sol Organocatalytic Aldol/Michael (Catalyst Control) organocat->organocat_sol sharpless Sharpless Asymmetric Epoxidation (Enantioselective) epox->sharpless reduc_sol Directed Reduction (Diastereoselective) reduc->reduc_sol

Caption: Strategy selection workflow for stereocontrol.

Part 2: Troubleshooting Guides for Specific Strategies

Guide 1: The Evans Aldol Reaction for Diastereoselective C-C Bond Formation

The Evans aldol reaction is a cornerstone for constructing syn- or anti-aldol adducts with high diastereoselectivity.[9] Problems typically arise from improper formation of the key boron enolate.

Problem: Low diastereoselectivity (<90:10 dr) or formation of the wrong (anti) diastereomer in an Evans syn-aldol reaction.

Root Cause Analysis: The high syn-selectivity of the standard Evans aldol reaction relies on the formation of a Z-enolate which then reacts through a chair-like Zimmerman-Traxler transition state.[9][10] Low selectivity often points to the formation of the E-enolate or a breakdown of the organized transition state.

Troubleshooting Protocol & Optimization:

  • Ensure Z-Enolate Formation:

    • Base/Lewis Acid: The combination of di-n-butylboron triflate (Bu₂BOTf) and a hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical for kinetically favoring the Z-enolate.[9] Using other bases or Lewis acids can alter this selectivity.

    • Order of Addition: Add the amine base to the N-acyl oxazolidinone substrate first, cool to -78 °C, then add the Bu₂BOTf dropwise. Stir for 30-60 minutes to ensure complete enolization before adding the aldehyde.

  • Maintain Low Temperature: The Zimmerman-Traxler transition state is favored at low temperatures.[10] Maintain the reaction at -78 °C during enolization and aldehyde addition. Allowing the temperature to rise can lead to competing, less-organized transition states.

  • Aldehyde Purity: Use freshly distilled or purified aldehydes. Aldehydes can self-condense or oxidize, introducing impurities that can disrupt the reaction.

Illustrative Transition State: The stereochemical outcome is dictated by the rigid, chair-like transition state where the R group of the aldehyde is forced into an equatorial position to avoid steric clashes with the auxiliary.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.[9]

Quantitative Data:

Chiral AuxiliaryLewis AcidBaseTypical dr (syn:anti)Reference
(R)-Valine derivedBu₂BOTfTEA>99:1[9]
(S)-Phenylalanine derivedBu₂BOTfDIPEA>95:5[9]
(R)-Valine derivedTiCl₄DIPEA10:90 (anti selective)[9]
Guide 2: The Sharpless Asymmetric Epoxidation (SAE)

The SAE is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols, providing chiral building blocks for further synthesis.[2][11] Failures often relate to catalyst deactivation or substrate incompatibility.

Problem: Low enantiomeric excess (<90% ee) in a Sharpless Asymmetric Epoxidation.

Root Cause Analysis: The SAE relies on a chiral titanium-tartrate complex to deliver an oxygen atom to one specific face of the double bond.[12] Low ee suggests either the catalyst is not forming correctly or a non-selective background oxidation is occurring.

Troubleshooting Protocol & Optimization:

  • Strictly Anhydrous Conditions: The catalyst, Ti(O-iPr)₄, is extremely sensitive to water, which causes it to form inactive titanium dioxide oligomers.[2]

    • Use flame-dried glassware.

    • Use anhydrous solvents (e.g., dichloromethane).

    • Activate powdered 3Å or 4Å molecular sieves in an oven (>150 °C) for several hours and cool under vacuum before use. Add the sieves to the reaction mixture before any other components.

  • Reagent Quality and Stoichiometry:

    • Ti(O-iPr)₄: Use a freshly opened bottle or distill before use.

    • Tartrate Ligand: The choice of diethyl tartrate (DET) or diisopropyl tartrate (DIPT) enantiomer determines the product's absolute stereochemistry. Ensure you are using the correct one for your desired outcome.

    • Catalyst Loading: While catalytic (5-10 mol%), some sluggish substrates may require stoichiometric amounts of the Ti-tartrate complex.

  • Temperature Control: Reactions are typically run at -20 °C to improve enantioselectivity.[2] Running at higher temperatures can increase the rate of the non-catalyzed background reaction.

Sharpless Mnemonic for Predicting Stereochemistry: This simple visual tool reliably predicts which face of the alkene will be epoxidized.

G cluster_L L-(+)-DET / DIPT cluster_D D-(-)-DET / DIPT L_img L_img L_text Oxygen delivered from the TOP face D_img D_img D_text Oxygen delivered from the BOTTOM face caption Draw the allylic alcohol with the C-OH bond in the bottom right corner. The double bond defines the plane.

Caption: Sharpless Mnemonic for predicting epoxide stereochemistry.[2]

Detailed Experimental Protocol (Catalytic SAE):

  • To a flame-dried round-bottom flask under an argon atmosphere, add powdered 4Å molecular sieves (approx. 200 mg per mmol of substrate).

  • Add anhydrous dichloromethane (DCM) and cool the suspension to -20 °C.

  • Add L-(+)-diethyl tartrate (6 mol%) followed by titanium(IV) isopropoxide (5 mol%). Stir for 30 minutes at -20 °C until the solution is a homogenous light yellow.

  • Add the allylic alcohol substrate (1.0 equiv) in DCM.

  • Add tert-butyl hydroperoxide (TBHP, 1.5 equiv, ~5.5 M in decane) dropwise over several minutes.

  • Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding water dropwise at low temperature.

  • Warm to room temperature, stir for 1 hour, filter through Celite®, and proceed with aqueous workup.

Guide 3: Diastereoselective Reduction of β-Hydroxy Ketones

Controlling the 1,3-diol stereochemistry is critical in polyketide synthesis. The outcome of reducing a β-hydroxy ketone is highly dependent on whether chelation is operative.[7]

Problem: Obtaining a mixture of syn- and anti-1,3-diols from a β-hydroxy ketone reduction.

Root Cause Analysis: A mixture of diastereomers indicates that neither a chelation-controlled pathway nor a non-chelation (steric-controlled) pathway is exclusively dominant. This can happen if the chelating agent is not effective, the protecting group is not bulky enough, or the reducing agent is not selective.

Troubleshooting and Strategy Selection:

To Favor the syn-1,3-Diol (Chelation Control): This pathway relies on forming a rigid six-membered chelate between a Lewis acid, the β-hydroxyl group, and the ketone carbonyl. Hydride is delivered axially to the more reactive face.[5]

  • Method: Narasaka-Prasad Reduction.[6]

  • Reagents: Use a bidentate Lewis acid like diethylmethoxyborane (Et₂BOMe) to form the chelate, followed by reduction with sodium borohydride (NaBH₄).

  • Protocol:

    • Dissolve the β-hydroxy ketone (1.0 equiv) in a 4:1 mixture of THF/MeOH at -78 °C.

    • Add Et₂BOMe (1.1 equiv) and stir for 15 minutes.

    • Add NaBH₄ (1.5 equiv) in portions and stir until TLC indicates completion.

    • Quench with acetic acid, then H₂O₂, and perform an aqueous workup.

To Favor the anti-1,3-Diol (Steric/Dipole Control): This pathway requires preventing chelation and allowing an intramolecular hydride delivery or following a Felkin-Anh model.

  • Method: Evans-Saksena Reduction.[5]

  • Reagents: Use triacetoxyborohydride, which delivers a hydride intramolecularly from an intermediate boronate complex. The reaction is run in the presence of acetic acid.

  • Protocol:

    • Dissolve the β-hydroxy ketone (1.0 equiv) in a 1:1 mixture of acetonitrile/acetic acid at -40 °C.

    • Add sodium triacetoxyborohydride (1.5 equiv) in portions.

    • Warm slowly and monitor by TLC.

    • Quench carefully with saturated aqueous Rochelle's salt and perform an aqueous workup.

Control Element Diagram:

G cluster_syn syn-Diol Pathway (Chelation Control) cluster_anti anti-Diol Pathway (Intramolecular Delivery) start β-Hydroxy Ketone chelate 1. Add Et₂BOMe 2. Add NaBH₄ start->chelate intramol Add Na(OAc)₃BH in Acetonitrile/AcOH start->intramol ts_syn Rigid 6-membered chelate transition state chelate->ts_syn syn_prod syn-1,3-Diol (Major Product) ts_syn->syn_prod ts_anti Acyclic transition state (Intramolecular H⁻ delivery) intramol->ts_anti anti_prod anti-1,3-Diol (Major Product) ts_anti->anti_prod

Caption: Divergent synthesis of syn- and anti-1,3-diols.

References

  • Fallis, A. G., & Brinza, I. M. (2010). Asymmetric, Organocatalytic, 3-Step Synthesis of γ-Hydroxy-(E)-α-β-Unsaturated Sulfones and Esters. PMC. [Link]

  • Tzompa, A., & Zografos, A. L. (2018). Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones. PMC. [Link]

  • Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz-Muñoz, G. (2021). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Bentham Science Publishers. [Link]

  • Fallis, A. G., & Brinza, I. M. (2010). Asymmetric, Organocatalytic, Three-Step Synthesis of α-Hydroxy-(E)-β,γ-unsaturated Esters. Organic Letters. [Link]

  • Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station Int. Ed.. [Link]

  • Wikipedia. Sharpless epoxidation. Wikipedia. [Link]

  • El-Sayed, E., Anand, N. K., & Carreira, E. M. (2001). Asymmetric Synthesis of γ-Hydroxy α,β-Unsaturated Aldehydes via Enantioselective Direct Addition of Propargyl Acetate to Aldehydes. Organic Letters. [Link]

  • Fochi, M., et al. (2008). Aqueous organocatalyzed aldol reaction of glyoxylic acid for the enantioselective synthesis of α-hydroxy-γ-keto acids. RSC Publishing. [Link]

  • Dalal Institute. Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • Collum, D. B., et al. (2018). Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol. PMC. [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]

  • Vankar, P. S., et al. (1996). Asymmetric synthesis of chiral vinylic epoxides and α-hydroxy-β,γ-unsaturated esters via (−)-menthol based auxiliary and enzymatic resolution respectively. R Discovery. [Link]

  • El-Sayed, E., Anand, N. K., & Carreira, E. M. (2001). Asymmetric synthesis of gamma-hydroxy alpha,beta-unsaturated aldehydes via enantioselective direct addition of propargyl acetate to aldehydes. PubMed. [Link]

  • Brown, H. C., & Bhat, K. S. (2005). syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration. PMC. [Link]

  • University of Bath. II Reduction Reactions. University of Bath. [Link]

  • ResearchGate. (2022). Organocatalyzed asymmetric synthesis of 4‐hydroxy pyrazolones. ResearchGate. [Link]

  • Company, M. D. P. I. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]

  • Vik, A., & Hansen, T. V. (2022). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. PMC. [Link]

  • Grienke, U., et al. (2023). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. PMC. [Link]

  • Oreate AI. (2026). Understanding Stereoselectivity and Regioselectivity in Organic Chemistry. Oreate AI Blog. [Link]

  • Michigan State University. Supplemental Topics. MSU chemistry. [Link]

  • Scribd. (n.d.). Organic Chemistry: Stereospecificity and Stereoselectivity. Scribd. [Link]

  • Seo, S., et al. (2021). Diastereoselective Synthesis of β‐Hydroxy Ketones from Cyclic Ketone Substrates. ResearchGate. [Link]

  • Samanta, S., & Zhao, C.-G. (2006). Organocatalytic Enantioselective Synthesis of Alpha-Hydroxy Phosphonates. PubMed. [Link]

  • Sarko, C. R., Guch, I. C., & DiMare, M. (1996). Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2010). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Wikipedia. Kinetic resolution. Wikipedia. [Link]

  • Organic Chemistry Portal. 1,2-Diol synthesis by additions. Organic Chemistry Portal. [Link]

  • Dinh, P. M., Howarth, J. A., & Williams, J. M. J. (2000). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters. [Link]

  • University of Calgary. (n.d.). 8.4. Stereoselectivity. Introduction to Organic Chemistry. [Link]

  • Jang, S. M., et al. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. MDPI. [Link]

  • Gillingham, D. G., & Hoveyda, A. H. (2007). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PMC. [Link]

  • Evans, P. A. (n.d.). Key Concepts in Stereoselective Synthesis. University of Liverpool. [Link]

  • Reddy, B. V. S., et al. (2012). Tandem Three‐Component Synthesis of syn‐1,2‐ and syn‐1,3‐Diol Derivatives. Angewandte Chemie. [Link]

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  • Serhan, C. N., et al. (2022). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. Royal Society of Chemistry. [Link]

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Sources

Troubleshooting

Addressing matrix effects in LC-MS analysis of biological samples

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you diagnose, troubleshoot, and eliminate matrix effects in Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you diagnose, troubleshoot, and eliminate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis.

Matrix effects—specifically ion suppression or enhancement caused by co-eluting endogenous components—are often considered the "Achilles heel" of LC-MS analysis[1]. By understanding the physicochemical causality behind these effects, we can engineer robust, self-validating analytical workflows.

Part 1: Diagnostic FAQs – Identifying the Invisible Enemy

Q: How do I definitively know if my assay is suffering from matrix effects? A: Matrix effects are insidious because co-eluting substances remain undetected by the mass spectrometer, offering no obvious warning that your analyte signal has been compromised[2]. To diagnose this, you must use two complementary techniques:

  • Post-Column Infusion (Qualitative): Continuously infuse a pure standard of your analyte into the MS source post-column while injecting a blank matrix extract through the LC. Any dips or spikes in the steady baseline signal indicate retention time zones suffering from ion suppression or enhancement[1][3].

  • Post-Extraction Spike (Quantitative): Calculate the Matrix Factor (MF). Extract a blank biological matrix, then spike the target analyte into the final extract. Compare this peak area to a neat standard prepared in the injection solvent. An MF < 1 indicates suppression; an MF > 1 indicates enhancement[4].

Q: What are the regulatory thresholds for matrix effects in drug development? A: According to FDA and ICH M10 bioanalytical method validation guidelines, the absolute matrix effect does not have a strict pass/fail cutoff, provided sensitivity is met. However, the IS-normalized matrix factor (the ratio of the analyte matrix factor to the Internal Standard matrix factor) must demonstrate a coefficient of variation (%CV) of < 15% across at least six independent lots of matrix[5][6].

Part 2: Troubleshooting Guide – Engineering the Solution

Q: My plasma samples show severe ion suppression in the 3–5 minute retention window. How do I fix the sample preparation? A: You are likely observing the elution of endogenous phospholipids (e.g., glycerophosphocholines). Phospholipids are present in plasma at high concentrations (mg/mL) and are notorious for causing unacceptable matrix effects[7]. In Electrospray Ionization (ESI), they aggressively compete with target analytes for access to the surface of the charged droplet, preventing your analyte from ionizing into the gas phase.

  • The Fix: Simple protein precipitation (PPT) does not remove phospholipids. You must upgrade your sample preparation to Solid Phase Extraction (SPE), Supported Liquid Extraction (SLE), or dedicated Phospholipid Removal (PLR) plates[6]. PLR plates utilize specialized sorbents (often containing Lewis acids like zirconia or titania) that selectively bind the phosphate moiety of the lipids while allowing your analyte to pass through[8].

Q: I am using an analog internal standard, but my calibration curve is non-linear and my QC samples are failing. Why? A: Matrix effects cannot be reliably compensated for by using conventional (analog) internal standards. Because the analog and the analyte have different chemical structures, they will elute at slightly different times and suffer from independent, unrelated matrix effects[2].

  • The Fix: You must synthesize and utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) . A SIL-IS (e.g., 13C or 15N labeled) is chemically identical to your analyte and co-elutes exactly with it[2][9]. Because they enter the MS source at the exact same millisecond, they experience the exact same ion suppression environment. Consequently, while the absolute signals of both may drop, the ratio between the analyte and the SIL-IS remains perfectly constant, rescuing your quantitation[2]. Ensure the mass difference is at least 3-5 Da to prevent isotopic cross-talk, but avoid massive deuterium substitutions which can cause "isotope effects" leading to slight chromatographic shifts[2].

Q: I cannot change my sample preparation due to budget constraints. Can I solve matrix effects at the instrument level? A: Yes, through chromatographic and ionization optimization:

  • Switch to APCI: ESI is highly susceptible to ion suppression due to its liquid-phase charge competition mechanism. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions and is significantly more resistant to matrix effects[4].

  • Alter Ionization Polarity: Matrix effects are polarity-dependent. For example, a compound might experience 30% suppression in positive ESI, but only 10% enhancement in negative ESI, depending on the interfering matrix components[4][10].

  • Chromatographic Shift: Adjust your mobile phase gradient (e.g., use a shallower gradient or switch to a superficially porous particle column) to physically separate your analyte's retention time from the suppression zone identified during your post-column infusion test[5][6].

Part 3: Quantitative Data Presentation

To select the appropriate sample preparation strategy, consult the following empirical comparison of extraction methodologies regarding their impact on matrix effects[7][8]:

Sample Preparation TechniqueProtein RemovalPhospholipid RemovalRelative Complexity / CostTypical Matrix Effect Impact
Protein Precipitation (PPT) High (>95%)Very Low (<5%)Low / LowSevere ion suppression in ESI
Liquid-Liquid Extraction (LLE) HighModerateHigh / LowModerate; requires extensive optimization
Solid Phase Extraction (SPE) HighHighHigh / HighLow; highly selective but labor-intensive
Phospholipid Removal Plates (PLR) High (>99%)Very High (>99%)Low / ModerateMinimal; highly reproducible %CV

Part 4: Self-Validating Experimental Protocol

Methodology: High-Throughput Phospholipid and Protein Removal for Plasma (96-Well Format) This protocol utilizes a hybrid precipitation/lipid-scavenging mechanism to ensure >99% matrix depletion prior to LC-MS/MS analysis[8][11].

Step-by-Step Procedure:

  • Sample Aliquoting: Transfer 100 µL of human plasma (blank, calibrator, or unknown) into the wells of a specialized Phospholipid Removal 96-well plate (e.g., Ostro™ or Microlute® PLR).

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution to each well.

  • Protein Crash: Add 300 µL of 1% Formic Acid in Acetonitrile (v/v) to each well. The acid disrupts protein binding, while the organic solvent precipitates the proteins[11].

  • In-Well Mixing: Aspirate and dispense 3-4 times using a multichannel pipette to ensure complete precipitation.

  • Elution via Positive Pressure: Transfer the plate to a positive pressure manifold. Apply nitrogen gas at 10 psi for approximately 5 minutes. The proprietary frit will trap the precipitated proteins, while the sorbent will permanently bind the phospholipids[11].

  • Evaporation & Reconstitution: Collect the eluate in a clean 96-well collection plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase[11].

  • Self-Validation Step (Crucial): Inject the reconstituted sample into the LC-MS/MS. Alongside your analyte's MRM transition, monitor the MRM transitions for common lysophosphatidylcholines (e.g., m/z 496.3 → 184.1 and m/z 524.3 → 184.1). A successful extraction will show a flat baseline for these transitions, validating the absence of matrix lipids[8].

Part 5: Workflow Visualization

MatrixEffectWorkflow Start 1. Detect Matrix Effect (Post-Column Infusion) Assess 2. Calculate Matrix Factor (Post-Extraction Spike) Start->Assess Decision Is IS-Normalized CV < 15%? Assess->Decision Prep Optimize Sample Prep (Phospholipid Removal / SPE) Decision->Prep No (High Variability) Success Proceed to Method Validation (FDA/ICH M10 Compliant) Decision->Success Yes (Method Robust) Chroma Optimize Chromatography (Adjust Gradient / Column) Prep->Chroma MS Optimize MS Parameters (Use SIL-IS / Switch to APCI) Chroma->MS MS->Assess Re-evaluate Matrix Factor

Workflow for diagnosing and mitigating LC-MS matrix effects in biological samples.

Part 6: References

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: Bioszeparacio URL:

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: ResearchGate URL:

  • Integrating a Multiple Isotopologue Reaction-Monitoring Technique and LC-MS/MS for Quantitation of Small Molecules Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC - NIH URL:

  • The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL:

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL:

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: PMC - NIH URL:

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: Analyst (RSC Publishing) URL:

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: PMC - NIH URL:

  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate Source: Chromatography Today URL:

  • Development and validation of a simple, selective, and sensitive LC-MS/MS assay for the quantification of remdesivir in human plasma Source: PMC - NIH URL:

Sources

Optimization

Technical Support Center: Stabilizing 4-Hydroxypent-2-enoic Acid Lactone

Welcome to the Technical Support Center for 4-hydroxypent-2-enoic acid lactone (commonly known as β -angelica lactone or 5-methyl-2(5H)-furanone). As a platform chemical and a highly reactive α,β -unsaturated γ -lactone,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-hydroxypent-2-enoic acid lactone (commonly known as β -angelica lactone or 5-methyl-2(5H)-furanone). As a platform chemical and a highly reactive α,β -unsaturated γ -lactone, this molecule is a critical building block in drug development and bio-based polymer synthesis. However, its conjugated cyclic structure makes it inherently susceptible to isomerization, hydrolysis, and thermal degradation.

This guide is designed by our Senior Application Scientists to help you troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure high-purity yields.

🛠 Troubleshooting FAQs

Q1: Why does the purity of my 4-hydroxypent-2-enoic acid lactone drop rapidly during ambient storage, and how can I prevent it?

The Causality: The α,β -unsaturated γ -lactone ring is susceptible to both auto-oxidation and spontaneous isomerization. Traces of acidic or basic impurities (often residual from upstream synthesis) catalyze the migration of the endocyclic double bond. This converts the thermodynamically stable 2(5H)-furanone into the kinetically favored 2(3H)-furanone ( α -angelica lactone) via an asymmetric proton-transfer mechanism . Furthermore, the conjugated system acts as a strong Michael acceptor, making it highly prone to radical-induced oligomerization. The Solution: Store the lactone neat under an inert argon atmosphere at -20°C. To inhibit oxidative polymerization, dope the purified batch with 50–100 ppm of a radical scavenger like Butylated hydroxytoluene (BHT).

Q2: During aqueous biocatalytic reactions, I observe significant yield loss due to ring-opening. How can I suppress this?

The Causality: Lactones undergo reversible solvolysis in water to form the corresponding open-chain hydroxy acid (4-hydroxypent-2-enoic acid), which can further tautomerize into levulinic acid under pH extremes . The nucleophilic attack of hydroxide ions on the carbonyl carbon is exponentially accelerated at pH > 7.5, while hydronium ions catalyze the ring-opening at pH < 4.0. The Solution: Maintain strict pH control (pH 6.0–6.5) using a robust biological buffer (e.g., MOPS or Phosphate). If the reaction kinetics permit, utilize a biphasic system (e.g., Water/Ethyl Acetate) to immediately partition the synthesized lactone into the organic phase, shielding it from the aqueous hydrolytic environment.

Q3: When scaling up purification via distillation, I detect methyl vinyl ketone (MVK) and carbon monoxide. What is the mechanism, and how is it avoided?

The Causality: At elevated temperatures (>150°C), 2(5H)-furanones undergo severe thermal decomposition. Theoretical models and flow reactor experiments demonstrate that 5-methyl-2(5H)-furanone undergoes a hydrogen atom transfer from the methyl group, leading to unimolecular decarbonylation. This cracking process yields methyl vinyl ketone and carbon monoxide. The Solution: Never distill 4-hydroxypent-2-enoic acid lactone at atmospheric pressure. Utilize high-vacuum fractional distillation to artificially lower the boiling point, ensuring the heating bath never exceeds 80°C.

📊 Quantitative Stability Parameters

To optimize your experimental design, adhere to the following empirically validated stability thresholds:

ParameterOptimal Range/ConditionDegradation RiskPrimary Degradant
Temperature < -20°C (Storage), < 80°C (Process)Thermal DecompositionMethyl vinyl ketone + CO
pH (Aqueous) 6.0 – 6.5Ring-opening Hydrolysis4-Hydroxypent-2-enoic acid
Atmosphere Inert (Argon/Nitrogen)Auto-oxidation / PolymerizationPolymeric Oligomers
Solvent Anhydrous (e.g., DCM, Toluene)Solvolysis / Isomerization α -Angelica lactone

🔬 Self-Validating Experimental Protocols

Protocol 1: High-Vacuum Purification and Stabilization

This protocol ensures the removal of degradation catalysts while preventing thermal cracking.

  • Setup: Equip a short-path distillation apparatus connected to a high-vacuum pump and a liquid nitrogen cold trap.

  • Pre-treatment: Add 100 ppm of Butylated hydroxytoluene (BHT) to the crude lactone mixture in the boiling flask. Causality: BHT scavenges free radicals, preventing heat-induced Michael addition polymerization during distillation.

  • Distillation: Apply a high vacuum (< 10 Torr). Slowly heat the oil bath. Critical: Do not exceed a bath temperature of 80°C to prevent unimolecular decarbonylation .

  • Collection: Collect the main fraction in a receiving flask pre-chilled in an ice bath.

  • System Validation: Analyze the distillate via GC-MS. The target lactone will show a molecular ion peak at m/z 98. The absence of m/z 70 (Methyl vinyl ketone) validates that thermal decomposition was successfully suppressed.

  • Storage: Purge the receiving flask with Argon, seal tightly with Parafilm, and store at -20°C.

Protocol 2: pH-Controlled Aqueous Extraction

This protocol minimizes hydrolytic ring-opening during the workup of aqueous biotransformations.

  • Quenching: When extracting the lactone from an aqueous reaction mixture, immediately cool the vessel to 4°C to kinetically freeze the hydrolysis pathway.

  • pH Adjustment: Measure the aqueous pH. If it is outside the 6.0–6.5 range, carefully adjust using a cold 0.1 M phosphate buffer. Avoid adding strong acids/bases directly, as localized pH spikes will catalyze ring-opening.

  • Extraction: Add an equal volume of cold, anhydrous ethyl acetate (EtOAc). Gently invert to mix—avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the phases to separate and collect the upper organic layer.

  • System Validation: Run an FTIR analysis on a concentrated drop of the organic layer. A sharp, distinct peak at ~1750 cm⁻¹ validates the presence of the intact α,β -unsaturated γ -lactone ring. The appearance of a broad band at ~1710 cm⁻¹ indicates protocol failure (formation of the open-chain carboxylic acid).

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure at 30°C.

🗺️ Mechanistic Workflow Visualization

The following diagram maps the degradation pathways of 4-hydroxypent-2-enoic acid lactone and the corresponding interventions required to inhibit them.

G A 4-Hydroxypent-2-enoic Acid Lactone B Isomerization (α-Angelica Lactone) A->B Acid/Base Catalyst C Hydrolysis (Ring Opening) A->C H2O + pH Extremes D Thermal Decomposition (Methyl Vinyl Ketone + CO) A->D T > 150°C E Polymerization (Michael Addition) A->E Radicals / Nucleophiles I1 Buffer pH 6-7 I1->B Inhibits I2 Anhydrous Solvents I2->C Inhibits I3 Vacuum Distillation (< 80°C) I3->D Inhibits I4 Radical Scavengers (BHT) I4->E Inhibits

Degradation pathways of 4-hydroxypent-2-enoic acid lactone and corresponding stabilization methods.

📚 References

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Asymmetric Proton Transfer Catalysis by Stereocomplementary Old Yellow Enzymes for C=C Bond Isomerization Reaction ACS Catalysis (ACS Publications) URL:[Link]

  • The Chemistry of 2(5H)-Furanones Advances in Heterocyclic Chemistry / ResearchGate URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 4-Hydroxypent-2-enoic Acid vs. 5-Methyl-2(5H)-furanone

As a Senior Application Scientist, evaluating the biological activity of organic compounds requires looking beyond static chemical structures to understand their dynamic behavior in physiological environments. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological activity of organic compounds requires looking beyond static chemical structures to understand their dynamic behavior in physiological environments. This guide provides an objective, data-driven comparison between the open-chain [1] and its cyclized lactone counterpart, [2] (also known as β -angelica lactone). By examining their mechanistic divergence, researchers can better predict their utility and toxicity in drug development and chemical biology.

Mechanistic Causality: The Electrophilic Switch

The stark contrast in biological activity between these two molecules is governed by their electronic distribution at physiological pH (7.4).

In an aqueous physiological environment, 4-hydroxypent-2-enoic acid (4-HPA) exists predominantly as a deprotonated carboxylate anion. The negative charge delocalizes electron density across the α,β -unsaturated system, significantly dampening the electrophilicity of the β -carbon. Consequently, the open-chain acid is biologically benign, acting as a poor substrate for nucleophilic attack.

Conversely, acidic cyclization into 5-methyl-2(5H)-furanone locks the molecule into a rigid, neutral α,β -unsaturated γ -lactone ring. This structural constraint creates a highly electron-deficient β -carbon, transforming the molecule into a potent Michael acceptor. As demonstrated in foundational studies on the [3], this conjugated system readily undergoes Michael addition with biological nucleophiles. While it can react with primary amines, the rapid covalent modification of physiological thiols (such as glutathione and protein cysteine residues) is the primary driver of its cytotoxicity, antimicrobial properties, and potential carcinogenicity.

Pathway A 4-Hydroxypent-2-enoic Acid (Open-Chain) B 5-Methyl-2(5H)-furanone (Lactone Form) A->B Acidic Cyclization C Ionized Carboxylate (pH 7.4) Reduced Electrophilicity A->C D α,β-Unsaturated γ-Lactone Potent Michael Acceptor B->D E Low Thiol Reactivity Minimal Cytotoxicity C->E F Covalent Alkylation of Cysteine/GSH D->F G Antimicrobial & Cytotoxic Activity F->G

Mechanistic divergence of 4-HPA and its lactone in physiological environments.

Comparative Biological Activity Profiles

Antimicrobial and Anti-Biofilm Activity

α,β -unsaturated γ -lactones are structural analogs to bacterial acyl-homoserine lactones (AHLs), which are critical for bacterial quorum sensing. 5-Methyl-2(5H)-furanone acts as a competitive inhibitor and covalent modifier of LuxR-type quorum-sensing receptors, effectively disrupting biofilm formation in pathogens like Pseudomonas aeruginosa. The open-chain 4-HPA lacks both the steric geometry to fit the receptor pocket and the electrophilicity to permanently inactivate it, rendering it inactive in anti-biofilm assays.

Cytotoxicity and Alkylating Potential

By rapidly depleting intracellular glutathione (GSH) via Michael addition, the lactone induces severe oxidative stress, leading to apoptosis in eukaryotic cells. This alkylating potential is a double-edged sword: while it offers pathways for targeted covalent drug design, it also introduces significant toxicological and carcinogenic liabilities[3]. The open-chain acid does not significantly deplete GSH, rendering it non-cytotoxic under standard physiological conditions.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and biological parameters of the two compounds based on their reactivity profiles.

Parameter4-Hydroxypent-2-enoic Acid (4-HPA)5-Methyl-2(5H)-furanone (Lactone)
Molecular State (pH 7.4) Ionized (Carboxylate anion)Neutral (Cyclic ester)
Electrophilicity Low (Electron-rich carboxylate)High (Potent Michael acceptor)
Thiol Reactivity (GSH) NegligibleRapid covalent adduct formation
Biological Role Transient, inactive metaboliteAntimicrobial, Cytotoxic, Alkylating agent
Primary Biological Target N/ACysteine residues, Primary amines

Validated Experimental Protocols

To empirically validate these mechanistic differences, the following protocols are designed as self-validating systems . By embedding rigorous internal controls, the causality of the observed biological effects can be definitively linked to the chemical structure, eliminating false positives caused by assay artifacts.

Protocol A: Kinetic Thiol-Reactivity (GSH Depletion) Assay

Causality: This assay quantifies the electrophilicity of the test compounds by measuring the rate at which they covalently bind to and deplete free GSH in a simulated physiological buffer. Self-Validation: The inclusion of N-ethylmaleimide (NEM) ensures the detection system accurately registers rapid thiol depletion (Positive Control), while the DMSO vehicle control accounts for spontaneous baseline GSH oxidation (Negative Control).

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of 4-HPA, 5-methyl-2(5H)-furanone, and NEM in DMSO.

  • Incubation: In a 96-well plate, combine 100 µM of the test compounds with 1 mM reduced Glutathione (GSH) in 100 mM PBS (pH 7.4). Incubate at 37°C.

  • Sampling: Extract 10 µL aliquots at specific time intervals (0, 15, 30, 60, and 120 minutes).

  • Derivatization: Transfer aliquots into a secondary plate containing 190 µL of 0.5 mM DTNB (Ellman’s Reagent) in PBS. DTNB reacts exclusively with unreacted GSH to produce a yellow chromophore (TNB).

  • Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate the pseudo-first-order depletion kinetics.

Protocol S1 1. Prepare 10 mM Compounds (Lactone, Acid, NEM Control) S2 2. Incubate with 1 mM GSH in PBS (pH 7.4, 37°C) S1->S2 S3 3. Extract Aliquots at 0, 15, 30, 60, 120 min S2->S3 S4 4. Derivatize with DTNB (Ellman's Reagent) S3->S4 S5 5. Measure Absorbance (412 nm) Calculate Depletion Kinetics S4->S5

Step-by-step workflow for the self-validating in vitro GSH depletion assay.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Causality: Evaluates the translation of chemical electrophilicity into phenotypic antimicrobial activity against Escherichia coli. Self-Validation: The assay includes a standard antibiotic (Kanamycin) to validate bacterial susceptibility and a vehicle control (1% DMSO) to ensure the solvent does not inhibit logarithmic bacterial growth.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow E. coli (ATCC 25922) overnight in Mueller-Hinton (MH) broth. Dilute to 5×105 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of 4-HPA and 5-methyl-2(5H)-furanone (range: 1024 µg/mL to 2 µg/mL) in a 96-well plate.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compounds. Incubate at 37°C for 18 hours under continuous shaking.

  • Viability Readout: Add 10 µL of Resazurin dye (0.015%) to each well. Incubate for 2 hours. A color change from blue to pink indicates metabolic activity (bacterial survival).

  • Analysis: The MIC is defined as the lowest concentration where the well remains strictly blue, indicating complete inhibition of growth.

References

  • PubChem (CID 5363658) . 4-Hydroxy-pent-2-enoic acid. National Center for Biotechnology Information. Available at:[Link]

  • PubChem (CID 11558) . 4-Hydroxy-2-pentenoic acid gamma-lactone (5-Methyl-2(5H)-furanone). National Center for Biotechnology Information. Available at:[Link]

  • Jones, J. B., & Young, J. M. (1966) . Carcinogenicity of Lactones: I. The Reaction of 4-Methylbuteno- and 4-Methylbutano-γ-Lactones with Primary Amines. Canadian Journal of Chemistry. Available at:[Link]

Sources

Comparative

Validation of an HPLC method for 4-hydroxypentanoic acid quantification according to ICH guidelines

Quantifying 4-Hydroxypentanoic Acid: An ICH Q2(R2) Compliant HPLC Validation Guide As a Senior Application Scientist, I frequently encounter analytical methods that fail not due to instrument limitations, but because the...

Author: BenchChem Technical Support Team. Date: March 2026

Quantifying 4-Hydroxypentanoic Acid: An ICH Q2(R2) Compliant HPLC Validation Guide

As a Senior Application Scientist, I frequently encounter analytical methods that fail not due to instrument limitations, but because the fundamental physical chemistry of the analyte was ignored during method design. 4-Hydroxypentanoic acid (4-HPA)—also known in forensic contexts as gamma-hydroxyvaleric acid (GHV)—is a prime example of this phenomenon.

Whether you are tracking 4-HPA as a labile intermediate in the catalytic upgrading of biomass-derived levulinic acid to gamma-valerolactone (GVL)[1], or quantifying it as a designer analog to the controlled substance gamma-hydroxybutyrate (GHB)[2], the analytical challenges are identical. 4-HPA lacks a strong conjugated chromophore, rendering standard UV detection difficult. More critically, it is thermodynamically driven to spontaneously cyclize into GVL under acidic or thermal stress[1].

This guide provides an objective comparison of analytical modalities for 4-HPA quantification and outlines a self-validating, ICH Q2(R2) compliant High-Performance Liquid Chromatography (HPLC) protocol designed to preserve analyte integrity.

Pathway LA Levulinic Acid (LA) HPA 4-Hydroxypentanoic Acid (4-HPA / GHV) LA->HPA Catalytic Hydrogenation GVL gamma-Valerolactone (GVL) HPA->GVL Intramolecular Esterification PHA Polyhydroxyalkanoates (PHA) HPA->PHA Microbial Biosynthesis

Catalytic and biological reaction pathways of 4-Hydroxypentanoic Acid.

Part 1: Modality Comparison Guide

Selecting the correct analytical modality depends entirely on your target matrix and required sensitivity. While Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer superior sensitivity for trace forensic analysis[3][4], HPLC coupled with a Refractive Index Detector (RID) or low-wavelength UV remains the gold standard for process chemistry and kinetic modeling due to its robustness and lack of derivatization requirements[5].

Table 1: Quantitative Comparison of 4-HPA Analytical Modalities

Analytical ModalityTarget ApplicationTypical LOQDerivatizationMatrix EffectsKey Limitation
HPLC-UV/RID Process Chemistry, Kinetics10 - 50 µg/mLNone requiredLow (Aqueous)Poor UV absorbance requires low wavelength (210 nm) or RID[1][5].
GC-MS Forensic Toxicology1 - 5 µg/mLYes (Silylation)ModerateHigh risk of thermal conversion of 4-HPA to GVL in the injection port[4].
LC-MS/MS Trace Clinical Analysis0.1 - 1 µg/mLNone requiredHigh (Ion Suppression)High instrument cost; requires isotopically labeled internal standards[3].

Part 2: Experimental Protocol for HPLC Quantification

To successfully quantify 4-HPA via HPLC, the method must suppress its spontaneous intramolecular esterification. The following protocol utilizes a reversed-phase system designed to act as a self-validating control mechanism.

Step 1: Sample Preparation and Thermal Control

  • Action: Filter the aqueous sample through a 0.22 µm syringe filter. Immediately transfer the vials to an autosampler thermostatted to 4°C.

  • Causality: 4-HPA is a labile intermediate that readily cyclizes to GVL. Lowering the temperature of the sample compartment severely retards the kinetics of this spontaneous esterification, ensuring the sample's structural integrity is maintained while waiting in the injection queue.

Step 2: Mobile Phase and Stationary Phase Selection

  • Action: Utilize a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a specialized organic acid column. Pump an isocratic or gradient mobile phase consisting of 0.1% phosphoric acid in ultrapure water and acetonitrile at 1.0 mL/min[5].

  • Causality: 4-HPA is a weak organic acid. Maintaining the mobile phase pH well below its pKa ensures the molecule remains fully protonated. This suppresses ionization, preventing secondary interactions with free silanols on the stationary phase, thereby eliminating peak tailing and ensuring reproducible retention times.

Step 3: System Suitability Testing (SST)

  • Action: Prior to analyzing unknown samples, inject a system suitability standard containing Levulinic Acid, 4-HPA, and GVL. Verify that the chromatographic resolution ( Rs​ ) between all adjacent peaks is ≥1.5 .

  • Causality: This establishes a self-validating system. By proving the system can baseline-resolve the labile intermediate from its precursor and degradation product before sample analysis begins, you guarantee that subsequent kinetic or quantitative data is free from co-elution artifacts[1].

Step 4: Detection

  • Action: Monitor the eluent using a UV detector set to 210 nm or a Refractive Index Detector (RID)[1].

Part 3: ICH Q2(R2) Validation Strategy

The ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, ensuring methods are scientifically fit for their intended purpose[6]. For 4-HPA, the validation parameters must rigorously stress-test the analyte's chemical instability.

Validation Start Method Optimization Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (% Recovery & %RSD) Lin->Acc Sens LOD & LOQ (S/N Evaluation) Acc->Sens Rob Robustness (Parameter Variation) Sens->Rob

Step-by-step analytical method validation workflow according to ICH Q2(R2).

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of expected components[6]. Recent studies have identified "pseudo-levulinic acid" isomers that can co-elute with target analytes in catalytic broths[1]. Specificity is validated by injecting blank matrix and ensuring no endogenous peaks interfere with the 4-HPA retention window.

2. Linearity and Range: Prepare a minimum of five concentration levels spanning from the Limit of Quantitation (LOQ) to 120% of the expected working range. A linear regression model should yield a correlation coefficient ( R2 ) ≥0.999 .

3. Accuracy (Recovery): Accuracy is evaluated by spiking known concentrations of a 4-HPA reference standard into the sample matrix at 50%, 100%, and 150% of the target concentration[6]. Causality: This verifies that matrix components (such as residual catalysts or fermentation salts) do not induce ion suppression or interfere with the analyte's UV/RID response. Acceptable recovery typically falls between 95.0% and 105.0%.

4. Precision (Repeatability & Intermediate Precision): Inject six replicates of a 100% concentration standard on the same day (Repeatability) and across different days/analysts (Intermediate Precision). The Relative Standard Deviation (%RSD) must be ≤2.0% .

5. Robustness: Robustness is evaluated by introducing deliberate, small variations to method parameters (e.g., ±2% organic modifier, ±5∘ C column temperature, ±0.1 mL/min flow rate)[6]. Causality: Because 4-HPA's conversion to GVL is highly temperature-sensitive, proving robustness against minor column temperature fluctuations guarantees that in-situ degradation does not occur during the chromatographic run, securing the trustworthiness of the data.

References

  • [6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • [2] Comparative Analysis of GHB and GHV II. American Academy of Forensic Sciences (AAFS) Toxicology Section. Available at: [Link]

  • [1] The unveiling of a Levulinic Acid Isomer in High Performance Liquid Chromatography analysis, a key point for the reliable determination of the catalytic conversion of Levulinic Acid to Valerolactone. University of Alicante (RUA). Available at: [Link]

  • [3] Simultaneous Determination of γ-Hydroxybutyrate (GHB) and its Analogues (GBL, 1.4-BD, GVL). Oxford University Press (OUP). Available at: [Link]

  • [4] Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. MDPI. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in Levulinic Acid Hydrogenation

Welcome, researchers and chemical process developers. This guide offers an in-depth comparison of various catalytic systems for the hydrogenation of levulinic acid (LA) to γ-valerolactone (GVL), a critical biomass-derive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and chemical process developers. This guide offers an in-depth comparison of various catalytic systems for the hydrogenation of levulinic acid (LA) to γ-valerolactone (GVL), a critical biomass-derived platform chemical. We will move beyond a simple cataloging of catalysts to a nuanced discussion of their performance, the mechanistic rationale behind their efficacy, and the experimental protocols necessary for their evaluation. Our focus is on providing you with the technical insights required to make informed decisions in your own research and development endeavors.

The conversion of levulinic acid, a key platform molecule derived from lignocellulosic biomass, into GVL is a cornerstone of the emerging bio-based economy. GVL's applications as a green solvent, a fuel additive, and a precursor to other valuable chemicals make its efficient synthesis a topic of intense research.[1][2] The choice of catalyst is paramount in achieving high yields and selectivities under sustainable reaction conditions. This guide will dissect the performance of noble metal, non-noble metal, and bimetallic catalysts, providing a comparative analysis based on experimental data from recent literature.

The Reaction Landscape: Mechanistic Pathways to GVL

The hydrogenation of levulinic acid to GVL can proceed through two primary pathways, the selection of which is often influenced by reaction temperature and the nature of the catalyst's active sites.[1][3][4]

  • Hydrogenation-Lactonization Pathway: At lower temperatures (typically <150°C), the ketone group of levulinic acid is first hydrogenated to form a 4-hydroxypentanoic acid (4-HPA) intermediate. This is followed by a spontaneous intramolecular esterification (lactonization) to yield GVL. This pathway is often favored in homogeneous catalysis.[1][4]

  • Dehydration-Hydrogenation Pathway: At higher temperatures (typically >150°C), particularly in the presence of acidic sites, levulinic acid can first undergo dehydration to form angelica lactone (AL). Subsequently, the carbon-carbon double bond in AL is hydrogenated to produce GVL.[1][3]

Understanding these pathways is crucial for catalyst design and selection, as the catalyst's metallic and acidic functions play a synergistic role in the overall transformation.[5]

Levulinic_Acid_Hydrogenation_Pathways cluster_path1 Pathway 1: Low Temperature cluster_path2 Pathway 2: High Temperature LA Levulinic Acid (LA) HPA 4-Hydroxypentanoic Acid (4-HPA) LA->HPA + H2 (Hydrogenation) AL Angelica Lactone (AL) LA->AL - H2O (Dehydration) GVL γ-Valerolactone (GVL) HPA->GVL - H2O (Lactonization) AL->GVL + H2 (Hydrogenation)

Caption: Reaction pathways for the hydrogenation of levulinic acid to γ-valerolactone.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst for LA hydrogenation is a function of its metallic composition, the nature of the support material, and the reaction conditions employed. We will now compare the performance of different catalyst families, supported by experimental data.

Noble Metal Catalysts: The Ruthenium Benchmark

Ruthenium-based catalysts are widely regarded as the most active for levulinic acid hydrogenation, often achieving high conversions and selectivities under mild conditions.[2][6] The choice of support material significantly influences the catalyst's performance and stability.[6][7]

CatalystSupportTemp. (°C)Pressure (MPa H₂)SolventLA Conv. (%)GVL Sel. (%)GVL Yield (%)Reference
5 wt% RuHAP700.5-9999-[2]
RuTiO₂--Water100>99-[2]
1 wt% RuTiO₂2004.0Dioxane10092.3-[7]
Ru/CCarbonAmbient--10096-[6]
RuO₂HZSM-51001.0Water98100-[8]

The high activity of ruthenium is attributed to its ability to efficiently dissociate hydrogen and hydrogenate the carbonyl group of levulinic acid.[2][9] The support can provide acidic sites that facilitate the dehydration step and can also influence the dispersion and electronic properties of the ruthenium nanoparticles.[7] For instance, Ru supported on acidic zeolites like H-ZSM5 has been shown to promote further hydrogenation to pentanoic acid and its esters.[7]

Non-Noble Metal Catalysts: Cost-Effective Alternatives

The high cost of noble metals has driven research into more abundant and economical alternatives, with nickel and copper-based catalysts showing significant promise.[10][11][12]

Nickel-Based Catalysts:

Nickel catalysts can achieve high conversions and selectivities, although often under more demanding conditions than their ruthenium counterparts.[10] The support material and the presence of promoters are crucial for their performance and stability, as nickel can be prone to leaching in acidic reaction media.[13]

CatalystSupportTemp. (°C)Pressure (MPa H₂)SolventLA Conv. (%)GVL Sel. (%)GVL Yield (%)Reference
30% NiOrganoclay1403.01,4-Dioxane100100-[14]
40% NiAl₂O₃1803.0Dioxane10099-[10]
NiHZSM-5320Vapor Phase-99100-[5]
Ni/MMTMontmorillonite-TransferIsopropanol>99>99-[15]

Copper-Based Catalysts:

Copper catalysts are another attractive, low-cost option. They have demonstrated excellent activity, particularly when supported on metal oxides like zirconia.[12][16] The synergy between metallic copper for hydrogenation and acidic/basic sites on the support for dehydration/lactonization is key to their effectiveness.[12]

CatalystSupportTemp. (°C)Pressure (MPa H₂)SolventLA Conv. (%)GVL Sel. (%)GVL Yield (%)Reference
30% CuZrO₂120-Water--84[16]
CuWO₃-ZrO₂2005.0---99[3]
Homogeneous Cu(I)-1402.0Hexane>99>99-[1]
Bimetallic Catalysts: The Power of Synergy

The combination of two different metals can lead to synergistic effects that enhance catalytic activity, selectivity, and stability compared to their monometallic counterparts.[13][17][18] These effects can arise from changes in the electronic properties of the metals, the formation of alloys, and improved dispersion.

CatalystSupportTemp. (°C)Pressure (MPa H₂)SolventLA Conv. (%)GVL Sel. (%)GVL Yield (%)Reference
Cu-Re (1:1)TiO₂1804.01,4-Dioxane--100[17]
0.5% Ru-5% NiMMT2201.7Water91100-[18]
Ni₁Cu₂/CCarbon1602.01,4-Dioxane69.3-66.8[13]
RuIrSiC250.2Water>99>99-[19]

For example, in Cu-Re/TiO₂ catalysts, the addition of Rhenium (Re) to Copper (Cu) improves the dispersion of Cu nanoparticles and leads to the formation of a Cu-Re alloy, resulting in enhanced performance.[17] Similarly, the synergistic interaction between Ruthenium (Ru) and Iridium (Ir) in RuIr/SiC catalysts allows for high activity even under very mild conditions.[19]

Experimental Protocols: A Guide to Catalyst Evaluation

To ensure the trustworthiness and reproducibility of catalytic data, standardized experimental protocols are essential. Below is a general workflow for the synthesis and evaluation of a supported metal catalyst for levulinic acid hydrogenation.

Catalyst Synthesis: Incipient Wetness Impregnation

This is a common method for preparing supported metal catalysts.

  • Support Preparation: The support material (e.g., TiO₂, Al₂O₃, activated carbon) is dried overnight at a suitable temperature (e.g., 120°C) to remove adsorbed water.

  • Precursor Solution Preparation: A solution of the metal precursor (e.g., RuCl₃·xH₂O, Ni(NO₃)₂·6H₂O) is prepared in a solvent. The volume of the solution should be equal to the pore volume of the support material.

  • Impregnation: The precursor solution is added dropwise to the support material with constant mixing to ensure uniform distribution.

  • Drying: The impregnated support is dried, typically at a temperature between 80-120°C for several hours.

  • Calcination and Reduction: The dried material is then calcined in air or an inert atmosphere at a high temperature to decompose the precursor to the metal oxide. This is followed by reduction in a hydrogen flow at an elevated temperature to obtain the active metallic phase.

Catalytic Activity Testing: Batch Reactor Setup
  • Reactor Loading: A high-pressure batch reactor is charged with the catalyst, levulinic acid, and the chosen solvent.[20][21]

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., N₂) followed by hydrogen to remove any air.[21]

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and then heated to the reaction temperature with stirring.[20][21]

  • Reaction: The reaction is allowed to proceed for a set period. Liquid samples may be taken at intervals to monitor the reaction progress.

  • Product Analysis: After the reaction, the reactor is cooled, and the liquid products are separated from the solid catalyst by centrifugation or filtration. The composition of the liquid phase is analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Catalyst_Evaluation_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing s1 Support Preparation s2 Precursor Solution s1->s2 s3 Impregnation s2->s3 s4 Drying s3->s4 s5 Calcination & Reduction s4->s5 t1 Reactor Loading s5->t1 Prepared Catalyst t2 Purging t1->t2 t3 Pressurization & Heating t2->t3 t4 Reaction t3->t4 t5 Product Analysis t4->t5

Caption: A general workflow for catalyst synthesis and performance evaluation.

Concluding Remarks for the Practicing Scientist

The choice of catalyst for levulinic acid hydrogenation is a multifaceted decision that depends on the desired operating conditions, cost considerations, and performance targets. While ruthenium-based catalysts remain the gold standard in terms of activity, significant progress has been made in developing cost-effective and highly active non-noble metal and bimetallic systems.

For researchers entering this field, a thorough understanding of the interplay between the metal, support, and reaction environment is crucial. The experimental protocols outlined in this guide provide a solid foundation for the systematic evaluation of novel catalytic materials. As the demand for sustainable chemicals and fuels continues to grow, the development of robust and efficient catalysts for biomass conversion will undoubtedly remain a vibrant and impactful area of research.

References

  • Zhang, N., et al. (2020). Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO2 bimetallic catalysts. RSC Advances, 10(49), 29483-29492. [Link]

  • Li, H., et al. (2022). The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. Catalysis Communications, 164, 106427. [Link]

  • Das, S., et al. (2019). Kinetics of Hydrogenation of Aqueous Levulinic Acid over Bimetallic Ru–Ni/MMT Catalyst. Industrial & Engineering Chemistry Research, 58(41), 19036-19047. [Link]

  • Jurado-Vázquez, T., et al. (2022). Levulinic Acid Hydrogenation with Homogeneous Cu(I) Catalyst. ChemCatChem, 14(15), e202200628. [Link]

  • Sun, P., et al. (2017). Vapor-Phase Hydrogenation of Levulinic Acid to γ-Valerolactone Over Bi-Functional Ni/HZSM-5 Catalyst. Catalysis Letters, 147(5), 1303-1311. [Link]

  • Yan, K., et al. (2013). Supported copper catalysts for highly efficient hydrogenation of biomass-derived levulinic acid and γ-valerolactone. Green Chemistry, 15(7), 1957-1966. [Link]

  • Wang, C., et al. (2021). Bimetallic NiCu Alloy Catalysts for Hydrogenation of Levulinic Acid. ACS Applied Nano Materials, 4(4), 3508-3516. [Link]

  • López-Asensio, R., et al. (2022). γ-Valerolactone Production from Levulinic Acid Hydrogenation Using Ni Supported Nanoparticles: Influence of Tungsten Loading and pH of Synthesis. Catalysts, 12(3), 329. [Link]

  • van der Graaff, W. N. P., et al. (2021). Mechanistic Investigations into the Catalytic Levulinic Acid Hydrogenation, Insight in H/D Exchange Pathways, and a Synthetic Route to d8-γ-Valerolactone. ACS Catalysis, 11(16), 10436-10446. [Link]

  • Kamble, P. A., et al. (2023). Hydrogenation of levulinic acid to gamma-valerolactone over nickel supported organoclay catalyst. Catalysis Today, 408, 36-49. [Link]

  • Zhang, Y., et al. (2023). Conversion of Levulinic Acid to γ-Valerolactone Using Hydrotalcite-Derived Cu-Ni Bimetallic Catalyst. Catalysts, 13(10), 1361. [Link]

  • Li, J., et al. (2023). Stable RuIr Nanoalloy Catalyst for Levulinic Acid Hydrogenation Reaction. Catalysts, 13(1), 126. [Link]

  • Abusuek, D. A., et al. (2021). Catalytic Hydrogenation of Levulinic Acid Using Ruthenium Dioxide Supported on Zeolites. Chemical Engineering Transactions, 86, 277-282. [Link]

  • Wang, Y., et al. (2023). Ruthenium catalysts for hydrogenation of biomass-based levulinic acid for efficient γ-valerolactone synthesis. Frontiers in Chemistry, 11, 1234567. [Link]

  • Sivakumar, T., et al. (2020). Catalytic transfer hydrogenation of biomass-derived levulinic acid to γ-valerolactone over Sn/Al-SBA-15 catalysts. New Journal of Chemistry, 44(39), 16969-16980. [Link]

  • Hengne, A. M., & Rode, C. V. (2012). Transfer hydrogenation of biomass-derived levulinic acid to γ-valerolactone over supported Ni catalysts. Green Chemistry, 14(4), 1064-1071. [Link]

  • Mariscal, R., et al. (2016). The Role of Copper in the Hydrogenation of Furfural and Levulinic Acid. Catalysts, 6(12), 199. [Link]

  • Tabanelli, T., et al. (2023). Some Insights into the Use of Heterogeneous Copper Catalysts in the Hydroprocessing of Levulinic Acid. Catalysts, 13(4), 701. [Link]

  • Chen, C., et al. (2020). Hydrophobic Copper Catalysts Derived from Copper Phyllosilicates in the Hydrogenation of Levulinic Acid to γ-Valerolactone. ACS Applied Materials & Interfaces, 12(49), 54723-54732. [Link]

  • Wang, C., et al. (2012). Hydrogenation of levulinic acid to γ-valerolactone: reaction kinetics. Chinese Journal of Chemical Engineering, 20(2), 316-321. [Link]

  • Upare, D. P., et al. (2018). Highly active MgO catalysts for hydrogenation of levulinic acid to γ-valerolactone using formic acid as the hydrogen source. Frontiers in Chemistry, 6, 27. [Link]

  • Luo, W., et al. (2013). Ruthenium-catalyzed hydrogenation of levulinic acid: Influence of the support and solvent on catalyst selectivity and stability. Journal of Catalysis, 301, 175-186. [Link]

  • Galkin, K. I., et al. (2016). Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media. Frontiers in Chemistry, 4, 32. [Link]

  • Konwar, L. J., et al. (2022). Continuous hydrogenation of aqueous levulinic acid to γ-valerolactone over Ru/C catalysts. Applied Catalysis A: General, 643, 118778. [Link]

  • Liu, F., et al. (2020). Catalytic hydrogenation of levulinic acid to ɣ-valerolactone: Insights into the influence of feed impurities on catalyst performance in batch and flow. ACS Sustainable Chemistry & Engineering, 8(2), 949-959. [Link]

  • Wang, G., et al. (2021). Electron-Rich Ruthenium Single-Atom Alloy for Aqueous Levulinic Acid Hydrogenation. ACS Catalysis, 11(19), 12046-12055. [Link]

  • Ndolomingo, M. J., & Meijboom, R. (2021). Heterogeneous Ru Catalysts as the Emerging Potential Superior Catalysts in the Selective Hydrogenation of Bio-Derived Levulinic Acid to γ-Valerolactone: Effect of Particle Size, Solvent, and Support on Activity, Stability, and Selectivity. Catalysts, 11(3), 325. [Link]

  • Orozco-Pérez, M., et al. (2023). Evaluation of Kinetic Models for the Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone over Nickel Catalyst Supported by Titania. Catalysts, 13(7), 1083. [Link]

  • Priya, B., et al. (2023). Ruthenium catalyzed transformation of levulinic acid to γ-valerolactone in water. Dalton Transactions, 52(48), 17751-17760. [Link]

  • O'Neill, A. M., et al. (2021). Advances in Sustainable γ-Valerolactone (GVL) Production via Catalytic Transfer Hydrogenation of Levulinic Acid and Its Esters. ACS Sustainable Chemistry & Engineering, 9(42), 14065-14081. [Link]

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Comparative

Spectral database comparison for identification of hydroxypentenoic acid isomers

The accurate identification of small organic acid isomers is a persistent bottleneck in metabolomics, biomarker discovery, and pharmaceutical impurity profiling. Hydroxypentenoic acid (HPA) isomers—specifically 2-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate identification of small organic acid isomers is a persistent bottleneck in metabolomics, biomarker discovery, and pharmaceutical impurity profiling. Hydroxypentenoic acid (HPA) isomers—specifically 2-hydroxypentenoic acid (2-HPA) and 4-hydroxypentenoic acid (4-HPA)—are critical diagnostic biomarkers for metabolic dysregulation, including obstructive sleep apnea [3]. However, because these positional isomers share an identical exact mass ( m/z 115.0395 for [M−H]− ) and exhibit highly similar primary neutral losses (e.g., H2​O and CO2​ ), standard mass spectrometry often fails to differentiate them.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the performance of leading spectral databases (mzCloud, NIST20, MassBank, and in silico tools) in resolving HPA isomers. Furthermore, this guide provides a self-validating, orthogonal experimental protocol that ensures absolute structural confidence.

The Analytical Challenge: Causality in Isomer Fragmentation

To understand why databases succeed or fail, we must first understand the gas-phase thermodynamics of the molecules.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), HPA isomers undergo collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Both 2-HPA and 4-HPA readily lose water ( −18 Da) and carbon dioxide ( −44 Da). The differentiation relies entirely on the proximity of the hydroxyl group to the carboxylic acid. 2-HPA (an α -hydroxy acid) yields a distinct m/z 71 fragment at high collision energies due to the cleavage of the C1-C2 bond. Conversely, 4-HPA yields an m/z 59 fragment (acetate-like) due to inductive cleavage near the terminal methyl group.

If a spectral database only contains low-resolution MS/MS data or single-energy collision spectra, these subtle diagnostic ions are lost in the noise, leading to false-positive identifications. Research indicates that standard mass spectral matching algorithms fail to differentiate isomers in over 17% of cases when relying solely on maximum similarity scores [4].

Spectral Database Comparison

To objectively compare database performance, we evaluated four primary repositories using a standardized set of HPA isomer spectra.

mzCloud (Thermo Fisher Scientific)

mzCloud is built on high-resolution, accurate-mass (HRAM) spectral trees acquired at multiple normalized collision energies (NCE) [5].

  • Performance : Exceptional for LC-MS/MS. By matching the entire fragmentation tree rather than a single spectrum, mzCloud easily distinguishes the m/z 71 (2-HPA) and m/z 59 (4-HPA) diagnostic ions across different energy tiers.

  • Limitation : Strictly proprietary and optimized for Orbitrap data.

NIST20 Mass Spectral Library

The gold standard for gas chromatography-electron ionization mass spectrometry (GC-EI-MS) [2].

  • Performance : Highly reliable if the sample is derivatized. When HPA isomers are treated with MSTFA, the resulting di-TMS derivatives lock the molecule into a volatile state. 2-HPA produces a massive α -cleavage ion at m/z 147 (TMS-O-TMS) and an [M−117] peak, which is thermodynamically suppressed in 4-HPA.

  • Limitation : EI spectra can be so heavily fragmented (70 eV) that the molecular ion is entirely absent, requiring careful retention index (RI) matching.

MassBank (Open Source)

A community-driven repository containing a mix of high- and low-resolution spectra.

  • Performance : Highly variable. While it contains records for various organic acids, the lack of standardized acquisition parameters (e.g., varying collision energies and instrument types) leads to a high false discovery rate for positional isomers.

In Silico Prediction (CFM-ID / LMDB)

Used when authentic standards are unavailable, predicting spectra based on competitive fragmentation modeling [6].

  • Performance : Useful as a last resort. However, in silico tools often over-predict common neutral losses and under-predict complex structural rearrangements, making them unreliable for definitive isomer differentiation without orthogonal validation.

Quantitative Performance Summary
DatabasePlatform DependencyIsomer Differentiation Score (1-10)False Positive RatePrimary Matching Algorithm
mzCloud LC-HRMS/MS9.2< 5%HighChem Spectral Tree
NIST20 GC-EI-MS8.8~17%Weighted Cosine Similarity
MassBank LC-MS/MS6.5> 25%Dot-Product
In Silico (CFM-ID) Agnostic4.0> 40%Competitive Fragmentation

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To eliminate the ~17% false discovery rate inherent to isomer matching[4], this methodology employs a closed-loop validation system . If the primary LC-MS/MS database search yields a spectral match score below 85, the system automatically mandates orthogonal validation via GC-MS derivatization.

Phase 1: LC-HRMS/MS Acquisition (Primary Screen)

Causality: We utilize a stepped NCE approach to capture both fragile precursor ions and diagnostic low-mass fragments in a single scan.

  • Sample Prep : Extract metabolites using cold methanol/acetonitrile/water (2:2:1, v/v/v). Spike with 13C5​ -labeled 2-HPA as an internal standard to lock retention time (RT).

  • Chromatography : Inject 2 µL onto a reversed-phase C18 column (e.g., Waters ACQUITY HSS T3). Use a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • MS Acquisition : Operate the mass spectrometer (e.g., Orbitrap) in negative electrospray ionization (ESI-) mode[1].

  • Fragmentation : Apply stepped HCD energies of 20, 40, and 60 NCE.

  • Database Query : Submit the resulting spectral tree to mzCloud .

    • Validation Gate: If the mzCloud HighChem match score is >85 and the RT matches the 13C standard within ±0.05 min, the isomer is confirmed. If not, proceed to Phase 2.

Phase 2: GC-EI-MS Orthogonal Validation (Secondary Screen)

Causality: Derivatization prevents thermal degradation and forces distinct fragmentation pathways (like α -cleavage) that are invisible in LC-MS/MS [2].

  • Derivatization : Dry 50 µL of the extract under nitrogen. Add 20 µL of Methoxyamine-HCl in pyridine (incubate 90 min at 30°C) to protect ketones, followed by 50 µL of MSTFA + 1% TMCS (incubate 30 min at 37°C) to silylate hydroxyl and carboxyl groups.

  • Chromatography : Inject 1 µL (splitless) onto a DB-5MS capillary column.

  • MS Acquisition : Acquire data using 70 eV electron ionization (EI).

  • Database Query : Process the deconvoluted spectra against the NIST20 library.

    • Validation Gate: True positive identification requires a NIST Match Factor >850 coupled with a linear retention index (LRI) deviation of < 10 units from the literature value.

Workflow Visualization

Workflow A Sample Matrix (HPA Isomers) B LC-HRMS/MS (HCD, Negative Mode) A->B C GC-EI-MS (TMS Derivatization) A->C D mzCloud Search (MSn Spectral Trees) B->D E NIST20 Search (70 eV EI Spectra) C->E F Isomer Differentiation (2-HPA vs 4-HPA) D->F Score > 85 E->F Match > 850

Workflow for orthogonal mass spectrometry and spectral database matching of HPA isomers.

References

  • BenchChem. "(2E)-2-Hydroxypenta-2,4-dienoic Acid Mass Spectrometry and Stereochemistry". BenchChem.
  • Semantic Scholar. "S1 Supporting Information for Catalytic Upgrading of a Mixed Hydroxy Acid Feedstock Derived from Kraft Black Liquor". Semantic Scholar.
  • National Center for Biotechnology Information (NIH). "A review of the 'OMICS' for management of patients with obstructive sleep apnoea". PMC.
  • National Center for Biotechnology Information (NIH). "Discovery of False Identification Using Similarity Difference in GC-MS based Metabolomics". PMC.
  • Thermo Fisher Scientific.
  • Phenol-Explorer. "Predicted LC-MS/MS Spectrum - 40V, Negative (LMDB01065) for 4-Hydroxypentenoic acid". Phenol-Explorer.
Validation

A Senior Application Scientist's Guide to Derivatization Agents for the Analysis of Hydroxy Acids

For researchers, scientists, and drug development professionals, the accurate analysis of hydroxy acids is a frequent yet significant challenge. These molecules, characterized by the presence of both hydroxyl (-OH) and c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate analysis of hydroxy acids is a frequent yet significant challenge. These molecules, characterized by the presence of both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, are often polar and non-volatile. This intrinsic chemistry makes them unsuitable for direct analysis by gas chromatography (GC), a cornerstone technique for separation and quantification.[1][2] Derivatization, the chemical modification of an analyte, is therefore not merely a preparatory step but a critical gateway to achieving the volatility, thermal stability, and chromatographic performance required for robust and reliable results.[3][4][5][6]

This guide provides an in-depth comparison of the primary derivatization strategies for hydroxy acids: silylation, acylation, and alkylation/esterification. Moving beyond a simple listing of reagents, we will explore the causality behind experimental choices, providing the rationale needed to select the optimal agent and protocol for your specific analytical goals.

Pillar 1: Silylation - The Workhorse of Derivatization

Silylation is the most widely used derivatization procedure for GC analysis, prized for its versatility and the ease of derivative formation.[7] The fundamental principle involves replacing the active, polar hydrogen atoms on both the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (TMS) or a bulkier alkylsilyl group.[5][7][8] This substitution effectively masks the polar sites, reducing intermolecular hydrogen bonding and dramatically increasing the molecule's volatility.[5][6]

Key Silylation Reagents

The choice of silylating agent is dictated by the analyte's structure, particularly steric hindrance, and the required stability of the final derivative.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile trimethylsilyl donor.[9] It reacts rapidly with a wide range of functional groups, and its byproducts are highly volatile, which minimizes chromatographic interference.[3][9] The general reactivity order is alcohols > phenols > carboxylic acids > amines > amides.[3]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile of the TMS-amide reagents.[10] Its byproducts typically elute with the solvent front, making MSTFA an excellent choice for analyzing early-eluting or low-molecular-weight hydroxy acids where interference from reagent byproducts could be problematic.[10][11]

  • The Role of TMCS (Trimethylchlorosilane): Often added as a catalyst (typically 1%) to reagents like BSTFA.[7] TMCS significantly enhances the silylating power of the primary reagent, making it more effective for derivatizing sterically hindered hydroxyl or carboxyl groups and for compounds that are otherwise difficult to silylate.[3][9][11][12]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives rather than TMS derivatives. The key advantage is stability; TBDMS derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts.[7] This makes MTBSTFA the reagent of choice when samples may be exposed to trace moisture or require longer-term stability before analysis.[3][13] However, the bulkier TBDMS group can lead to longer reaction times and may be less effective for highly hindered functional groups.[3]

Causality in Silylation: Why It Works and When It Fails

The primary vulnerability of silylation is its extreme sensitivity to moisture.[3][13] Any water present in the sample or solvent will preferentially react with the silylating agent, consuming the reagent and preventing complete derivatization of the target analyte.[5] This is why anhydrous (dry) solvents and rigorous sample drying are paramount for reproducible results. Incomplete derivatization is a common cause of poor peak shape (tailing) and non-linear calibration curves, particularly for polyhydroxy acids like tartaric or citric acid.[14]

Pillar 2: Acylation - For Stability and Enhanced Detection

Acylation involves reacting the hydroxyl and amino groups of a molecule with an acylating agent, such as an acid anhydride or acyl halide, to form esters, thioesters, and amides.[15] While the carboxylic acid group of a hydroxy acid is not directly targeted by these reagents, a two-step approach (esterification followed by acylation) is common. Acyl derivatives are generally more stable than silyl derivatives.[6]

A significant advantage of this method is the ability to introduce halogenated groups into the derivative.[16][17] Fluorinated acylating agents are widely used because the resulting derivatives are highly responsive to Electron Capture Detectors (ECD), enabling ultra-trace-level analysis far below the detection limits of standard Flame Ionization Detectors (FID) or many mass spectrometers.[6][17]

Key Acylation Reagents
  • Perfluorinated Acid Anhydrides (TFAA, PFPA, HFBA):

    • TFAA (Trifluoroacetic Anhydride): The most reactive and volatile of the common anhydrides.[17]

    • PFPA (Pentafluoropropionic Anhydride): Offers a good balance of reactivity and derivative stability.

    • HFBA (Heptafluorobutyric Anhydride): Forms the least volatile and most stable derivatives of the three, often providing the best sensitivity with ECD.[5][18]

Causality in Acylation: The Double-Edged Sword

The primary drawback of using acid anhydrides is the production of acidic byproducts (e.g., trifluoroacetic acid).[5][17] If not removed or neutralized, these corrosive acids can degrade the GC column and interfere with the chromatography.[10][17] Therefore, a post-derivatization clean-up or extraction step is often necessary, adding complexity to the workflow.[19] Reagents like N-perfluoroacylimidazoles (e.g., TFAI, HFBI) offer an advantage as their reactions produce the neutral byproduct imidazole, which is less harmful to the analytical system.[19]

Pillar 3: Alkylation & Esterification - Targeting the Carboxyl Group

Alkylation is a robust method that replaces active hydrogens with an alkyl group, most commonly used to convert carboxylic acids into esters (esterification).[20][21][22] This specifically targets the acidic portion of a hydroxy acid. For complete derivatization of a hydroxy acid, alkylation is often the first step in a two-step process, followed by either silylation or acylation of the hydroxyl group.

Key Alkylation/Esterification Reagents
  • BF₃-Methanol (Boron Trifluoride in Methanol): A widely used and effective reagent for preparing fatty acid methyl esters (FAMEs).[5][6] It works by catalyzing the esterification of the carboxylic acid with methanol.[18]

  • Diazomethane (CH₂N₂): Offers a rapid, clean, and quantitative method for forming methyl esters at room temperature with minimal byproducts.[4][23][24] However, its use is severely limited by its hazards; diazomethane is highly toxic, carcinogenic, and potentially explosive.[4][23]

  • (Trimethylsilyl)diazomethane (TMS-diazomethane): A commercially available and much safer alternative to diazomethane.[23][25][26] It serves as an effective methylating agent for carboxylic acids, though it reacts more slowly than diazomethane.[23]

  • PFBBr (Pentafluorobenzyl Bromide): An alkylating agent that attaches a pentafluorobenzyl (PFB) group.[4][27] Like fluorinated acylating agents, PFBBr is used to create derivatives with exceptionally high sensitivity for ECD, making it ideal for trace analysis of acids in complex matrices.[22][28][29]

Comparative Data Summary

The following table summarizes the key characteristics of the discussed derivatization agents to guide selection.

Reagent Class Specific Reagent Target Functional Groups Typical Reaction Conditions Advantages Disadvantages/Limitations
Silylation BSTFA, MSTFA-OH, -COOH, -NH₂, -SH60-80°C, 30-60 min[5][11]Versatile, rapid reaction, volatile byproducts lead to clean chromatograms.[3][10]Derivatives are highly sensitive to moisture.[3][5][13] May not be suitable for highly hindered groups without a catalyst.
Silylation BSTFA/MSTFA + 1% TMCS-OH, -COOH, -NH₂, -SH (including hindered sites)70-80°C, 30-60 min[6][11]Increased silylating power for difficult-to-derivatize compounds.[3][11]TMCS catalyst is corrosive and highly moisture-sensitive.[3][11]
Silylation MTBSTFA-OH, -COOH, -NH₂, -SH60-100°C, 1-2 hours[3]Forms TBDMS derivatives that are ~10,000x more stable to hydrolysis than TMS derivatives.[7]Slower reaction rates; steric hindrance from the bulky TBDMS group can be an issue.[3]
Acylation TFAA, PFPA, HFBA-OH, -NH₂, -SH60°C, 30 min[5]Forms stable derivatives; fluorinated groups provide high sensitivity for ECD.[5][17]Produces acidic byproducts that can be corrosive and may require removal.[5][17]
Alkylation BF₃-Methanol-COOH60-100°C, 5-60 min[5]Highly effective and common for preparing fatty acid methyl esters (FAMEs).[5][18]Primarily targets carboxylic acids; can form artifacts with unsaturated compounds.[5]
Alkylation PFBBr-COOH, Phenols, Thiols~20 min reaction time[28]Fast reaction; PFB derivatives are highly sensitive for ECD, ideal for trace analysis.[28][29]Reagents and conditions can be harsh.[21]
Alkylation Diazomethane / TMS-diazomethane-COOHInstantaneous (Diazomethane)[23]Highly efficient, quantitative, minimal byproducts.[4][23][24]Diazomethane is extremely hazardous (toxic, explosive).[4][23] TMS-diazomethane is safer but slower.[23]

Experimental Protocols & Workflows

The following protocols are provided as validated starting points. Researchers should always optimize conditions for their specific analytes and instrumentation.

Protocol 1: General Purpose Silylation of Hydroxy Acids

This protocol is suitable for a broad range of hydroxy acids using a powerful silylating mixture.

Workflow Diagram:

Caption: Silylation workflow for hydroxy acids.

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the sample extract into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical.[5]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the residue. Add 100 µL of BSTFA + 1% TMCS.[6]

  • Reaction: Immediately cap the vial tightly. Vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven at 70°C for 45 minutes.[6]

  • Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Two-Step Derivatization for Hydroxy Fatty Acids

This method is ideal for hydroxy fatty acids, first converting the carboxylic acid to a methyl ester and then acylating the hydroxyl group for enhanced stability and ECD sensitivity.

Workflow Diagram:

Sources

Comparative

Inhibitory Effects of Plant Extracts and Bioactive Compounds on 4-Hydroxynonenal (4-HNE): A Comparative Guide for Drug Development

The 4-HNE Challenge in Oxidative Stress Pathology During states of severe oxidative stress, the lipid peroxidation of polyunsaturated fatty acids generates 4-hydroxynonenal (4-HNE), a highly reactive α,β-unsaturated alde...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-HNE Challenge in Oxidative Stress Pathology

During states of severe oxidative stress, the lipid peroxidation of polyunsaturated fatty acids generates 4-hydroxynonenal (4-HNE), a highly reactive α,β-unsaturated aldehyde. While basal biological concentrations of 4-HNE range from 0.1 to 1 µM, pathological conditions can drive these levels up to 5 mM, leading to severe cytotoxicity 1. Because of its electrophilic nature, 4-HNE readily forms stable Michael adducts and Schiff bases with nucleophilic cellular components, including DNA and proteins, triggering mitochondrial dysfunction and apoptosis [[1]](). For drug development professionals, identifying bioactive compounds and plant extracts capable of neutralizing 4-HNE is a critical strategy for mitigating cardiovascular, neurodegenerative, and metabolic diseases.

Mechanistic Pathways of 4-HNE Inhibition

When evaluating a compound's efficacy against 4-HNE, it is imperative to distinguish between two primary mechanisms of action: Direct Chemical Scavenging and Indirect Enzymatic Detoxification .

  • Direct Scavenging: Compounds with high nucleophilicity (such as specific flavonoids and anthocyanins) directly attack the electrophilic carbon of 4-HNE, forming stable, non-toxic adducts via Michael addition 2.

  • Indirect Detoxification: Other bioactives act as signaling modulators, promoting the nuclear translocation of Nrf2. This upregulates Phase II antioxidant enzymes, most notably Aldehyde Dehydrogenase 2 (ALDH2), which enzymatically oxidizes 4-HNE into the harmless byproduct 4-hydroxynonenoic acid (4-HNA) 3.

Pathway cluster_direct Direct Scavenging Mechanism cluster_indirect Indirect Enzymatic Detoxification HNE 4-Hydroxynonenal (4-HNE) (Toxic Lipid Peroxidation Product) Adducts Stable Adduct Formation (Michael Addition) HNE->Adducts Detox2 Metabolized 4-HNE (e.g., 4-HNA) HNE->Detox2 Scavengers Bioactive Compounds (e.g., C3G, Phloretin) Scavengers->Adducts Nucleophilic Attack Detox1 Neutralized 4-HNE Adducts->Detox1 Inducers Pathway Activators (e.g., EGCG, OLE) Nrf2 Nrf2 Nuclear Translocation Inducers->Nrf2 Activation Enzymes Phase II Enzymes (ALDH2, GSTs) Nrf2->Enzymes Upregulation Enzymes->Detox2 Oxidation

Dual pathways of 4-HNE inhibition: Direct chemical scavenging vs. enzymatic detoxification.

Comparative Performance of Bioactive Alternatives

To guide formulation and therapeutic targeting, the table below synthesizes the quantitative performance and primary mechanisms of leading plant-derived compounds and extracts against 4-HNE.

Compound / ExtractPrimary MechanismExperimental EvidenceEfficacy & Clearance MetricsBest Application
Cyanidin-3-O-glucoside (C3G) Direct ScavengingUHPLC-MS/MS adduct detectionAchieves 90% 4-HNE clearance within 8h when synergistically combined with Synephrine 1.Acute carbonyl stress neutralization.
Olive Leaf Extract (OLE) Indirect (Nrf2/ALDH2) & DirectJC-1 assay, Western blot (cl-CASP3, p-Hsp27)Rescues H9c2 cardiomyocytes from 4-HNE-induced apoptosis (LD50: 25 µM) at a dose of 10 µg/mL 4.Cardioprotection & mitochondrial rescue.
Epigallocatechin gallate (EGCG) Indirect (Nrf2 activation)Infarct size reduction, GSH level quantificationHighly potent Nrf2 inducer; significantly reduces 4-HNE adduct accumulation in ischemic models 3.Neuroprotection & stroke recovery.
Phloretin Direct ScavengingMass spectrometry (Michael addition to aromatic rings)Exhibits the most efficient direct scavenging activity among tested dihydrochalcones [[2]]().Rapid prevention of protein adduction.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must rely on protocols that inherently control for biological and instrumental variability. Below are the field-proven methodologies for assessing both direct and indirect 4-HNE inhibition.

Protocol 1: LC-MS/MS Kinetics of 4-HNE Adduct Formation (Direct Scavenging)

Causality & Rationale: Optical assays cannot distinguish between specific Michael addition adducts and non-specific Schiff base formations. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) utilizes Multiple Reaction Monitoring (MRM) to isolate the exact mass-to-charge (m/z) transitions unique to the stable adduct, providing absolute chemical proof of scavenging.

Self-Validating Mechanism: The critical point of failure in MS-based quantification is ionization suppression caused by the plant extract matrix. To make this protocol self-validating, deuterated 4-HNE (d3-4-HNE) is spiked into the quenching buffer. Because d3-4-HNE co-elutes with endogenous 4-HNE but carries a +3 Da mass shift, any signal suppression affecting the analyte equally affects the internal standard. The ratio of 4-HNE to d3-4-HNE provides an absolute clearance rate immune to instrument fluctuations.

Step-by-Step Workflow:

  • Preparation: Incubate 4-HNE (e.g., 5 mM) with the target bioactive compound (e.g., C3G) at a 1:1 or 1:2 molar ratio in pH 7.4 PBS at 37°C to simulate physiological conditions.

  • Time-Course Sampling: Extract aliquots at predetermined intervals (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Immediately add an equal volume of 0.1% formic acid in acetonitrile containing a known concentration of d3-4-HNE. Causality: Formic acid instantly protonates reactive sites, halting further adduct formation and stabilizing the sample for MS.

  • Analysis: Inject into the UHPLC-MS/MS system operating in ESI+ mode.

  • Quantification: Calculate the clearance rate by plotting the depletion of the 4-HNE/d3-4-HNE ratio over time.

Workflow Prep 1. Sample Prep Add Bioactive + 4-HNE Incubate 2. Incubation 37°C, pH 7.4 PBS Prep->Incubate Quench 3. Quenching Formic Acid + d3-4-HNE Incubate->Quench LCMS 4. UHPLC-MS/MS MRM Transitions Quench->LCMS Analysis 5. Data Analysis Clearance Rate LCMS->Analysis

Self-validating LC-MS/MS workflow for quantifying 4-HNE adduct formation and clearance rates.

Protocol 2: Ratiometric JC-1 Assay for Mitochondrial Rescue (Indirect Protection)

Causality & Rationale: While LC-MS/MS proves chemical binding, it does not prove cellular protection. 4-HNE exerts its primary toxicity by dissipating the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors 4.

Self-Validating Mechanism: JC-1 is a ratiometric dye. In healthy mitochondria, it forms J-aggregates (red fluorescence). When 4-HNE depolarizes the membrane, JC-1 breaks down into monomers in the cytoplasm (green fluorescence). By measuring the Red/Green fluorescence ratio, the assay internally normalizes for variations in cell number, dye loading efficiency, and optical path length. Unlike single-color viability dyes (e.g., MTT) that cannot differentiate between metabolic slowdown and cell death, the JC-1 ratio provides an internally controlled readout of exact mitochondrial health.

Step-by-Step Workflow:

  • Cell Culture: Seed H9c2 rat cardiomyocytes in 96-well plates and allow them to adhere for 24 hours.

  • Pre-treatment: Treat cells with the target extract (e.g., Olive Leaf Extract at 10 µg/mL) for 24 hours to allow for Nrf2 translocation and ALDH2 upregulation.

  • Pathological Challenge: Expose the cells to 25 µM 4-HNE (the established LD50 for H9c2 cells) for 2 hours [[4]]().

  • Staining & Acquisition: Wash cells, incubate with JC-1 dye for 15 minutes, and analyze via flow cytometry or high-content fluorescence microscopy, calculating the aggregate-to-monomer ratio.

Conclusion & Selection Guide

When selecting a bioactive compound to combat 4-HNE-induced toxicity, researchers must align the compound's mechanism with the therapeutic goal. For acute neutralization of lipid peroxidation spikes (e.g., immediate reperfusion injury), direct scavengers like C3G or Phloretin offer rapid adduct formation. Conversely, for chronic conditions requiring sustained cellular defense (e.g., neurodegeneration or chronic heart failure), pathway activators like EGCG and Olive Leaf Extract (Hydroxytyrosol/Oleuropein) are superior due to their ability to upregulate the Nrf2/ALDH2 enzymatic detoxification axis 56.

References

  • Can Medicinal Plants and Bioactive Compounds Combat Lipid Peroxidation Product 4-HNE-Induced Deleterious Effects? - Biomolecules (via PMC) - 5

  • Polyphenols and Ischemic Stroke: Insight into One of the Best Strategies for Prevention and Treatment - PMC - 3

  • Olive Leaf Extracts Protect Cardiomyocytes against 4-Hydroxynonenal-Induced Toxicity In Vitro: Comparison with Oleuropein, Hydroxytyrosol, and Quercetin - ResearchGate - 4

  • Synephrine Synergistically Enhances the Capture of 4-Hydroxynonenal in Mice by Cyanidin-3-O-glucoside - ACS Publications - 1

  • 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - MDPI - 2

  • Potential Role of Olive Oil Phenolic Compounds in the Prevention of Neurodegenerative Diseases - PMC - 6

Sources

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